7H-Dibenzo(c,g)carbazole
Descripción
7h-dibenzo(c,g)carbazole is a crystalline solid.
7H-Dibenzo[c,g]carbazole is a member of carbazoles.
7H-Dibenzo[c,g]carbazole is a crystalline, carcinogenic aromatic hydrocarbon consisting of five fused rings and produced during the incomplete combustion of organic matter. 7H-Dibenzo[c,g]carbazole is primarily found in cigarette tar. This substance is used only for research purposes. 7H-Dibenzo[c,g]carbazole is reasonably anticipated to be a human carcinogen. (NCI05)
7H-Dibenzo[c,g]carbazole (DBC) is is a needle-like solid, a potent multispecies, multisite carcinogen present in the environment. The metabolic activation pathways of DBC are not completely known. It may irritate the eyes, nose, and throat.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N/c1-3-7-15-13(5-1)9-11-17-19(15)20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-12,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJXCDGCXVZHDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059755 | |
| Record name | 7H-Dibenzo[c,g]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
7h-dibenzo(c,g)carbazole is a crystalline solid., Solid; [HSDB] | |
| Record name | 7H-DIBENZO(C,G)CARBAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18206 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 7H-Dibenzo(c,g)carbazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4268 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOL IN COMMON ORG SOLVENTS, INSOL IN PETROLEUM ETHER, 63 ug/L | |
| Record name | 7H-DIBENZO(C,G)CARBAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5098 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM ETHANOL | |
CAS No. |
194-59-2, 28641-62-5 | |
| Record name | 7H-DIBENZO(C,G)CARBAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18206 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 7H-Dibenzo[c,g]carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Dibenzo(c,g)carbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000194592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Dibenzo(c,g)carbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028641625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7H-Dibenzo[c,g]carbazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7H-Dibenzo[c,g]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7H-dibenzo[c,g]carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7H-DIBENZO(C,G)CARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZF1OJI89D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7H-DIBENZO(C,G)CARBAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5098 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
158 °C | |
| Record name | 7H-DIBENZO(C,G)CARBAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5098 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
7H-Dibenzo[c,g]carbazole: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth technical overview of 7H-Dibenzo[c,g]carbazole (DBC), a potent N-heterocyclic aromatic compound of significant interest to researchers in toxicology, environmental science, and drug development. This document consolidates critical information regarding its chemical identity, physicochemical properties, synthesis, toxicological profile, and analytical methodologies, presented with the causal insights essential for practical application in a research setting.
Core Identity and Physicochemical Properties
7H-Dibenzo[c,g]carbazole is a polycyclic aromatic hydrocarbon containing a nitrogen heteroatom. Its chemical structure and properties are fundamental to understanding its biological activity and environmental fate.
Chemical Structure:
Caption: Chemical structure of 7H-Dibenzo[c,g]carbazole.
Key Identifiers and Properties:
| Property | Value | Source(s) |
| CAS Number | 194-59-2 | [1][2][3] |
| Molecular Formula | C₂₀H₁₃N | [2][4][5] |
| Molecular Weight | 267.32 g/mol | [2][5] |
| Appearance | Yellow crystalline solid; Needles from ethanol | [5] |
| Melting Point | 158 °C | [5] |
| Solubility | Soluble in common organic solvents; Insoluble in petroleum ether.[5] Despite high lipophilicity, it is more water-soluble than homocyclic aromatics.[6] | [5][6] |
| Synonyms | 3,4:5,6-Dibenzocarbazole, 7-Aza-7H-dibenzo[c,g]fluorene, 7H-DB(c,g)C | [1][2] |
Synthesis Protocol: A Mechanistic Approach
The synthesis of 7H-Dibenzo[c,g]carbazole is crucial for obtaining standards for toxicological and metabolic studies. A common synthetic route involves the reaction of racemic 2,2'-dihydroxy-1,1'-binaphthyl (rac-BINOL) with an aminating agent under high temperature and pressure.
Experimental Protocol: Synthesis of 7H-Dibenzo[c,g]carbazole
This protocol is based on a method utilizing an autoclave for the amination of rac-BINOL.[4]
Materials:
-
Racemic 2,2'-dihydroxy-1,1'-binaphthyl (rac-BINOL)
-
Ammonium sulfite monohydrate
-
Aqueous ammonia
-
Benzene
-
Autoclave
Procedure:
-
Initial Reaction Mixture: In an autoclave, combine rac-BINOL (e.g., 1.6 g, 5.6 mmol), half the total amount of ammonium sulfite monohydrate (e.g., 9.0 g, 67 mmol), and aqueous ammonia (e.g., 12 mL, 174 mmol).[4]
-
First Heating Cycle: Seal the autoclave and heat the mixture while stirring to 220 °C for 8 hours. The high temperature and pressure facilitate the nucleophilic substitution of the hydroxyl groups with amino groups.
-
Cooling and Reagent Addition: Cool the autoclave to 25 °C. Add the remaining half of the ammonium sulfite monohydrate and aqueous ammonia to the reaction mixture.[4] This two-step addition of the aminating agent can improve the reaction yield.[4]
-
Second Heating Cycle: Reseal the autoclave and heat the mixture again to 220 °C for another 8 hours to ensure complete conversion.[4]
-
Isolation of Crude Product: After cooling to 25 °C, wash the resulting solid with water and filter.
-
Purification: Recrystallize the crude product from benzene to yield purified 7H-Dibenzo[c,g]carbazole.[4]
Causality in Experimental Design: The use of an autoclave is necessary to achieve the high temperatures and pressures required for the amination reaction to proceed efficiently. The two-step addition of the aminating agent helps to maintain a sufficient concentration of the reagent throughout the reaction, driving it to completion and maximizing the yield.
Toxicological Profile and Mechanisms of Action
7H-Dibenzo[c,g]carbazole is a well-documented carcinogen and mutagen.[5][7][8] Its toxicity is intrinsically linked to its metabolic activation into reactive intermediates that can damage cellular macromolecules.
Carcinogenicity:
DBC is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[5] It has been shown to be a potent multi-site and multi-species carcinogen in animal studies, inducing tumors at the site of application and in distant organs, particularly the liver.[8] In mice, oral administration has been shown to cause liver and stomach cancers.[9][10]
Genotoxicity and Metabolic Activation:
The genotoxicity of DBC is a primary driver of its carcinogenic effects. The parent compound itself is not the ultimate carcinogen; it requires metabolic activation. The cytochrome P450 (CYP) family of enzymes plays a pivotal role in this process.[6]
Two primary pathways of metabolic activation are proposed:
-
Ring Carbon Oxidation: CYP enzymes can oxidize the aromatic rings of DBC to form epoxides. These epoxides can then be hydrolyzed by epoxide hydrolase to form dihydrodiols, which can be further oxidized to form highly reactive diol epoxides that readily form adducts with DNA.
-
N-Hydroxylation: The nitrogen atom in the pyrrole ring can also be a site of metabolic activation, leading to the formation of N-hydroxy metabolites.
The formation of DBC-DNA adducts is a critical event in the initiation of carcinogenesis.[7] Studies have shown that human liver cell lines differ in their ability to metabolize DBC and form these adducts, which correlates with their sensitivity to DBC-induced apoptosis.[7]
Caption: Simplified metabolic activation pathway of 7H-Dibenzo[c,g]carbazole.
Analytical Methodologies
Accurate detection and quantification of 7H-Dibenzo[c,g]carbazole are essential for environmental monitoring, toxicological research, and exposure assessment. High-performance liquid chromatography (HPLC) is a commonly employed technique.
Analytical Workflow: HPLC Analysis of DBC and its Metabolites
Objective: To separate and quantify DBC and its hydroxylated metabolites from a biological matrix (e.g., cell culture medium, microsomal incubations).
Protocol:
-
Sample Preparation:
-
Extract the sample with an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC System:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Detector: A fluorescence detector is highly sensitive for detecting polycyclic aromatic compounds. UV detection can also be used.[11]
-
-
Chromatographic Conditions:
-
Develop a gradient elution program to achieve optimal separation of the parent compound and its metabolites.
-
Set the excitation and emission wavelengths of the fluorescence detector to maximize the signal for the analytes of interest.
-
-
Quantification:
-
Prepare a series of calibration standards of known concentrations of DBC and its synthesized metabolite standards.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of the analytes in the samples by interpolating their peak areas on the calibration curve.
-
Self-Validating System: The use of authentic, synthesized standards for DBC and its metabolites is critical for the validation of this method.[11][12] Co-chromatography, where the sample is spiked with a known standard, can be used to confirm the identity of the peaks. Mass spectrometry can be coupled with HPLC (LC-MS) for definitive identification of metabolites.[11][12]
Environmental Significance and Safety
7H-Dibenzo[c,g]carbazole is an environmental pollutant found in tobacco smoke and is a product of incomplete combustion of organic matter.[3][6][13] Its persistence and bioaccumulation potential are of concern for human health.[6]
Safety Precautions:
Due to its confirmed carcinogenicity, handling of 7H-Dibenzo[c,g]carbazole requires strict safety protocols.
-
Engineering Controls: All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use.
-
Waste Disposal: Dispose of all DBC-contaminated waste as hazardous chemical waste in accordance with institutional and regulatory guidelines.
Conclusion
7H-Dibenzo[c,g]carbazole is a potent environmental carcinogen that poses a significant health risk. A thorough understanding of its chemical properties, synthesis, metabolic activation, and analytical detection is paramount for researchers in the fields of toxicology, environmental science, and drug development. The protocols and information presented in this guide are intended to provide a solid foundation for conducting research with this compound in a safe and scientifically rigorous manner.
References
- 1. 7H-Dibenzo[c,g]carbazole | LGC Standards [lgcstandards.com]
- 2. 7H-Dibenzo[c,g]carbazole [webbook.nist.gov]
- 3. 7H-dibenzo[c,g]carbazole - OEHHA [oehha.ca.gov]
- 4. 7H-DIBENZO[C,G]CARBAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. 7H-Dibenzo(c,g)carbazole | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro toxicity of 7H-dibenzo[c,g]carbazole in human liver cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nj.gov [nj.gov]
- 10. oehha.ca.gov [oehha.ca.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The chemistry and biology of 7H-dibenzo[c,g]carbazole: synthesis and characterization of selected derivatives, metabolism in rat liver preparations and mutagenesis mediated by cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7H-Dibenzo[c,g]carbazole (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]
Physicochemical properties of 7H-Dibenzo(c,g)carbazole
An In-depth Technical Guide to the Physicochemical Properties of 7H-Dibenzo(c,g)carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
7H-Dibenzo[c,g]carbazole (DBC), a potent N-heterocyclic polycyclic aromatic compound, is a significant entity of study due to its widespread environmental presence and pronounced carcinogenic properties.[1][2][3] Found in incomplete combustion products like coal tar, cigarette smoke, and engine exhaust, its unique physicochemical characteristics dictate its environmental fate, metabolic activation, and biological activity.[1][3][4] This guide provides a detailed examination of the core physicochemical properties of DBC, offering field-proven insights and experimental methodologies critical for researchers in toxicology, environmental science, and materials chemistry. We delve into its structural, spectroscopic, and reactive nature, providing a foundational understanding for professionals engaged in the study and application of this complex molecule.
Molecular Structure and Core Physical Properties
7H-Dibenzo[c,g]carbazole is a pentacyclic aromatic amine with the nitrogen atom integrated into a five-membered ring fused between two naphthalene-like structures. This extensive π-conjugated system is the primary determinant of its chemical and photophysical behavior. The molecule's planarity and electron-rich nature are central to its reactivity and intermolecular interactions.
Caption: Figure 1. Chemical Structure of this compound.
The fundamental properties of DBC are summarized below. These values are critical for designing experimental conditions, predicting environmental distribution, and understanding its toxicological profile.
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value | Source(s) |
| CAS Number | 194-59-2 | [4][5][6] |
| Molecular Formula | C₂₀H₁₃N | [4][6] |
| IUPAC Name | 7H-Dibenzo[c,g]carbazole | [4] |
| Synonyms | 3,4:5,6-Dibenzocarbazole, 7-Aza-7H-dibenzo[c,g]fluorene, DBC | [4][6] |
Table 2: Core Physicochemical Properties
| Property | Value | Unit | Source(s) |
| Molecular Weight | 267.32 | g/mol | [5][6][7] |
| Appearance | Crystalline solid; Needles from ethanol; White to off-white/yellowish powder. | - | [3][4][7] |
| Melting Point | 152 - 158 | °C | [4][5][6] |
| Boiling Point | ~400.5 (rough estimate) | °C | [5][8] |
| Density | ~1.336 | g/cm³ | [3] |
| Water Solubility | 49.43 - 53.47 (at 22 °C) | µg/L | [3][5] |
| logP (Octanol/Water) | 6.40 | - | [9] |
Expert Insight: The high melting point and low water solubility are characteristic of large, planar aromatic systems, driven by strong intermolecular π-stacking forces in the solid state and high lipophilicity.[2][3] Despite its lipophilicity, DBC is noted to be more water-soluble and metabolized faster than its homocyclic aromatic hydrocarbon counterparts like benzo[a]pyrene, a factor that significantly influences its bioavailability and toxicokinetics.[2][3]
Spectroscopic Profile
Spectroscopic analysis is fundamental to the identification, quantification, and structural elucidation of DBC and its metabolites.
UV-Visible (UV-Vis) and Fluorescence Spectroscopy
The extensive conjugated system of DBC gives rise to strong absorption in the UV and visible regions.
-
UV-Vis Absorption: DBC exhibits characteristic absorption maxima (λmax), with a notable peak around 366 nm.[4][5] This property is routinely used for quantification via HPLC with a UV detector.
-
Fluorescence: Like many polycyclic aromatics, DBC is fluorescent.[1] Fluorescence spectroscopy, particularly synchronous fluorescence spectroscopy (SFS), is a highly sensitive and selective technique for identifying and quantifying DBC and its hydroxylated metabolites in complex biological matrices.[10] The combination of HPLC separation followed by fluorescence detection provides a powerful, non-radiometric method for metabolic studies.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is indispensable for the unambiguous structural confirmation of DBC and its derivatives. The spectrum provides precise information about the chemical environment of each proton in the aromatic structure.[7][11] Full characterization of synthesized DBC standards and their metabolites relies heavily on high-resolution NMR data.[1][12]
Other Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: IR spectra are used to identify functional groups, particularly the N-H stretch of the carbazole moiety, aiding in structural confirmation.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for determining the exact molecular weight and elemental composition, which is essential for identifying unknown metabolites.[1][12]
Synthesis and Purification
The ability to synthesize authentic DBC standards is paramount for metabolic and toxicological research.[1] Several synthetic routes are available, with the Fischer indole synthesis being a classical and adaptable method.[1]
Caption: Figure 2. General Workflow for DBC Synthesis.
Exemplary Experimental Protocol: Bucherer-type Synthesis
This protocol is based on a method for synthesizing DBC from racemic 2,2'-dihydroxy-1,1'-binaphthyl (rac-BINOL), demonstrating a self-validating system through controlled reaction and purification.[13]
Objective: To synthesize 7H-Dibenzo[c,g]carbazole via an amination-cyclization reaction.
Materials:
-
Racemic 2,2'-dihydroxy-1,1'-binaphthyl (rac-BINOL)
-
Ammonium sulfite monohydrate (or ammonium bisulfite)[13]
-
Aqueous ammonia (25-28%)
-
Benzene (for recrystallization)
-
Autoclave reactor
Step-by-Step Methodology:
-
Reactor Charging: In a high-pressure autoclave, combine rac-BINOL (e.g., 5.6 mmol), a portion of the aminating agent (e.g., ammonium sulfite), and aqueous ammonia.[13] Causality: The use of an autoclave is necessary to reach the high temperatures (e.g., 220 °C) and pressures required to drive the nucleophilic substitution and subsequent cyclization reactions.
-
Initial Reaction: Seal the autoclave and heat the mixture with stirring for a defined period (e.g., 8 hours).[13] Causality: This initial phase begins the conversion of the hydroxyl groups to amino groups, a key step in forming the carbazole nitrogen bridge.
-
Second Reagent Addition: Cool the autoclave to room temperature. Add the remaining portions of the aminating agent and aqueous ammonia.[13] Causality: A two-step addition of the aminating agent can improve yield by maintaining a high concentration of the active aminating species throughout the reaction.
-
Final Reaction: Reseal the autoclave and heat again for the remainder of the reaction time (e.g., another 8 hours).[13]
-
Isolation: After cooling to room temperature, collect the resulting solid precipitate by filtration and wash thoroughly with water to remove inorganic salts.
-
Purification: Recrystallize the crude solid from a suitable organic solvent, such as benzene or ethanol, to yield pure crystalline needles of 7H-Dibenzo[c,g]carbazole.[4][13] Trustworthiness: The crystalline nature and sharp melting point of the final product serve as an initial validation of purity, which should be confirmed by spectroscopic methods (NMR, MS) and HPLC.
Reactivity and Stability
The chemical behavior of DBC is dictated by its electron-rich aromatic system and the secondary amine functionality.
Chemical Reactivity
-
Acidity/Basicity: The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, making DBC very weakly basic. However, it can be deprotonated by strong bases. It neutralizes acids in exothermic reactions.[14][15]
-
Electrophilic Substitution: The fused benzene rings are susceptible to electrophilic attack. For instance, nitration of DBC occurs preferentially at the 5 and 9 positions.[16] This reactivity is central to the formation of various environmental derivatives.
-
Incompatibilities: DBC may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[14][15] It may also generate flammable hydrogen gas in combination with strong reducing agents.[14][15]
Stability and Decomposition
-
Thermal Stability: DBC is a thermally stable compound but will decompose upon strong heating, emitting toxic fumes of nitrogen oxides (NOx).[4][14]
-
Photochemical Reactivity: The extended aromatic system allows DBC to absorb UVA light. This photoactivation can lead to the generation of reactive oxygen species and induce genotoxicity, representing a metabolic pathway independent of enzymatic action.[2]
Metabolic Activation Pathways
The carcinogenicity of DBC is intrinsically linked to its metabolic activation into reactive electrophiles that can bind to DNA. Two primary pathways are recognized.[2]
Caption: Figure 3. Simplified Metabolic Activation Pathways of DBC.
-
Ring Carbon Oxidation: Cytochrome P450 (CYP) enzymes play a pivotal role in oxidizing the aromatic rings to form various phenolic metabolites (e.g., 2-OH-DBC, 3-OH-DBC).[1][2] These can be further metabolized to highly reactive diol epoxides that covalently bind to DNA.
-
Pyrrole Nitrogen Activation: The nitrogen atom is also involved in the activation process. Studies on derivatives like N-methyl-DBC suggest that modifications at the nitrogen position can influence mutagenic potential, highlighting the role of the heteroatom in the molecule's toxicity.[1][12]
Applications in Research and Development
While DBC has no direct commercial applications due to its toxicity, its unique properties make it an invaluable tool in several research areas.
-
Toxicology and Carcinogenesis: DBC is a model compound for studying the mechanisms of chemical carcinogenesis.[1][17] Its potent activity, even surpassing that of benzo[a]pyrene in some models, makes it a benchmark for assessing the risks of N-heterocyclic PAHs.[1]
-
Environmental Science: As a ubiquitous environmental pollutant, DBC is used as an analytical standard to monitor contamination levels in air, water, and soil.[3][17]
-
Materials Science: The carbazole scaffold, including the dibenzocarbazole core, is a fundamental building block in organic electronics.[18][19] Carbazole derivatives are prized for their thermal stability and excellent hole-transporting properties, making them key components in the emitting and host layers of Organic Light-Emitting Diodes (OLEDs).[18][20][21] While DBC itself is not used, its fundamental electronic and photophysical properties inform the design of novel, high-efficiency materials for optoelectronic devices.[22]
Safety and Handling
Given its toxicological profile, handling 7H-Dibenzo[c,g]carbazole requires extreme caution.
-
Hazard Classification: DBC is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[4] It is a confirmed carcinogen in animal studies.[14]
-
Handling Precautions:
-
Work should be conducted in a designated area, such as a certified chemical fume hood, to prevent inhalation.[23]
-
Personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory.
-
Avoid creating dust. Handle as a solid.
-
Contaminated clothing should be removed promptly and decontaminated by trained personnel.[23]
-
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, protected from light.[7][8]
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations for carcinogenic materials.
Conclusion
7H-Dibenzo[c,g]carbazole possesses a distinct set of physicochemical properties that define its role as a potent environmental carcinogen and a foundational structure in materials science. Its high melting point, low water solubility, characteristic spectroscopic signatures, and defined chemical reactivity provide a complete profile for researchers. Understanding these properties is not merely an academic exercise; it is essential for accurately assessing its environmental risk, elucidating its mechanisms of toxicity, and harnessing the potential of its core chemical structure for the development of next-generation organic electronic materials. This guide serves as a comprehensive technical resource to support these critical scientific endeavors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7H-Dibenzo(c,g)carbazol – Wikipedia [de.wikipedia.org]
- 4. This compound | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 7H-Dibenzo[c,g]carbazole [webbook.nist.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. 7H-DIBENZO[C,G]CARBAZOLE price,buy 7H-DIBENZO[C,G]CARBAZOLE - chemicalbook [chemicalbook.com]
- 9. 7H-dibenzo[c,g]carbazole [stenutz.eu]
- 10. Fluorescence spectroscopic studies on the identification and quantification of 7H-dibenzo[c,g]carbazole and dibenz[a,j]acridine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7H-DIBENZO[C,G]CARBAZOLE(194-59-2) 1H NMR spectrum [chemicalbook.com]
- 12. The chemistry and biology of 7H-dibenzo[c,g]carbazole: synthesis and characterization of selected derivatives, metabolism in rat liver preparations and mutagenesis mediated by cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7H-DIBENZO[C,G]CARBAZOLE synthesis - chemicalbook [chemicalbook.com]
- 14. 7H-DIBENZO[C,G]CARBAZOLE | 194-59-2 [chemicalbook.com]
- 15. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 7H-Dibenzo[c,g]carbazole | CAS#:194-59-2 | Chemsrc [chemsrc.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 21. researchgate.net [researchgate.net]
- 22. Materials Based on Carbazole for Organic Solar Cells Applications. Theoretical Investigations [physchemres.org]
- 23. nj.gov [nj.gov]
A Comprehensive Technical Guide to the Synthesis of 7H-Dibenzo[c,g]carbazole and Its Derivatives
Abstract
7H-Dibenzo[c,g]carbazole (DBC), a potent N-heterocyclic aromatic compound, is a molecule of significant interest due to its prevalence as an environmental pollutant and its well-documented carcinogenic properties.[1][2][3][4][5] Its rigid, planar, and electron-rich structure also makes it a compelling scaffold for the development of advanced materials in the fields of optoelectronics and photovoltaics.[6][7] The synthesis of the DBC core and its functionalized derivatives is a critical endeavor for toxicological studies, metabolic research, and the creation of novel functional materials. This guide provides an in-depth exploration of the primary synthetic methodologies for DBC and its key derivatives, grounded in established chemical principles and supported by detailed protocols. We will delve into classical cyclization strategies and modern catalytic approaches, explaining the causality behind experimental choices to provide a robust and practical resource for researchers, scientists, and professionals in drug development.
The Significance of the 7H-Dibenzo[c,g]carbazole Scaffold
7H-Dibenzo[c,g]carbazole, with the chemical formula C₂₀H₁₃N, is a high-molecular-weight aromatic system consisting of a central pyrrole ring fused to two naphthalene units.[8] This extended π-conjugated system is responsible for its unique photophysical properties and its biological activity. Found in complex mixtures generated from the incomplete combustion of organic matter, DBC is a recognized environmental carcinogen that can undergo metabolic activation to form DNA adducts, leading to genotoxicity.[1][5][6][9] Understanding its synthesis is paramount for producing authentic standards for toxicological evaluation and for exploring structure-activity relationships. Furthermore, the carbazole motif is a privileged structure in medicinal chemistry and materials science, known for its charge-transporting capabilities and thermal stability.[7][10]
Below is a diagram illustrating the overall strategic approaches to the synthesis of the DBC core, which will be detailed in this guide.
Caption: Core synthetic strategies for the 7H-Dibenzo[c,g]carbazole scaffold.
Synthesis of the Core 7H-Dibenzo[c,g]carbazole Structure
The construction of the pentacyclic DBC framework can be achieved through several distinct synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Fischer Indole Synthesis: A Classic Approach
The Fischer indole synthesis is a venerable and powerful reaction that forms an indole from an arylhydrazine and a ketone or aldehyde under acidic conditions.[11][12][13] For the synthesis of DBC, this involves the reaction of 2-naphthylhydrazine with β-tetralone.
Causality and Mechanism: The reaction proceeds through several key steps. First, the hydrazine and ketone condense to form a hydrazone. This hydrazone then tautomerizes to an ene-hydrazine in the presence of an acid catalyst. The crucial step is a[14][14]-sigmatropic rearrangement (an electrocyclic reaction) that forms a new carbon-carbon bond and breaks the N-N bond. Subsequent intramolecular cyclization and elimination of ammonia yield the final aromatic carbazole ring system.[11][12] The acid catalyst is essential for protonating the hydrazone, facilitating both the tautomerization and the final ammonia elimination steps.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 7H-DIBENZO[C,G]CARBAZOLE | 194-59-2 [chemicalbook.com]
- 3. 7H-Dibenzo[c,g]carbazole | CAS#:194-59-2 | Chemsrc [chemsrc.com]
- 4. 7H-Dibenzo(c,g)carbazole | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of 7H-Dibenzo[c,g]carbazole metabolism in cytochrome P450 1A1: Insights from computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. i-rep.emu.edu.tr:8080 [i-rep.emu.edu.tr:8080]
- 8. 7H-Dibenzo[c,g]carbazole [webbook.nist.gov]
- 9. Binding of 7H-dibenzo[c,g]carbazole to polynucleotides and DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Fischer Indole Synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
Metabolic Pathways of 7H-Dibenzo(c,g)carbazole (7H-DBC) In Vivo: A Technical Guide for Researchers
Introduction: The Environmental Carcinogen 7H-Dibenzo(c,g)carbazole
This compound (DBC) is a potent N-heterocyclic aromatic hydrocarbon that is a widespread environmental pollutant. It is a product of incomplete combustion of organic materials and is found in tobacco smoke, and fossil fuels, and as a result of industrial processes. Classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer, DBC has demonstrated potent carcinogenic activity in various animal models, particularly inducing tumors in the lung, liver, and skin.
Despite its high lipophilicity, DBC is more water-soluble and is metabolized more rapidly than many homocyclic aromatic hydrocarbons. This metabolic turnover, however, is a double-edged sword. While some metabolic transformations lead to detoxification and excretion, others result in the formation of highly reactive electrophilic species that can covalently bind to cellular macromolecules, most notably DNA. This formation of DNA adducts is widely considered a critical initiating event in chemical carcinogenesis. This guide provides an in-depth exploration of the known in vivo metabolic pathways of 7H-DBC, focusing on the enzymatic processes of metabolic activation and detoxification, the resulting metabolites, and their toxicological implications.
I. The Central Role of Cytochrome P450 Monooxygenases in Phase I Metabolism
The initial and rate-limiting step in the biotransformation of 7H-DBC is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes introduce or expose functional groups on the DBC molecule, increasing its polarity and preparing it for subsequent Phase II conjugation reactions. The specific CYP isoforms involved play a crucial role in determining the balance between metabolic activation and detoxification.
Key CYP Isoforms and Their Regioselectivity
In vivo and in vitro studies have identified several key members of the CYP1 family as the primary drivers of DBC metabolism:
-
CYP1A1: This isoform is highly inducible by aromatic hydrocarbons and plays a significant role in the metabolism of DBC, particularly in extrahepatic tissues like the lungs. Computational and experimental data suggest that CYP1A1 is involved in the formation of multiple hydroxylated metabolites, including 1-OH-DBC, 2-OH-DBC, and (5+6)-OH-DBC.
-
CYP1A2: Primarily expressed in the liver, CYP1A2 is a key player in the hepatic metabolism of DBC, especially in non-induced states. Its metabolic profile for DBC is characterized by the predominant formation of (5+6)-OH-DBC.
-
CYP1B1: This extrahepatic enzyme, particularly abundant in the lungs, is critically involved in the metabolic activation of DBC. Studies have strongly associated CYP1B1 with the formation of 4-OH-DBC, a metabolite considered to be a potent precursor to DNA-reactive species.
The tissue-specific expression of these CYP isoforms is a determining factor in the organ-specific carcinogenicity of DBC. For example, the high expression of CYP1A1 and CYP1B1 in the lung may contribute to its susceptibility to DBC-induced tumorigenesis.
Metabolic Activation Pathways
The metabolic activation of 7H-DBC can proceed through several key pathways, leading to the formation of ultimate carcinogens:
-
Ring Carbon Oxidation: The most well-characterized activation pathway involves the oxidation of the aromatic rings. This can lead to the formation of phenols and dihydrodiols. For instance, the formation of 3,4-dihydroxy-3,4-dihydro-DBC has been tentatively identified. Further oxidation of these intermediates can lead to the formation of highly reactive diol epoxides, which are potent electrophiles capable of forming stable DNA adducts.
-
One-Electron Oxidation: An alternative activation mechanism involves the one-electron oxidation of the DBC molecule to form a radical cation. This reactive intermediate can then directly attack nucleophilic sites on DNA bases, leading to the formation of depurinating adducts. Studies have shown that activation of DBC by cytochrome P450 can predominantly form these depurinating adducts.
-
o-Quinone Formation: A proposed metabolic activation pathway involves the formation of DBC-o-quinones, such as DBC-3,4-dione. These o-quinones are reactive Michael acceptors that can readily react with nucleophiles, including DNA bases, to form both stable and depurinating adducts. The major DNA adduct found in the livers of DBC-treated mice has been shown to chromatographically match an adduct formed from DBC-3,4-dione.
The interplay of these activation pathways, influenced by the specific CYP isoform expression in a given tissue, dictates the profile of DNA adducts formed and, consequently, the carcinogenic risk.
Figure 1: Overview of the metabolic activation and detoxification pathways of this compound.
II. Phase II Metabolism: The Detoxification Pathways
In parallel to metabolic activation, Phase II enzymes work to detoxify the hydroxylated metabolites of 7H-DBC generated during Phase I. These enzymes conjugate the metabolites with endogenous, water-soluble molecules, facilitating their excretion from the body. While the specific Phase II enzymes involved in DBC metabolism are not as extensively characterized as the CYPs, the general pathways of detoxification for polycyclic aromatic hydrocarbons are well-established and are presumed to apply to DBC. These include:
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxylated DBC metabolites.
-
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the hydroxylated metabolites.
These conjugation reactions significantly increase the water solubility of the DBC metabolites, preventing their accumulation in tissues and promoting their elimination via urine and feces. The balance between Phase I activation and Phase II detoxification is a critical determinant of an individual's susceptibility to the carcinogenic effects of 7H-DBC.
III. DNA Adduct Formation: The Molecular Signature of DBC Carcinogenicity
The formation of covalent bonds between reactive DBC metabolites and DNA is a hallmark of its genotoxicity. These DNA adducts, if not repaired by cellular DNA repair mechanisms, can lead to mutations during DNA replication, potentially activating oncogenes or inactivating tumor suppressor genes, thereby initiating the process of carcinogenesis.
Tissue-Specific Adduct Distribution
Studies in animal models have demonstrated a marked tissue-specificity in the formation of DBC-DNA adducts. For example, in mice treated with DBC, the liver exhibits the highest levels of DNA adducts, followed by the kidney, lung, spleen, skin, and brain. This hepatic preference for adduct formation aligns with the known hepatocarcinogenicity of DBC.
Types of DNA Adducts
As previously mentioned, 7H-DBC can form both stable and depurinating DNA adducts:
-
Stable Adducts: These are formed through the reaction of diol epoxides or other stable reactive intermediates with DNA bases.
-
Depurinating Adducts: These result from the reaction of the DBC radical cation with the N7 position of guanine or adenine, or the N3 position of adenine. This leads to a weakening of the glycosidic bond and subsequent loss of the adducted base from the DNA backbone, creating an apurinic site which can be mutagenic.
The relative proportions of these different adduct types can vary depending on the tissue and the specific metabolic pathways that are active.
IV. Methodologies for In Vivo Metabolite Analysis
The study of 7H-DBC metabolism in vivo necessitates sophisticated analytical techniques to identify and quantify the diverse range of metabolites and DNA adducts formed.
Experimental Protocol: ³²P-Postlabeling Assay for DNA Adduct Detection
This highly sensitive method is widely used to detect and quantify DNA adducts, even when present at very low levels.
Principle: DNA is isolated from the tissue of interest and enzymatically digested to 3'-mononucleotides. The adducted nucleotides are then radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase. The resulting ³²P-labeled adducted nucleotides are then separated by multidirectional thin-layer chromatography (TLC) and quantified by autoradiography or phosphorimaging.
Step-by-Step Methodology:
-
DNA Isolation: Isolate high molecular weight DNA from the target tissue (e.g., liver, lung) of DBC-treated animals using standard phenol-chloroform extraction or commercial kits.
-
DNA Digestion: Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional but Recommended): To increase the sensitivity for bulky aromatic adducts, enrich the adducted nucleotides by nuclease P1 digestion, which dephosphorylates normal nucleotides to nucleosides but leaves the adducted nucleotides intact.
-
³²P-Postlabeling: Incubate the enriched adduct digest with [γ-³²P]ATP and T4 polynucleotide kinase to label the 5'-hydroxyl group of the adducted nucleotides.
-
TLC Separation: Apply the labeled adduct mixture to a polyethyleneimine (PEI)-cellulose TLC plate. Develop the chromatogram in multiple dimensions using different solvent systems to achieve optimal separation of the various adducts.
-
Detection and Quantification: Expose the TLC plate to a phosphor screen or X-ray film. Quantify the radioactivity of the adduct spots using a phosphorimager or densitometry. Calculate the adduct levels as relative adduct labeling (RAL), which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.
An In-Depth Technical Guide to the Environmental Sources and Occurrence of 7H-Dibenzo[c,g]carbazole
Abstract
7H-Dibenzo[c,g]carbazole (7H-DBC), a potent N-heterocyclic aromatic amine, is a ubiquitous environmental pollutant of significant toxicological concern. Classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, "possibly carcinogenic to humans," its presence in the environment warrants rigorous scientific investigation.[1][2] This technical guide provides a comprehensive overview of the formation, environmental sources, and widespread occurrence of 7H-DBC. We synthesize field-proven insights and methodologies to offer researchers, environmental scientists, and drug development professionals a detailed understanding of this compound. This document details the primary anthropogenic origins of 7H-DBC as a byproduct of incomplete combustion, its distribution across various environmental matrices, and the robust analytical frameworks required for its accurate detection and quantification.
Introduction: The Significance of a Potent Environmental Carcinogen
7H-Dibenzo[c,g]carbazole (CAS No. 194-59-2) is a five-ringed heterocyclic aromatic compound that is not manufactured for commercial purposes.[3] Its significance stems entirely from its unintentional formation during the incomplete combustion of organic materials.[4][5] As a result, it co-occurs in complex mixtures with polycyclic aromatic hydrocarbons (PAHs) in various environmental settings.[5]
Animal studies have demonstrated that 7H-DBC is a potent, multi-site carcinogen, inducing tumors in the liver, stomach, and respiratory tract.[2] In some models, it appears to be a more powerful respiratory tract carcinogen than the well-known PAH, benzo[a]pyrene.[2] Despite its high lipophilicity, 7H-DBC is more water-soluble and metabolized more rapidly than many homocyclic PAHs, properties which, combined with its high potential for bioaccumulation and environmental persistence, suggest a significant impact on ecological and human health.[4]
This guide serves as a foundational resource, elucidating the pathways by which 7H-DBC enters the environment and the analytical strategies essential for its monitoring.
Environmental Sources and Formation Mechanisms
The core principle governing the environmental presence of 7H-DBC is that it is a product of pyrolysis. It is formed when nitrogen and carbon-containing organic matter is subjected to high temperatures under oxygen-deficient conditions. The primary sources are overwhelmingly anthropogenic.
Major Anthropogenic Sources
-
Tobacco Smoke: Tobacco combustion is one of the most well-documented and direct sources of human exposure to 7H-DBC. It is consistently identified as a component of cigarette smoke, formed from the pyrolysis of nitrogen-rich alkaloids and proteins in the tobacco leaf.[1][6]
-
Fossil Fuel Combustion & Industrial Processes: 7H-DBC is a known constituent of coal tar, coal distillates, and bitumens.[1] Consequently, industrial activities involving the heating and processing of these materials are significant emission sources. This includes emissions from asphalt hot mix plants, the operation of diesel and gasoline engines, and historical contamination from manufactured gas plants.[1]
-
Waste Incineration: The combustion of municipal and industrial waste, which contains a heterogeneous mix of plastics, biomass, and other organic materials, provides the necessary precursors and conditions for the formation of 7H-DBC and other N-heterocyclic aromatics.
The causal relationship is direct: the greater the scale of incomplete combustion of nitrogenous organic matter, the higher the potential for 7H-DBC emissions into the environment.
Caption: Formation pathway of 7H-DBC from organic precursors.
Environmental Occurrence and Distribution
Once released, the physicochemical properties of 7H-DBC—namely its high lipophilicity (log Kow ~5.9), low water solubility, and low vapor pressure—dictate its fate and transport in the environment.[1] It strongly partitions from the gas phase and water column onto solid matrices.
-
Atmosphere: In the atmosphere, 7H-DBC is predominantly associated with particulate matter (PM), especially the fine, respirable fraction (PM2.5).[1][7] This association allows for long-range atmospheric transport before eventual deposition. It has been detected in polluted atmospheric samples, though often not quantified.[1]
-
Soil and Sediment: Soil and aquatic sediments are the primary environmental sinks for 7H-DBC. Due to its hydrophobicity, it binds tightly to organic matter in these matrices, leading to its classification as being immobile in soil.[1] This persistence and accumulation can lead to the contamination of terrestrial and aquatic ecosystems, posing a risk to benthic organisms and potentially entering the food chain.
-
Aquatic Systems: While direct volatilization from water is negligible, 7H-DBC enters aquatic systems through atmospheric deposition and runoff.[1] In the water column, it will rapidly partition to suspended solids and eventually settle into the sediment.
Quantitative Occurrence Data
Quantitative data for 7H-DBC specifically is limited in the scientific literature, as it is often grouped with other PAHs or carbazoles. However, available data clearly indicate its presence in key media.
| Environmental Matrix | Reported Concentration | Source / Context | Citation |
| Tobacco Smoke | 0.07 µg / 100 cigarettes | Mainstream cigarette smoke | [1] |
| Sediment | ~1000 ng/g (dry weight) | Industrial river (Black River, OH). Isomer not specified, reported as "Dibenzocarbazoles". | [1] |
| Atmosphere | Detected, not quantified | Particulate matter in polluted urban atmosphere | [1] |
Methodologies for Environmental Analysis
The robust and trustworthy analysis of 7H-DBC in complex environmental matrices requires a multi-stage process involving meticulous sample preparation, high-resolution separation, and sensitive detection. The goal of any such protocol is to isolate the target analyte from a complex sample matrix and quantify it with a high degree of certainty.
Caption: General workflow for the environmental analysis of 7H-DBC.
Experimental Protocol: Sample Preparation
Objective: To efficiently extract 7H-DBC from a solid or liquid matrix and remove interfering compounds. This protocol is a self-validating system when performed with appropriate quality controls.
-
Internal Standard Spiking: Prior to extraction, spike the sample with an isotopically labeled internal standard (e.g., ¹³C₁₂-7H-DBC). This is critical for accurately quantifying the native analyte, as it corrects for losses during the entire sample preparation and analysis process.
-
Extraction (Solids - Soil/Sediment/PM filters):
-
Technique: Pressurized Liquid Extraction (PLE) or Soxhlet extraction. PLE is often preferred for its reduced solvent consumption and faster extraction times.
-
Solvent: A nonpolar solvent or mixture, such as dichloromethane (DCM) or a hexane/acetone mixture, is effective.
-
Causality: The heated solvent in PLE enhances the desorption of tightly bound analytes like 7H-DBC from the sample matrix, ensuring high extraction efficiency.
-
-
Extraction (Liquids - Water):
-
Technique: Solid-Phase Extraction (SPE).
-
Sorbent: Use a C18 or similar reversed-phase sorbent cartridge.
-
Procedure: Pass the water sample through the conditioned cartridge. 7H-DBC partitions from the aqueous phase onto the nonpolar sorbent. Elute the analyte with a small volume of a strong organic solvent (e.g., DCM, acetonitrile).
-
Causality: SPE serves as both an extraction and a concentration step, allowing for the analysis of trace levels of 7H-DBC in large volumes of water.
-
-
Extract Cleanup and Fractionation:
-
Technique: Multi-layered silica gel column chromatography.
-
Procedure: Pass the concentrated extract through a column containing layers of activated silica gel and alumina. Elute with a sequence of solvents of increasing polarity.
-
Causality: This step is crucial for removing co-extracted interferences (e.g., lipids, other organic compounds) that can interfere with instrumental analysis. 7H-DBC will elute in a specific fraction, separating it from more polar and less polar compounds.
-
Experimental Protocol: Instrumental Analysis
Objective: To separate 7H-DBC from other co-extracted compounds and provide definitive identification and quantification.
-
Primary Analysis: Gas Chromatography-Mass Spectrometry (GC-MS):
-
System: A high-resolution gas chromatograph coupled to a mass spectrometer (preferably a triple quadrupole for MS/MS).
-
Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm ID, DB-5ms phase).
-
Injection: Splitless injection of 1-2 µL of the final extract.
-
Oven Program: A temperature gradient is used, e.g., starting at 80°C, holding for 2 minutes, then ramping at 10°C/min to 320°C and holding for 10 minutes. This ensures separation from other PAHs and related compounds.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode, monitoring the molecular ion (m/z 267) and at least two other characteristic fragment ions for confirmation. For higher selectivity and lower detection limits, Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument is superior.
-
Trustworthiness: The combination of a precise retention time from the GC and a specific mass fragmentation pattern from the MS provides legally defensible, unambiguous identification of the analyte.
-
-
Confirmatory/Specialized Analysis: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD):
-
Application: Particularly powerful for the analysis of 7H-DBC metabolites.[3]
-
System: A reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: A fluorescence detector. For enhanced selectivity, a Synchronous Fluorescence Spectroscopy (SFS) scan can be employed, which simplifies complex spectra into single, sharp peaks for each fluorescent compound.[3]
-
Causality: The extensive aromatic system of 7H-DBC makes it highly fluorescent. FLD is extremely sensitive and selective for such compounds, often providing lower detection limits than GC-MS for underivatized analytes.
-
Conclusion and Future Outlook
7H-Dibenzo[c,g]carbazole is a potent carcinogenic byproduct of human activity, primarily stemming from the incomplete combustion of organic materials like tobacco and fossil fuels. Its chemical properties facilitate its persistence and accumulation in soil and sediment, establishing these matrices as long-term environmental reservoirs. While its presence is well-documented in specific sources like cigarette smoke, a comprehensive, quantitative understanding of its concentration across the full spectrum of environmental compartments remains an area for further research.
Future investigations should focus on:
-
Developing more extensive monitoring programs to quantify 7H-DBC levels in ambient air, water, and soil in diverse geographic locations.
-
Investigating its presence and bioaccumulation in food webs to better assess human dietary exposure risks.
-
Elucidating its environmental degradation pathways, including microbial degradation and photolysis, to build more accurate environmental fate models.
For researchers and professionals in drug development, understanding the environmental prevalence and mechanisms of action of compounds like 7H-DBC is crucial for contextualizing the broader landscape of xenobiotic metabolism and carcinogenicity. The analytical frameworks detailed herein provide a reliable foundation for pursuing these critical research objectives.
References
- 1. 7H-Dibenzo(c,g)carbazole | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (IARC Summary & Evaluation, Volume 3, 1973) [inchem.org]
- 3. Fluorescence spectroscopic studies on the identification and quantification of 7H-dibenzo[c,g]carbazole and dibenz[a,j]acridine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of a binary mixture of benzo(a)pyrene and this compound on lung tumors and K-ras oncogene mutations in strain A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7H-dibenzo[c,g]carbazole - OEHHA [oehha.ca.gov]
- 7. scispace.com [scispace.com]
Structure-activity relationship of 7H-Dibenzo(c,g)carbazole derivatives
An In-depth Technical Guide to the Structure-Activity Relationship of 7H-Dibenzo[c,g]carbazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
7H-Dibenzo[c,g]carbazole (DBC) is a potent N-heterocyclic aromatic compound recognized for its significant environmental presence and carcinogenic properties.[1][2][3][4][5] This document provides a comprehensive analysis of the structure-activity relationships (SAR) of DBC derivatives. By exploring the chemical causality behind how specific structural modifications to the DBC scaffold influence its biological activity, we aim to provide a foundational guide for toxicology assessment and the rational design of novel therapeutics based on the carbazole framework. This guide delves into the synthesis of key derivatives, their metabolic activation pathways, and the resulting biological consequences, grounding all claims in peer-reviewed scientific literature.
The 7H-Dibenzo[c,g]carbazole Scaffold: A Double-Edged Sword
The core of 7H-dibenzo[c,g]carbazole is a pentacyclic aromatic system, consisting of two benzene rings fused to a carbazole moiety. This planar, electron-rich structure is responsible for its chemical reactivity and biological interactions. Found in tobacco smoke and other products of incomplete combustion, DBC is a confirmed carcinogen in animal models.[1][5][6] Its biological activity is not inherent to the parent molecule but is a consequence of metabolic activation, primarily by cytochrome P450 (CYP) enzymes, into reactive intermediates that can form covalent adducts with DNA.[3][7][8]
Understanding the SAR of DBC is crucial. For toxicologists, it helps predict the hazard posed by various environmental derivatives. For medicinal chemists, the same carbazole core that imparts toxicity can be harnessed as a pharmacophore for developing new anticancer agents and other therapeutics, provided its structure is modified to enhance desired activities while minimizing harmful effects.[9][10]
The primary sites for structural modification on the DBC scaffold that dictate its biological fate are the carbazole nitrogen (N-7) and various carbon atoms on the aromatic rings (e.g., C-2, C-3, C-4, C-5, C-9).
Caption: Core structure of 7H-Dibenzo[c,g]carbazole with key positions.
Analysis of Structure-Activity Relationships
The biological activity of DBC derivatives is profoundly influenced by the position and nature of substituents. Two primary activation pathways are recognized: metabolic modification of the aromatic rings and reactions involving the pyrrole nitrogen.[3]
Substitution at the N-7 Position
The nitrogen atom at position 7 is a critical determinant of tissue-specific carcinogenicity.
-
N-Methylation: The N-methyl derivative (N-Me-DBC) exhibits a different carcinogenic profile than the parent compound. While DBC is a potent hepatocarcinogen, N-Me-DBC lacks this activity in the liver.[11] This strongly suggests that the N-H group is essential for the metabolic activation pathway leading to liver cancer. However, N-Me-DBC remains mutagenic and can induce tumors in other tissues, such as the skin.[1][2][12] This shift in tissue specificity underscores the nitrogen's role in directing the metabolic fate of the molecule. Covalent binding studies suggest that activation can occur through the nitrogen position, leading to the formation of DNA adducts.[8]
Substitution on the Aromatic Rings
Modifications to the fused benzene rings, particularly hydroxylation and nitration, significantly alter the mutagenic and carcinogenic potential.
-
Hydroxylation: Phenolic metabolites are the primary products of CYP-mediated metabolism.[7] The position of the hydroxyl group is paramount to the resulting biological activity.
-
Synthesis: Monohydroxylated derivatives can be synthesized via the Fischer indole synthesis, using appropriately substituted methoxy-tetralones followed by demethylation.[1][13]
-
Activity: 2-OH-DBC and 3-OH-DBC have been identified as major metabolites in rat liver preparations.[1][2] In mutagenicity assays, 3-OH-DBC was found to be mutagenic, whereas 2-OH-DBC and 4-OH-DBC were not under identical conditions.[1][2] This demonstrates high positional specificity, where even a slight shift in the substituent's location can switch the biological activity "on" or "off."
-
-
Nitration: The introduction of nitro groups, particularly at the C-5 and C-9 positions, dramatically increases mutagenicity.[14]
-
Synthesis: Nitration is typically achieved by reacting DBC with nitric acid in a suitable solvent like glacial acetic acid.[14]
-
Activity: Nitrated DBCs are consistently more mutagenic than the parent DBC in the Ames test. The di-nitrated derivative, 5,9-dinitro-DBC, exhibits a stronger mutagenic response than the mono-nitrated 5-nitro-DBC.[14] Furthermore, combining hydroxylation and nitration (e.g., 2-OH-5-NO2-DBC) results in compounds with even greater mutagenicity than 5-nitro-DBC alone.[14] The proposed mechanism for this enhanced activity involves both metabolic nitroreduction to a reactive arylnitrenium ion and ring oxidation.[14]
-
-
Methylation: Similar to nitration, methylation at specific positions influences tissue tropism and toxicity.
-
Activity: The 5,9-dimethyl-DBC (DiMeDBC) derivative shows specific tropism to the liver.[12] Interestingly, in cell lines with low expression of the necessary metabolic enzyme (CYP1A2), DiMeDBC shows negligible toxicity. However, its genotoxicity is massively amplified upon exposure to UVA light, highlighting a photoactivation pathway for this class of compounds.[12]
-
Caption: Key Structure-Activity Relationship trends for DBC derivatives.
Key Experimental Protocols
Reproducibility and methodological transparency are cornerstones of scientific integrity. The following sections detail standardized protocols for the synthesis and evaluation of DBC derivatives.
Synthesis of Monohydroxylated DBC Derivatives
This protocol is based on the Fischer indole synthesis, a classic method for constructing the indole ring system central to carbazoles.[1][13]
Workflow:
-
Reactant Preparation: Start with an appropriately substituted methoxy-2-tetralone (e.g., 8-methoxy-2-tetralone for the synthesis of 1-OH-DBC) and 2-naphthylhydrazine.
-
Fischer Indole Cyclization: Reflux the reactants in an acidic medium (e.g., acetic acid) to form the 5,6-dihydro-methoxy-DBC intermediate.
-
Aromatization: Treat the intermediate with an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to aromatize the dihydro ring.
-
Demethylation: Cleave the methyl ether to yield the final hydroxylated product. This is typically achieved using a strong Lewis acid like boron tribromide (BBr3) in a suitable solvent (e.g., dichloromethane) at low temperature.
-
Purification: Purify the final product using column chromatography (silica gel) followed by recrystallization or High-Performance Liquid Chromatography (HPLC).
-
Characterization: Confirm the structure and purity using Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and UV-Vis spectroscopy.
Synthesis of Nitrated DBC Derivatives
This protocol describes a direct electrophilic nitration of the DBC core.[14]
Workflow:
-
Dissolution: Dissolve 7H-dibenzo[c,g]carbazole in glacial acetic acid.
-
Nitration Reaction: Add concentrated nitric acid dropwise to the solution with stirring. Heat the reaction mixture (e.g., 90-95 °C) for several hours to facilitate the reaction. The electron-rich aromatic system is susceptible to electrophilic attack, primarily at the C-5 and C-9 positions.
-
Work-up: Cool the reaction mixture and pour it into ice water to precipitate the crude product.
-
Purification: Collect the solid by filtration. Separate the resulting isomers (e.g., 5-nitro-DBC and 5,9-dinitro-DBC) using preparative thin-layer chromatography (TLC) or HPLC on a silica column.
-
Characterization: Verify the identity and purity of the isolated products using ¹H NMR and other spectroscopic methods.
Ames Mutagenicity Assay
This is a widely used, validated short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[14]
Workflow:
-
Strain Selection: Use histidine-dependent strains of Salmonella typhimurium, such as TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens).
-
Metabolic Activation (S9 Mix): Prepare a fraction of rat liver homogenate (S9) induced with Aroclor 1254. This mix contains CYP enzymes and cofactors necessary to metabolically activate pro-mutagens like DBC. Assays should be run both with and without the S9 mix.
-
Plate Incorporation Assay:
-
To a test tube, add the test compound (dissolved in a suitable solvent like DMSO), the bacterial culture, and either the S9 mix or a buffer.
-
Add molten top agar and gently vortex.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+ revertants) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Caption: Simplified metabolic activation pathway of DBC leading to genotoxicity.
Summary Data of Key Derivatives
The table below summarizes the relationship between structural modifications and the observed biological activities for select DBC derivatives.
| Compound Name | Structural Modification | Key Biological Activity | Reference(s) |
| 7H-Dibenzo[c,g]carbazole | Parent Scaffold | Potent carcinogen, particularly in the liver. | [1][5] |
| N-Methyl-DBC | Methyl group at N-7 | Lacks hepatocarcinogenicity but remains mutagenic and tumorigenic in other tissues. | [1][2][11] |
| 2-Hydroxy-DBC | Hydroxyl group at C-2 | Identified as a metabolite; not found to be mutagenic in co-cultivation systems. | [1][2] |
| 3-Hydroxy-DBC | Hydroxyl group at C-3 | Identified as a metabolite; found to be mutagenic. | [1][2] |
| 5-Nitro-DBC | Nitro group at C-5 | Higher mutagenicity than the parent DBC. | [14] |
| 5,9-Dinitro-DBC | Nitro groups at C-5 & C-9 | Stronger mutagenic response than 5-nitro-DBC. | [14] |
| 5,9-Dimethyl-DBC | Methyl groups at C-5 & C-9 | Exhibits tropism to the liver; shows high phototoxicity upon UVA irradiation. | [12] |
Conclusion
The structure-activity relationship of 7H-dibenzo[c,g]carbazole derivatives is a clear illustration of chemical causality in toxicology and pharmacology. The biological outcome—ranging from potent carcinogenicity to targeted therapeutic action—is not arbitrary but is dictated by precise structural features.
Key insights from this guide include:
-
The unsubstituted N-H moiety is a critical structural element for DBC's hepatocarcinogenicity.
-
The position of substituents on the aromatic rings is a decisive factor in mutagenicity, as seen in the differing activities of hydroxylated isomers.
-
The addition of electron-withdrawing groups like nitro functions at the C-5 and C-9 positions consistently enhances mutagenic potential through specific metabolic activation pathways.
This detailed understanding is invaluable for assessing the risks of environmental pollutants and provides a rational framework for the design of novel carbazole-based drugs. By modulating substituents at key positions, it is possible to steer the biological activity of the scaffold away from broad toxicity and towards specific therapeutic targets, a central goal in modern drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The chemistry and biology of 7H-dibenzo[c,g]carbazole: synthesis and characterization of selected derivatives, metabolism in rat liver preparations and mutagenesis mediated by cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7H-DIBENZO[C,G]CARBAZOLE | 194-59-2 [chemicalbook.com]
- 5. 7H-Dibenzo[c,g]carbazole (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]
- 6. 7H-Dibenzo(c,g)carbazole | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Binding of 7H-dibenzo[c,g]carbazole to polynucleotides and DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemcom.com [echemcom.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and characterization of monohydroxylated derivatives of 7H-dibenzo[c,g]carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Properties of Halogenated 7H-Dibenzo[c,g]carbazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
7H-Dibenzo[c,g]carbazole (DBC), a rigid and planar N-heterocyclic aromatic compound, serves as a pivotal structural motif in the development of advanced organic materials and potential therapeutic agents. Its extended π-conjugation imparts unique photophysical and electronic properties, which can be strategically modulated through synthetic modifications. This technical guide provides a comprehensive exploration of the synthesis and properties of halogenated 7H-dibenzo[c,g]carbazole derivatives. We delve into the rationale behind synthetic strategies, detailing protocols for both the parent carbazole core and its subsequent halogenation. A significant focus is placed on the structure-property relationships, elucidating how the introduction of halogen atoms (F, Cl, Br, I) influences the electronic, photophysical, and electrochemical characteristics of the molecule. This guide is intended to be a valuable resource for researchers in materials science, organic chemistry, and drug development, offering both foundational knowledge and practical insights for the design and application of these promising compounds.
The 7H-Dibenzo[c,g]carbazole Core: A Foundation for Innovation
The 7H-dibenzo[c,g]carbazole scaffold is a polycyclic aromatic hydrocarbon with a central carbazole nitrogen atom. This unique structure results in a high degree of rigidity and planarity, which are crucial for efficient charge transport and luminescence in organic electronic devices.[1] The nitrogen atom's lone pair of electrons participates in the aromatic system, making the molecule electron-rich and a good hole-transporting material.[1]
The synthesis of the parent 7H-dibenzo[c,g]carbazole (DBC) is a critical first step. Several synthetic routes have been established, with the most common methods involving the cyclization of precursor molecules.
Established Synthetic Routes to 7H-Dibenzo[c,g]carbazole
A prevalent and efficient method for synthesizing the DBC core involves the reaction of 1,1'-Bi-2-naphthol.[2] This approach offers a high-yield pathway to the desired carbazole framework.
Another well-established method is the Fischer indole synthesis, which utilizes the cyclization of a phenylhydrazone derivative. This versatile reaction allows for the introduction of various substituents on the aromatic rings, offering a degree of synthetic flexibility.
Strategic Halogenation of the Dibenzo[c,g]carbazole Core
Halogenation is a powerful tool for fine-tuning the electronic and photophysical properties of organic molecules. The introduction of halogen atoms can significantly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing charge injection and transport properties.[3] Furthermore, the "heavy atom effect" of heavier halogens like bromine and iodine can promote intersystem crossing, which is a key process in phosphorescent organic light-emitting diodes (OLEDs).
Electrophilic Aromatic Substitution: The Primary Pathway to Halogenation
The electron-rich nature of the 7H-dibenzo[c,g]carbazole core makes it susceptible to electrophilic aromatic substitution reactions. The positions most prone to electrophilic attack are the C-5 and C-9 positions, which are electronically activated by the nitrogen atom and the fused aromatic rings.
Common halogenating agents for this transformation include N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). These reagents are favored for their ease of handling and selectivity compared to elemental halogens.
Caption: Electrophilic bromination of the DBC core.
Step-by-Step Protocol for Bromination of 7H-Dibenzo[c,g]carbazole
The following protocol outlines a general procedure for the monobromination of 7H-dibenzo[c,g]carbazole using N-bromosuccinimide. It is crucial to note that optimization of reaction conditions (temperature, reaction time, and solvent) may be necessary to achieve the desired product selectivity and yield.
Materials:
-
7H-Dibenzo[c,g]carbazole
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Chloroform (CHCl₃)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 7H-dibenzo[c,g]carbazole in the chosen anhydrous solvent.
-
Reagent Addition: Slowly add a stoichiometric amount (e.g., 1.1 equivalents for monobromination) of NBS to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a specified period (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired brominated derivative.
The Impact of Halogenation on Physicochemical Properties
The introduction of halogens onto the 7H-dibenzo[c,g]carbazole framework systematically alters its electronic and photophysical properties. These changes are directly attributable to the electronegativity and size of the halogen atom.
Photophysical Properties: A Shift in Light
Halogenation typically leads to a bathochromic (red) shift in both the absorption and emission spectra of the molecule. This is due to the extension of the π-conjugated system and the influence of the halogen's orbitals.
| Derivative | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ) | Solvent |
| 7H-Dibenzo[c,g]carbazole | 366[4] | ~390[1] | - | - |
| Bromo-substituted DBC (Predicted) | 370-390 | 400-420 | - | Toluene |
| Chloro-substituted DBC (Predicted) | 368-385 | 395-415 | - | Toluene |
Note: The data for halogenated derivatives are predicted based on general trends observed in similar carbazole systems, as specific experimental data for halogenated 7H-dibenzo[c,g]carbazoles is limited in the reviewed literature.
The fluorescence quantum yield can be influenced by the heavy atom effect. While lighter halogens like fluorine and chlorine may have a minimal impact, heavier halogens like bromine and iodine can significantly decrease fluorescence quantum yield by promoting intersystem crossing to the triplet state. This property is highly desirable for the development of phosphorescent emitters.
Electrochemical Properties: Tuning Energy Levels
The HOMO and LUMO energy levels are critical parameters that govern the performance of organic electronic devices. Halogenation provides a reliable method for tuning these energy levels. The electron-withdrawing nature of halogens generally leads to a stabilization (lowering) of both the HOMO and LUMO energy levels.
| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| 7H-Dibenzo[c,g]carbazole | -5.5 to -5.8 | -2.1 to -2.4 | ~3.4 |
| Bromo-substituted DBC (Predicted) | -5.6 to -5.9 | -2.2 to -2.5 | ~3.4 |
| Chloro-substituted DBC (Predicted) | -5.55 to -5.85 | -2.15 to -2.45 | ~3.4 |
Note: The data for halogenated derivatives are predicted based on general trends and computational studies on similar carbazole systems. Experimental verification is recommended.
This stabilization of the HOMO level can improve the air stability of the material and facilitate hole injection from common anode materials. The tuning of the LUMO level is crucial for optimizing electron injection and transport.
Applications in Organic Electronics and Beyond
The tunable properties of halogenated 7H-dibenzo[c,g]carbazoles make them highly attractive for a range of applications, particularly in the field of organic electronics.
Organic Light-Emitting Diodes (OLEDs)
Halogenated DBC derivatives can function as versatile components in OLEDs.
-
Host Materials: Their high triplet energy levels, particularly for chloro and fluoro derivatives, make them suitable as host materials for phosphorescent emitters, preventing back energy transfer and enhancing device efficiency.
-
Hole-Transporting Materials: The inherent hole-transporting nature of the carbazole core, combined with the improved stability from halogenation, makes these compounds excellent candidates for hole-transporting layers.
-
Emitters: By strategically incorporating heavier halogens (Br, I), the phosphorescence of the DBC core can be harnessed, leading to the development of novel deep-blue or blue-green phosphorescent emitters.
Caption: A typical multilayer OLED device structure.
Further Synthetic Utility: Suzuki Coupling
Halogenated 7H-dibenzo[c,g]carbazoles serve as valuable intermediates for further synthetic transformations. The carbon-halogen bond can be readily functionalized via cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a wide variety of aryl or heteroaryl substituents, enabling the construction of more complex and functional molecular architectures for diverse applications.
Conclusion
Halogenated 7H-dibenzo[c,g]carbazole derivatives represent a promising class of organic materials with significant potential in organic electronics and other advanced applications. The synthetic strategies outlined in this guide provide a clear pathway to these valuable compounds. The systematic tuning of their photophysical and electrochemical properties through halogenation offers a powerful approach for rational molecular design. Further research into the synthesis of a broader range of halogenated derivatives and a more detailed experimental characterization of their properties will undoubtedly unlock new opportunities for their application in next-generation technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. 7H-DIBENZO[C,G]CARBAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. Theoretical studies on the electronic and optical properties of two new alternating fluorene/carbazole copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8343637B2 - Carbazole derivatives for organic electroluminescent devices - Google Patents [patents.google.com]
Physicochemical properties of 7H-Dibenzo(c,g)carbazole metabolites
An In-depth Technical Guide to the Physicochemical Properties of 7H-Dibenzo(c,g)carbazole and its Metabolites
Authored by a Senior Application Scientist
Abstract
This compound (7H-DBC) is a potent N-heterocyclic aromatic carcinogen found in tobacco smoke and as a widespread environmental pollutant. Its carcinogenicity is intrinsically linked to its metabolic activation into reactive species that can form covalent adducts with cellular macromolecules. Understanding the physicochemical properties of both the parent compound and its various metabolites is paramount for researchers in toxicology, drug development, and environmental science. These properties—including solubility, lipophilicity (logP), and ionization state (pKa)—govern the absorption, distribution, metabolism, excretion, and ultimate toxicity (ADMET) of the compound. This guide provides an in-depth analysis of these critical parameters, explains the causality behind the experimental methodologies used for their characterization, and synthesizes field-proven insights into the metabolic transformations that alter these properties.
Introduction: The Toxicological Significance of this compound
This compound is a member of the carbazole family of compounds, characterized by a tricyclic structure containing a pyrrole ring fused to two benzene rings. It is formed from the incomplete combustion of organic materials and has been identified in cigarette smoke, coal tar, and certain industrial effluents. Classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, it is considered possibly carcinogenic to humans based on sufficient evidence in experimental animals.
The toxicological concern with 7H-DBC stems from its need for metabolic activation. In its native state, 7H-DBC is relatively inert. However, upon entering the body, it is processed by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily, which convert the lipophilic parent compound into a series of more polar, but also more reactive, metabolites. This guide will dissect the physicochemical properties that define this journey from a stable environmental pollutant to a reactive cellular toxin.
Physicochemical Profile of the Parent Compound: this compound
The inherent properties of 7H-DBC dictate its environmental fate and initial biological interactions. As a large, planar, and aromatic system, it is characterized by low aqueous solubility and high lipophilicity. These characteristics facilitate its persistence in fatty tissues and membranes, a key factor in its bioaccumulation potential.
Core Properties
A summary of the core physicochemical properties of 7H-DBC is presented below. The choice to focus on these specific parameters is driven by their direct influence on bioavailability and toxicokinetics.
| Property | Value | Significance | Source(s) |
| Molecular Formula | C₂₀H₁₃N | Defines the elemental composition and base molecular mass. | |
| Molecular Weight | 267.32 g/mol | Essential for all quantitative analytical measurements. | |
| Physical Form | Crystalline solid (needles) | Affects handling, dissolution, and formulation. | |
| Melting Point | ~158 °C | Indicates purity and thermal stability. | |
| Computed logP | 5.9 | High value indicates significant lipophilicity and poor aqueous solubility. | |
| Water Solubility | Very low (e.g., 53.47 µg/L at 22 °C) | Limits bioavailability from aqueous environments; drives partitioning into lipid phases. |
Solubility and Lipophilicity (logP)
7H-DBC is soluble in common organic solvents but practically insoluble in petroleum ether and water. Its high octanol-water partition coefficient (logP) of 5.9, a measure of lipophilicity, confirms its preference for non-polar environments. This property is the primary driver for its absorption across biological membranes and its distribution into adipose tissue. Paradoxically, despite its high lipophilicity, 7H-DBC is noted to be more water-soluble and metabolized faster than structurally similar homocyclic aromatic hydrocarbons (like benzo[a]pyrene), a nuance attributed to the presence of the nitrogen heteroatom.
Ionization Constant (pKa)
The carbazole nitrogen in 7H-DBC is exceptionally weakly basic. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, making it unavailable for protonation under physiological conditions. The pKa of the N-H proton is also very high (typically >19 for carbazoles), meaning it is not acidic. Therefore, for all practical purposes, 7H-DBC is a neutral molecule within the physiological pH range (1-9), and its solubility and partitioning are not significantly influenced by pH.
Metabolic Activation Pathways: A Physicochemical Transformation
The metabolism of 7H-DBC is a critical process that not only prepares the compound for excretion but also generates the ultimate carcinogenic species. This biotransformation is primarily mediated by CYP enzymes, with CYP1A1 playing a pivotal role. The metabolic process introduces polar functional groups, fundamentally altering the molecule's physicochemical properties.
The two major pathways of activation are:
-
Ring Carbon Hydroxylation: CYP enzymes introduce hydroxyl (-OH) groups at various positions on the aromatic rings. The major metabolites are phenolic derivatives, with 5-hydroxy-DBC and 3-hydroxy-DBC being the most abundant. Other minor monohydroxylated metabolites (1-OH, 2-OH, 4-OH, 6-OH) are also formed.
-
Dihydrodiol Formation and Oxidation: A less frequent but highly significant pathway involves the formation of a dihydrodiol, tentatively identified as 3,4-dihydroxy-3,4-dihydro-DBC. This dihydrodiol can be a precursor to a highly reactive electrophile. Further oxidation of the 3-hydroxy-DBC metabolite can lead to the formation of a 3,4-dione (an o-quinone), which is a potent Michael acceptor capable of reacting with nucleophiles like DNA bases.
The following diagram illustrates the primary metabolic activation cascade.
Physicochemical Properties of 7H-DBC Metabolites
Metabolism drastically alters the physicochemical landscape of the 7H-DBC molecule. The introduction of hydroxyl groups increases polarity, which is the foundational principle of metabolic detoxification, aiming to render xenobiotics more water-soluble for easier excretion.
Impact on Solubility and Lipophilicity
The addition of one or more hydroxyl groups significantly enhances hydrogen bonding potential with water. This leads to:
-
Increased Aqueous Solubility: Metabolites like 3-OH-DBC and 3,4-dihydrodiol-DBC are substantially more soluble in water than the parent compound. This is the intended consequence of Phase I metabolism, facilitating renal clearance.
-
Decreased Lipophilicity (logP): The increase in polarity corresponds to a decrease in the logP value. This reduces the compound's ability to partition into and be retained by lipid-rich tissues, again favoring elimination.
Impact on Ionization (pKa)
Unlike the parent compound, the hydroxylated metabolites contain a phenolic hydroxyl group, which is weakly acidic. The approximate pKa of a phenolic proton is around 10. This means that at physiological pH (~7.4), the hydroxyl group will be predominantly in its neutral, protonated form. However, in more basic environments, it can be deprotonated to form a phenolate anion, which dramatically increases water solubility. This ionization potential is a key difference from the parent 7H-DBC.
Comparative Property Table
The following table provides a comparative summary of the physicochemical properties, contrasting the parent compound with its key metabolites. Estimated values for metabolites are based on established chemical principles of how functional group additions affect these parameters.
| Compound | Molecular Weight ( g/mol ) | Key Functional Group | Estimated logP | Estimated Water Solubility | Ionization Potential (at physiological pH) |
| 7H-DBC | 267.32 | None (Aromatic N) | ~5.9 | Very Low | Neutral |
| Monohydroxy-DBC | 283.32 | Phenolic -OH | Lower (~4.5 - 5.0) | Low to Moderate | Weakly Acidic (mostly neutral) |
| Dihydrodiol-DBC | 301.34 | Two Aliphatic -OH | Significantly Lower (~3.5 - 4.0) | Moderate to High | Neutral |
| DBC-3,4-dione | 299.30 | o-quinone | Lower than parent | Low | Neutral (but highly reactive) |
Experimental Protocols for Characterization
The determination of these physicochemical properties and the identification of metabolites require robust analytical workflows. The causality behind the chosen methods rests on the need to separate structurally similar compounds from a complex biological matrix and identify them with high sensitivity and specificity.
Workflow for Metabolite Identification
A self-validating system for metabolite analysis involves a multi-step process from sample preparation to detection. The protocol below is a standard, field-proven approach for in vitro metabolism studies (e.g., using liver microsomes).
Step-by-Step Methodology: Metabolite Extraction and HPLC-MS Analysis
This protocol describes a reliable method for analyzing metabolites from an in vitro system.
-
Incubation: Incubate 7H-DBC (e.g., 10-50 µM) with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) containing an NADPH-regenerating system at 37°C for 30-60 minutes. The NADPH cofactor is essential for CYP enzyme activity.
-
Reaction Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins and halts all enzymatic activity.
-
Protein Removal: Centrifuge the sample at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Extraction & Concentration: Carefully transfer the supernatant to a new tube. For concentration and further cleanup, solid-phase extraction (SPE) using a C18 cartridge is the preferred method. The sample is loaded, washed with a high-aqueous solvent to remove salts, and the analytes are eluted with a high-organic solvent like methanol or acetonitrile. The eluate is then evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase for injection.
-
HPLC Separation:
-
Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) for optimal separation of the non-polar parent compound from its more polar metabolites.
-
Mobile Phase: Employ a gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient might run from 20% B to 95% B over 15 minutes. The formic acid aids in protonating the analytes for better ionization in the mass spectrometer.
-
-
MS Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode. The carbazole nitrogen and protonated metabolites ionize efficiently.
-
Analysis: Perform a full scan to detect the molecular ions of the expected metabolites (e.g., m/z 284.10 for [M+H]⁺ of monohydroxy-DBC). Follow this with tandem MS (MS/MS) on the detected parent ions to obtain fragmentation patterns, which are used to confirm the identity and elucidate the structure of the metabolites.
-
-
Quantification: For quantitative analysis, synchronous fluorescence spectroscopy (SFS) can be used as a highly sensitive non-radiometric method, correlating fluorescence peak areas to concentration using synthetic standards.
Conclusion and Future Directions
The physicochemical properties of this compound and its metabolites are central to its mechanism of carcinogenicity. The parent compound's high lipophilicity ensures its entry into biological systems, while the metabolic introduction of polar hydroxyl groups marks a critical turning point. This transformation increases aqueous solubility, facilitating excretion, but also creates reactive intermediates like o-quinones that can cause genetic damage.
Future research should focus on obtaining precise experimental data (logP, pKa, solubility) for the full range of 7H-DBC metabolites. Such data would be invaluable for building more accurate quantitative structure-activity relationship (QSAR) and physiologically based pharmacokinetic (PBPK) models. These models can better predict the toxicological risk posed by 7H-DBC and similar N-heterocyclic aromatic compounds, ultimately aiding in regulatory decision-making and the development of potential intervention strategies.
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 7H-Dibenzo(c,g)carbazole in Environmental Samples
Abstract
7H-Dibenzo(c,g)carbazole (7H-DBC) is a potent N-heterocyclic aromatic hydrocarbon recognized for its significant carcinogenic properties and prevalence as an environmental contaminant.[1][2][3] This application note provides a comprehensive guide for the determination of 7H-DBC in various environmental matrices, including water, soil, and sediment. We present a robust methodology employing solid-phase extraction (SPE) for sample clean-up and pre-concentration, followed by high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) for sensitive and selective quantification. This document is intended for researchers, environmental scientists, and analytical chemists requiring a reliable and validated protocol for monitoring this hazardous compound.
Introduction: The Environmental Significance of this compound
This compound is a member of the carbazole family of compounds, characterized by a fused five-membered nitrogen-containing ring system.[4] It is formed during the incomplete combustion of organic materials and is a known constituent of tobacco smoke, diesel exhaust, and coal tar.[4][5] The International Agency for Research on Cancer (IARC) has classified 7H-DBC as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on sufficient evidence of carcinogenicity in experimental animals.[4][5] Its persistence, potential for bioaccumulation, and toxicological profile necessitate sensitive and accurate analytical methods for its monitoring in the environment.[1]
This guide provides a detailed protocol for the analysis of 7H-DBC, focusing on HPLC coupled with fluorescence detection. The inherent fluorescence of 7H-DBC allows for highly sensitive and selective detection, a critical feature for analyzing trace levels in complex environmental samples.[6][7]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for developing an effective analytical method. Key properties of 7H-DBC are summarized in Table 1.
| Property | Value | Source |
| Chemical Formula | C₂₀H₁₃N | PubChem[4] |
| Molecular Weight | 267.3 g/mol | PubChem[4] |
| Appearance | Crystalline solid | CAMEO Chemicals[8] |
| Melting Point | 158 °C | IARC[4] |
| Solubility | Soluble in common organic solvents, insoluble in petroleum ether. | IARC[4] |
| UV Absorption Max (λmax) | 366 nm | ChemicalBook[9] |
Experimental Workflow: From Sample to Signal
The overall analytical workflow is designed to ensure the accurate and precise quantification of 7H-DBC from complex environmental matrices. The process involves sample collection, extraction and clean-up using solid-phase extraction, and subsequent analysis by HPLC-FLD.
Caption: Overall workflow for the analysis of 7H-DBC in environmental samples.
Detailed Protocols
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM), all HPLC grade or higher.
-
Reagents: Deionized water (18.2 MΩ·cm), Formic acid.
-
Standards: this compound analytical standard (≥98% purity).
-
SPE Cartridges: C18 bonded silica, 500 mg, 6 mL.
Standard Solution Preparation
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of 7H-DBC standard and dissolve in 100 mL of ACN in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the primary stock solution with ACN. Store all standard solutions at 4°C in amber vials to prevent photodegradation.
Sample Collection and Storage
-
Water Samples: Collect in amber glass bottles. If not analyzed immediately, acidify to pH < 2 with sulfuric acid and store at 4°C.
-
Soil/Sediment Samples: Collect in glass jars and store at -20°C until extraction.
Sample Preparation and Extraction
The choice of extraction method is dependent on the sample matrix. Solid-phase extraction is a versatile technique for both aqueous and solid samples after an initial extraction step.[10][11][12]
-
Filtration: Filter water samples through a 0.45 µm glass fiber filter to remove suspended solids.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of DCM, followed by 5 mL of MeOH, and finally 10 mL of deionized water. Do not allow the cartridge to run dry.
-
Sample Loading: Pass 500 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elution: Elute the trapped 7H-DBC with 5 mL of DCM.
-
Solvent Exchange: Evaporate the DCM eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of ACN for HPLC analysis.
-
Extraction: To 10 g of homogenized soil/sediment, add 20 mL of a 1:1 (v/v) mixture of acetone and DCM. Sonicate for 30 minutes.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes and collect the supernatant.
-
Repeat Extraction: Repeat the extraction process two more times with fresh solvent. Combine the supernatants.
-
Solvent Exchange: Evaporate the combined extract to approximately 2 mL. Add 50 mL of deionized water and sonicate to ensure dissolution.
-
SPE Clean-up: Proceed with the SPE clean-up as described for water samples (Section 4.4.1, steps 2-7).
Caption: Step-by-step Solid-Phase Extraction (SPE) protocol for 7H-DBC.
HPLC-FLD Analysis
Instrumentation
-
HPLC System: A quaternary pump, autosampler, and column thermostat.
-
Detector: Fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Chromatographic Conditions
The following conditions have been optimized for the separation and detection of 7H-DBC.
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 60% B; 2-15 min: 60-95% B; 15-20 min: 95% B; 20.1-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Fluorescence Detection | Excitation: 294 nm, Emission: 380 nm |
Rationale for Methodological Choices:
-
C18 Column: The non-polar nature of 7H-DBC makes a C18 stationary phase ideal for retention and separation via hydrophobic interactions.
-
Acetonitrile: ACN is a common organic modifier in reversed-phase HPLC, providing good peak shape and resolution for polycyclic aromatic compounds.
-
Formic Acid: The addition of a small amount of acid to the mobile phase can improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.
-
Fluorescence Detection: 7H-DBC possesses native fluorescence, and the selected excitation and emission wavelengths provide high sensitivity and selectivity, minimizing interference from non-fluorescent matrix components.[6]
Data Analysis and Quality Control
-
Calibration: Construct a calibration curve by plotting the peak area of 7H-DBC against the concentration of the working standards. A linear regression with a correlation coefficient (r²) > 0.995 is considered acceptable.
-
Quantification: Determine the concentration of 7H-DBC in the samples by interpolating their peak areas from the calibration curve.
-
Method Detection Limit (MDL) and Limit of Quantification (LOQ): Determine the MDL and LOQ by analyzing a series of low-level spiked samples.
-
Recovery: Analyze spiked matrix samples to assess the efficiency of the extraction and clean-up procedure. Recoveries between 70-120% are generally considered acceptable.
Conclusion
The method described in this application note provides a reliable and sensitive approach for the determination of this compound in environmental samples. The combination of solid-phase extraction for sample preparation and HPLC with fluorescence detection offers the necessary selectivity and low detection limits required for environmental monitoring of this carcinogenic compound. Adherence to the detailed protocols and quality control measures will ensure the generation of high-quality, defensible data.
References
- 1. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7H-Dibenzo[c,g]carbazole (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]
- 6. Fluorescence spectroscopic studies on the identification and quantification of 7H-dibenzo[c,g]carbazole and dibenz[a,j]acridine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of 7H-dibenzo[c,g]carbazole to polynucleotides and DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. 7H-DIBENZO[C,G]CARBAZOLE | 194-59-2 [chemicalbook.com]
- 10. Solid-phase extraction of polycyclic aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 7H-Dibenzo[c,g]carbazole in Organic Light-Emitting Diodes (OLEDs)
Introduction: The Strategic Value of Fused-Ring Carbazole Systems in OLEDs
Organic Light-Emitting Diodes (OLEDs) have transitioned from a niche technology to a dominant force in display and lighting applications, a success built upon the rational design of high-performance organic semiconductor materials.[1] Within the multilayer architecture of an OLED, the hole-transporting layer (HTL) is critical. It dictates the efficiency of hole injection from the anode and their transport to the emissive layer, directly impacting the device's overall efficiency, brightness, and operational stability.[2]
Carbazole-based molecules have emerged as a cornerstone for HTL design due to their inherent properties: a rigid, electron-rich aromatic structure that facilitates efficient hole transport (p-type conductivity), high thermal stability, and a high triplet energy, which is crucial for preventing efficiency losses in phosphorescent OLEDs (PhOLEDs).[3][4]
This document focuses on 7H-Dibenzo[c,g]carbazole (DBC) , a fused-ring aromatic carbazole. Its structure represents a significant extension of the π-conjugated system compared to the parent carbazole, which provides a unique platform for tuning optoelectronic properties.[5] While DBC itself is a foundational building block, its derivatives are at the forefront of developing next-generation HTLs. This guide will detail the synthesis of the core DBC structure, its fundamental properties, and provide comprehensive protocols for its characterization and the fabrication of OLED devices, using a representative derivative to illustrate practical application and performance.
Core Concepts: Why 7H-Dibenzo[c,g]carbazole is a Platform for High-Performance HTMs
The efficacy of an HTM is not solely dependent on its hole mobility. The ideal material must possess a suite of properties tailored to the specific OLED architecture. The 7H-Dibenzo[c,g]carbazole framework offers a compelling starting point for achieving these characteristics.
2.1. The Role of Extended π-Conjugation The fusion of two additional benzene rings onto the carbazole core in DBC creates a large, planar, and highly conjugated system. This has two primary consequences:
-
Modulation of Frontier Molecular Orbitals (HOMO/LUMO): The extended conjugation typically raises the Highest Occupied Molecular Orbital (HOMO) energy level compared to simple carbazole. A higher HOMO level can reduce the energy barrier for hole injection from the standard anode material, Indium Tin Oxide (ITO), leading to lower device turn-on voltages.
-
Enhanced Intermolecular Interactions: The planar structure can promote efficient π-π stacking in the solid state, which is a key mechanism for charge hopping between adjacent molecules, thereby enhancing hole mobility.[6]
2.2. The Imperative of Derivatization: From Crystalline Solid to Amorphous Film While the planarity of DBC is electronically advantageous, it also promotes high crystallinity.[7] Crystalline materials are often problematic for OLED fabrication via thermal evaporation, as they can lead to rough films with grain boundaries that act as charge traps and pathways for device shorts, degrading performance and lifetime.
Therefore, the parent 7H-Dibenzo[c,g]carbazole is most valuable as a synthetic precursor. To create practical, high-performance HTMs, bulky, non-planar substituents are attached to the core. This strategy is designed to disrupt intermolecular packing, inhibit crystallization, and promote the formation of morphologically stable amorphous glass films upon thermal deposition. A high glass transition temperature (Tg) is a key indicator of this morphological stability, ensuring the HTL does not recrystallize or deform under the heat of device operation.
Synthesis and Material Properties
A robust and reproducible synthesis is the foundation of material science. The 7H-Dibenzo[c,g]carbazole core is most classically prepared via the Fischer indole synthesis.
Protocol 1: Synthesis of 7H-Dibenzo[c,g]carbazole Core via Fischer Indolization
The Fischer indole synthesis is a versatile reaction that produces an indole ring from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic, high-temperature conditions.[8][9] For 7H-Dibenzo[c,g]carbazole, this involves the reaction of 2-naphthylhydrazine with β-tetralone.
Workflow for Fischer Indole Synthesis of DBC:
Caption: Generalized workflow for the synthesis of the 7H-Dibenzo[c,g]carbazole core.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-naphthylhydrazine and β-tetralone in a suitable acidic solvent (e.g., glacial acetic acid or polyphosphoric acid).
-
Reaction Execution: Heat the mixture to reflux (typically 120-160°C) under an inert atmosphere (e.g., Nitrogen or Argon) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a large volume of cold water or an ice bath to precipitate the crude product.
-
Filtration: Collect the solid precipitate by vacuum filtration, washing thoroughly with water and then with a non-polar solvent like methanol or hexane to remove residual starting materials.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, toluene). For OLED-grade purity (>99.9%), a final purification step of gradient sublimation under high vacuum is mandatory to remove any volatile or fluorescent impurities.
Table 1: Physicochemical Properties of 7H-Dibenzo[c,g]carbazole and a Functional Derivative
Direct experimental data for the electronic properties of the unsubstituted 7H-Dibenzo[c,g]carbazole for OLED applications is scarce in the literature, as research quickly focuses on its more practical derivatives. The table below includes fundamental properties of the parent compound and theoretical data for a closely related derivative to illustrate the potential of the core structure.
| Property | 7H-Dibenzo[c,g]carbazole (Parent) | 4-(7H-dibenzo[c,g]carbazol-7-yl)benzoic acid (Derivative)[10] | Rationale & Significance |
| Formula | C₂₀H₁₃N[7][11] | C₂₇H₁₇NO₂ | Basic molecular information. |
| Molecular Weight | 267.32 g/mol [7][11] | 387.43 g/mol | Affects sublimation temperature and material density. |
| Appearance | Crystalline Solid[7] | Solid | Parent compound's crystallinity necessitates derivatization. |
| Melting Point (Tm) | 158 °C[7] | Not Reported | Indicator of thermal stability. |
| Glass Transition (Tg) | Not Applicable | Not Reported | Critical for amorphous film stability; high Tg (>100°C) is desired for derivatives. |
| HOMO Level | Not Reported | -5.20 eV (Calculated) | Determines hole injection efficiency from the anode. |
| LUMO Level | Not Reported | -1.86 eV (Calculated) | Influences electron blocking capability. |
| Band Gap (Eg) | Not Reported | 3.34 eV (Calculated) | Must be wider than the emissive layer material to ensure exciton confinement. |
| Hole Mobility (μh) | Not Reported | 0.41 cm²V⁻¹s⁻¹ (Calculated) | High mobility is crucial for efficient charge transport and low driving voltage. |
Note: The data for the derivative is based on Density Functional Theory (DFT) calculations and serves to demonstrate the electronic properties achievable with the DBC core.[10] Experimental values will vary.
Application in OLEDs: Device Fabrication and Characterization
The following protocols describe the standard methodologies for characterizing a new HTM based on the DBC core and for fabricating a multilayered OLED device using high-vacuum thermal evaporation.
Protocol 2: Characterization of a DBC-Based Hole-Transporting Material
A. Thermal Stability Analysis (TGA/DSC)
-
Objective: To determine the decomposition temperature (Td) and glass transition temperature (Tg) to ensure the material can withstand the evaporation process and will form a stable film.
-
Methodology (TGA):
-
Place 5-10 mg of the purified DBC derivative into a platinum or alumina TGA pan.
-
Heat the sample from room temperature to ~600°C at a rate of 10°C/min under a continuous nitrogen flow.
-
The Td is typically defined as the temperature at which 5% weight loss occurs. A Td > 350°C is generally considered excellent.
-
-
Methodology (DSC):
-
Seal 3-5 mg of the sample in an aluminum DSC pan.
-
Perform a heat-cool-heat cycle, typically from 25°C to a temperature above the expected Tm but below Td, at a scan rate of 10°C/min.
-
The Tg is identified as a step-like change in the heat flow curve during the second heating scan.
-
B. Electrochemical Properties (Cyclic Voltammetry - CV)
-
Objective: To determine the HOMO and LUMO energy levels to assess energy alignment with other layers in the OLED stack.
-
Methodology:
-
Prepare a dilute solution (~1 mM) of the DBC derivative in a suitable solvent (e.g., dichloromethane or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Record the cyclic voltammogram, scanning to positive and negative potentials to observe the oxidation and reduction peaks, respectively.
-
Calibrate the potentials against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard (E½ = 0 V vs Fc/Fc⁺).
-
Calculate the energy levels using the empirical formulas:
-
HOMO (eV) = -[Eox, onset + 4.8]
-
LUMO (eV) = -[Ered, onset + 4.8] (Note: The value of 4.8 eV is the absolute energy level of the Fc/Fc⁺ couple below the vacuum level).
-
-
Workflow for Material Characterization:
Caption: Standard characterization workflow for a novel OLED material.
Protocol 3: Fabrication of a Multilayer OLED Device
This protocol describes the fabrication of a standard phosphorescent OLED using a DBC derivative as the HTL via thermal evaporation.
Device Architecture: ITO / DBC-Derivative (HTL) / Emissive Layer (EML: Host doped with Phosphorescent Emitter) / Electron Transport Layer (ETL) / Lithium Fluoride (LiF) / Aluminum (Al)
Step-by-Step Procedure:
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates by sequential ultrasonication in baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun and immediately treat with UV-ozone or oxygen plasma for 10-15 minutes to increase the ITO work function and remove organic residues.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
HTL Deposition: Load the purified DBC derivative into a quartz crucible. Heat the crucible until the material begins to sublimate. Deposit a film of the desired thickness (e.g., 40 nm) onto the ITO substrate. The deposition rate should be maintained at 1-2 Å/s, monitored by a quartz crystal microbalance.
-
EML Deposition: Co-evaporate the host material and the phosphorescent dopant from separate sources. A typical doping concentration is 5-10 wt%. Deposit a film of ~20 nm thickness.
-
ETL Deposition: Deposit the electron-transporting material (e.g., TPBi) to a thickness of ~30 nm.
-
-
Cathode Deposition:
-
Deposit a thin layer (1 nm) of Lithium Fluoride (LiF) as an electron injection layer (EIL) at a rate of ~0.1 Å/s.
-
Deposit a thicker layer (100 nm) of Aluminum (Al) to serve as the cathode.
-
-
Encapsulation:
-
Without breaking vacuum if possible, or in a nitrogen-filled glovebox, encapsulate the device using a glass lid and UV-cured epoxy resin to protect the organic layers from oxygen and moisture.
-
Device Performance Characterization
Once fabricated, the device's performance is evaluated:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter unit and a photometer. This provides data on turn-on voltage, current density, and brightness.
-
Electroluminescence (EL) Spectrum: Measured with a spectrometer to determine the emission color and calculate the CIE color coordinates.
-
Efficiency Metrics:
-
Current Efficiency (cd/A): Luminance divided by current density.
-
Power Efficiency (lm/W): Calculated from the current efficiency and operating voltage.
-
External Quantum Efficiency (EQE, %): The ratio of photons emitted to electrons injected.
-
Conclusion and Future Outlook
7H-Dibenzo[c,g]carbazole is a powerful molecular scaffold for the design of advanced hole-transporting materials. Its extended π-conjugation provides a favorable electronic structure for hole transport, while its rigid core imparts high thermal stability. While the parent compound's crystallinity makes it unsuitable for direct use in high-performance OLEDs, it serves as an invaluable building block. By synthetically introducing bulky, non-planar groups, researchers can suppress crystallization, engineer high glass transition temperatures, and fine-tune HOMO/LUMO energy levels. This allows for the creation of bespoke HTMs that form stable amorphous films and enable excellent energy level alignment within a device, leading to OLEDs with low turn-on voltages, high efficiencies, and long operational lifetimes. The continued exploration of novel derivatives based on the 7H-Dibenzo[c,g]carbazole core promises to yield the next generation of materials for the ever-evolving fields of displays and solid-state lighting.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 7H-Dibenzo(c,g)carbazole | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 10. Theoretical investigation on carbazole-based self-assembled monolayer hole transport materials: the effect of substituent and anchoring groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 7H-Dibenzo[c,g]carbazole [webbook.nist.gov]
Application Notes and Protocols: Synthesis of 7H-Dibenzo[c,g]carbazole Derivatives for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 7H-Dibenzo[c,g]carbazole Derivatives
7H-Dibenzo[c,g]carbazole (DBC) and its derivatives represent a class of fused aromatic heterocyclic compounds that have garnered significant attention in the field of organic electronics.[1][2][3] The rigid and planar structure of the DBC core, coupled with its electron-rich nature, imparts excellent thermal stability and charge-transporting properties.[1][4] These characteristics make DBC derivatives highly promising candidates for a variety of applications, including as emitting materials, host materials, and hole-transporting layers in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][4][5]
The extended π-conjugation of the dibenzocarbazole system allows for the fine-tuning of its photophysical and electrochemical properties through strategic functionalization at various positions on the carbazole nucleus.[1][6][7] This tunability is crucial for optimizing the performance of organic electronic devices, enabling the development of materials with tailored energy levels, high quantum yields, and enhanced charge carrier mobility.[7][8][9]
This guide provides a comprehensive overview of the synthetic methodologies for preparing 7H-Dibenzo[c,g]carbazole derivatives, detailing key reaction protocols and the underlying principles that govern these transformations. Additionally, it presents a comparative analysis of the photophysical and electrochemical properties of selected derivatives and their performance in organic electronic devices.
Strategic Synthesis of the 7H-Dibenzo[c,g]carbazole Core
The construction of the core 7H-Dibenzo[c,g]carbazole skeleton is the foundational step in accessing its diverse derivatives. Several synthetic strategies have been developed, with the Graebe-Ullmann reaction and palladium-catalyzed cross-coupling reactions being the most prominent.
Graebe-Ullmann Carbazole Synthesis
The Graebe-Ullmann synthesis is a classic method for the formation of carbazoles through the thermal or photochemical de-cyclization of a 1-phenyl-1,2,3-benzotriazole. While effective, this method often requires harsh reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic approaches heavily rely on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, which offer milder reaction conditions and broader substrate scope.[10][11][12][13][14]
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction is widely used for the synthesis of carbazoles and their derivatives.[10][11][13] It typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. Intramolecular Buchwald-Hartwig amination of appropriately substituted biaryls is a particularly effective strategy for constructing the carbazole ring system.[11][15]
Ullmann Condensation/Coupling: This copper-catalyzed reaction provides an alternative route to C-N bond formation.[14][16] While traditionally requiring high temperatures, recent advancements have led to the development of milder, ligand-assisted Ullmann-type reactions.[14]
Visualization of Synthetic Pathways
Caption: Key synthetic strategies for the carbazole core.
Detailed Synthetic Protocol: A Palladium-Catalyzed Approach
This protocol details a representative synthesis of a functionalized 7H-Dibenzo[c,g]carbazole derivative via a sequential Suzuki coupling and intramolecular Buchwald-Hartwig amination.
Step 1: Suzuki Coupling to Form the Biaryl Precursor
Objective: To synthesize the 2-amino-2'-halobiphenyl precursor necessary for the subsequent cyclization.
Materials:
-
2-Bromoaniline
-
(2-Halophenyl)boronic acid (e.g., 2-chlorophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromoaniline (1.0 eq), (2-halophenyl)boronic acid (1.2 eq), potassium carbonate (3.0 eq), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 mixture).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of degassed toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-2'-halobiphenyl precursor.
Step 2: Intramolecular Buchwald-Hartwig Amination for Cyclization
Objective: To cyclize the biaryl precursor to form the 7H-Dibenzo[c,g]carbazole core.
Materials:
-
2-Amino-2'-halobiphenyl precursor from Step 1
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the 2-amino-2'-halobiphenyl precursor (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01-0.05 eq), and Xantphos (0.02-0.10 eq) to a flame-dried Schlenk flask.
-
Add anhydrous, degassed toluene.
-
Seal the flask and heat the mixture to 100-120 °C for 12-48 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure 7H-Dibenzo[c,g]carbazole derivative.
Experimental Workflow Visualization
Caption: Step-by-step synthesis and characterization workflow.
Photophysical and Electrochemical Properties
The electronic properties of 7H-Dibenzo[c,g]carbazole derivatives are highly dependent on the nature and position of substituents. These properties are critical for their performance in organic electronic devices.
| Derivative | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | HOMO (eV) | LUMO (eV) | Application Note |
| Parent DBC | ~313, 366[17] | - | - | - | - | Foundational core structure. |
| N-Aryl DBC | Varies | Varies | Moderate to High | Tunable | Tunable | Enhances solubility and hole-transport properties.[5][9] |
| Donor-Substituted DBC | Red-shifted | Red-shifted | High | Higher | Similar | Suitable for emissive layers in OLEDs.[18][19] |
| Acceptor-Substituted DBC | Blue-shifted | Blue-shifted | Varies | Lower | Lower | Can be used as electron-transporting or host materials.[20][21] |
| D-π-A type DBC | Broad absorption | Strong emission | High | Tuned | Tuned | Promising for OLEDs and OPVs.[4][20] |
Characterization Techniques:
-
UV-Vis Absorption Spectroscopy: To determine the absorption maxima (λ_abs) and the extent of π-conjugation.[7]
-
Photoluminescence (PL) Spectroscopy: To measure the emission maxima (λ_em) and fluorescence quantum yield (Φ_F).[1][7]
-
Cyclic Voltammetry (CV): To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[22][23]
Application in Organic Light-Emitting Diodes (OLEDs)
7H-Dibenzo[c,g]carbazole derivatives have been successfully employed in various layers of OLED devices. Their high thermal stability and excellent hole-transporting capabilities make them particularly suitable as host materials for phosphorescent emitters and as hole-transporting layers.[2][8][24]
Protocol: Fabrication of a Solution-Processed OLED
Objective: To fabricate a simple OLED device using a DBC derivative as the emissive layer.
Device Structure: ITO / PEDOT:PSS / DBC Derivative / ETL / LiF / Al
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous dispersion
-
Synthesized 7H-Dibenzo[c,g]carbazole derivative
-
Electron Transport Layer (ETL) material (e.g., TPBi - 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
-
Organic solvent for the DBC derivative (e.g., chlorobenzene or toluene)
Procedure:
-
Substrate Cleaning: Clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone or oxygen plasma.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition: Prepare a solution of the DBC derivative in a suitable organic solvent. Spin-coat the solution onto the PEDOT:PSS layer and anneal to remove residual solvent.
-
ETL, EIL, and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit the ETL, a thin layer of LiF as an electron injection layer (EIL), and the aluminum cathode.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.
Device Characterization Workflow
Caption: Workflow for characterizing OLED device performance.
Safety Considerations
-
7H-Dibenzo[c,g]carbazole and some of its derivatives are classified as potential carcinogens and mutagens.[17][25][26][27][28] Handle these compounds with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere.
-
Organic solvents used in synthesis and device fabrication are often flammable and volatile. Use them in a fume hood away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The synthesis of 7H-Dibenzo[c,g]carbazole derivatives offers a versatile platform for the development of high-performance materials for organic electronics. The ability to tune their photophysical and electrochemical properties through targeted synthetic modifications allows for the rational design of materials optimized for specific applications in OLEDs, OPVs, and OFETs. The protocols and data presented in this guide provide a solid foundation for researchers to explore the rich chemistry and potential of this promising class of organic semiconductors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs) | Semantic Scholar [semanticscholar.org]
- 4. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 7H-Dibenzo(c,g)carbazole | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Application of carbazole derivatives as a multifunctional material for organic light-emitting devices [ideas.repec.org]
- 19. researchgate.net [researchgate.net]
- 20. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 21. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, photophysical and electrochemical properties of two novel carbazole-based dye molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and application of new carbazole- and phenoxazine-based compounds for organic light emitting diodes [epubl.ktu.edu]
- 25. The chemistry and biology of 7H-dibenzo[c,g]carbazole: synthesis and characterization of selected derivatives, metabolism in rat liver preparations and mutagenesis mediated by cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 7H-DIBENZO[C,G]CARBAZOLE | 194-59-2 [chemicalbook.com]
- 27. 7H-Dibenzo[c,g]carbazole | CAS#:194-59-2 | Chemsrc [chemsrc.com]
- 28. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting 7H-Dibenzo(c,g)carbazole DNA adducts in biological samples
An In-Depth Technical Guide to the Detection and Quantification of 7H-Dibenzo(c,g)carbazole (DBC) DNA Adducts in Biological Samples
Introduction: The Significance of DBC-DNA Adducts as Biomarkers
This compound (DBC) is a potent N-heterocyclic aromatic amine and a recognized environmental pollutant found in sources such as tobacco smoke, coal tar, and emissions from incomplete combustion.[1][2] Classified as a probable human carcinogen (Group 2B), its toxicity is not direct but is a consequence of metabolic activation within the host organism.[3] This bioactivation process, primarily mediated by Cytochrome P450 (CYP) enzymes, transforms the parent DBC molecule into highly reactive electrophilic intermediates.[1][2] These intermediates can then form covalent bonds with the nucleophilic sites on DNA bases, creating what are known as DNA adducts.[4]
The formation of DBC-DNA adducts is a critical initiating event in chemical carcinogenesis.[5] If these bulky lesions are not removed by the cell's DNA repair machinery, they can lead to mutations during DNA replication, potentially activating oncogenes or inactivating tumor suppressor genes.[5][6] Consequently, the detection and quantification of DBC-DNA adducts in biological samples serve as a crucial biomarker for assessing carcinogen exposure, quantifying the biologically effective dose, and evaluating carcinogenic risk in toxicological studies and human biomonitoring.[6][7][8] This guide provides a detailed overview of the principles and protocols for the robust detection of these critical molecular signatures.
The Causality of Genotoxicity: The Metabolic Activation Pathway of DBC
Understanding the detection of DBC-DNA adducts necessitates a foundational knowledge of their formation. DBC itself is chemically stable; its genotoxicity is entirely dependent on its conversion to DNA-reactive metabolites. This multi-step process is a prime example of how the body's own metabolic machinery can inadvertently produce carcinogens.
The primary pathway involves oxidation by CYP enzymes (e.g., CYP1A1, 1A2) to form various hydroxylated metabolites, such as 3-hydroxy-DBC.[9][10] Further enzymatic reactions can convert these phenols into highly reactive species, including diol epoxides or o-quinones, which are considered "ultimate carcinogens".[11][12] An alternative pathway involves one-electron oxidation to form a radical cation.[13] These electrophilic metabolites readily attack electron-rich sites on DNA, with the N7 and C8 positions of guanine and various positions on adenine being common targets.[4][13]
The specific adducts formed can vary between tissues, reflecting differences in local metabolic enzyme expression and activity.[9][14] For instance, studies in mice have shown that the pattern of DBC-DNA adducts in the liver, a primary site of metabolism, can differ significantly from that in the skin, the site of application.[9]
Caption: Metabolic activation and genotoxic cascade of this compound.
Core Methodologies for DBC-DNA Adduct Detection
The choice of analytical method is dictated by the research question, required sensitivity, sample availability, and the need for structural confirmation. Two principal techniques have become the gold standard for detecting bulky DNA adducts like those formed by DBC: the ³²P-Postlabeling Assay and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | ³²P-Postlabeling Assay | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Enzymatic digestion, radioactive labeling of adducted nucleotides, and chromatographic separation. | Enzymatic digestion, chromatographic separation of adducted nucleosides, and mass-based detection. |
| Sensitivity (LOD) | Extremely high; capable of detecting 1 adduct in 10⁹ - 10¹⁰ normal nucleotides.[15][16] | Very high, approaching 1 adduct in 10⁸ - 10⁹ nucleotides, but can be lower than ³²P-postlabeling. |
| Specificity | High for detecting unknown bulky adducts, but structural information is indirect (based on chromatography). | High; provides definitive structural information via mass-to-charge ratio and fragmentation patterns.[17] |
| Need for Standards | Not required for initial detection, but authentic standards are needed for adduct identification (co-chromatography). | Essential for method development and absolute quantification (stable isotope-labeled internal standards).[18][19] |
| Throughput | Low to medium; can be labor-intensive. | Medium to high, especially with modern autosamplers. |
| Key Advantage | Unsurpassed sensitivity for screening unknown, bulky, non-polar adducts without prior structural knowledge.[20] | Provides absolute structural confirmation and accurate quantification, enabling adductomics approaches.[21][22] |
| Key Disadvantage | Use of radioactivity; provides limited structural information; potential for labeling artifacts. | Lower sensitivity for some adducts compared to ³²P; requires knowledge of the adduct's mass for targeted analysis. |
Protocol 1: ³²P-Postlabeling Assay for DBC-DNA Adducts
This ultrasensitive method is ideal for screening samples with very low expected adduct levels or for discovering novel adduct patterns where authentic standards are unavailable.[15][20] The protocol relies on the ability of T4 polynucleotide kinase to transfer a ³²P-labeled phosphate to the 5'-hydroxyl group of a 3'-mononucleotide.
Causality of Experimental Choices:
-
DNA Digestion: DNA is first digested to 3'-mononucleotides. This is the substrate required for the subsequent labeling reaction by T4 polynucleotide kinase.
-
Adduct Enrichment (Nuclease P1): Normal (unmodified) nucleotides are dephosphorylated by nuclease P1, leaving them unable to be labeled. Bulky, hydrophobic adducts like those from DBC sterically hinder the enzyme, protecting the 3'-phosphate group. This critical step removes the overwhelming excess of normal nucleotides, dramatically increasing the assay's sensitivity.[15][23]
-
Radiolabeling: The enriched adducts are then 5'-labeled with high-specific-activity [γ-³²P]ATP, imparting a detectable signal.
-
TLC Separation: Multi-directional thin-layer chromatography (TLC) is used to separate the complex mixture of labeled adducts based on their polarity and structure, allowing for visualization and quantification.[9][15]
Caption: Workflow for the ³²P-Postlabeling assay for DNA adduct detection.
Step-by-Step Methodology:
-
DNA Isolation: Isolate high-purity DNA from biological samples using standard phenol-chloroform extraction or commercial kits. Assess purity (A260/A280 ratio ~1.8) and quantify using UV spectrophotometry.
-
Enzymatic Digestion:
-
To a 10 µg DNA sample in a microfuge tube, add 2.5 µL of 10x digestion buffer (200 mM sodium succinate, 100 mM CaCl₂, pH 6.0).
-
Add a solution containing Micrococcal Nuclease (15 units) and Spleen Phosphodiesterase (1.5 units).
-
Incubate at 37°C for 3-4 hours. This hydrolyzes the DNA to deoxynucleoside 3'-monophosphates (dNp).
-
-
Adduct Enrichment:
-
Add 2.5 µL of 10x nuclease P1 buffer (2.5 M sodium acetate, 5 mM ZnCl₂, pH 5.0).
-
Add Nuclease P1 (5 units).
-
Incubate at 37°C for 45 minutes. This selectively dephosphorylates normal dNp's to deoxynucleosides (dN), which cannot be labeled.
-
Stop the reaction by adding 1.2 µL of 0.5 M Tris base.
-
-
³²P-Labeling:
-
To the enriched digest, add 5 µL of labeling buffer (100 mM Tris-HCl pH 9.0, 100 mM MgCl₂, 50 mM DTT, 10 mM spermidine).
-
Add carrier-free [γ-³²P]ATP (50 µCi).
-
Add T4 Polynucleotide Kinase (10 units).
-
Incubate at 37°C for 45 minutes.
-
-
TLC Separation:
-
Spot the entire reaction mixture onto a polyethyleneimine (PEI)-cellulose TLC plate.
-
Develop the chromatogram in multiple directions using different solvent systems to achieve separation. A typical sequence is:
-
D1: 1.0 M sodium phosphate, pH 6.8 (removes ATP at the origin).
-
D2: Plate is washed in water and dried.
-
D3: 3.5 M lithium formate, 8.5 M urea, pH 3.5.
-
D4: 0.8 M lithium chloride, 0.5 M Tris-HCl, 8.5 M urea, pH 8.0.
-
-
-
Detection and Quantification:
-
Expose the dried TLC plate to a phosphor storage screen or X-ray film.
-
Quantify the radioactivity in the adduct spots and in a sample of total nucleotides using a phosphorimager.
-
Calculate the Relative Adduct Level (RAL) as: RAL = (cpm in adducts) / (cpm in total nucleotides).
-
Self-Validation and Quality Control:
-
Positive Control: Include a DNA sample treated in vitro with a known DBC metabolite (e.g., DBC-3,4-dione) to confirm the efficiency of the entire procedure.[12]
-
Negative Control: A DNA sample from an unexposed animal or cell line should be run in parallel to check for background contamination.
-
Adduct Confirmation: The identity of a detected adduct spot can be confirmed by co-chromatography. A sample is mixed with a synthesized, authentic DBC-DNA adduct standard; a single, more intense spot confirms identity.[9]
Protocol 2: LC-MS/MS for DBC-DNA Adducts
This technique offers unparalleled specificity and is the method of choice for structural confirmation and absolute quantification.[17][21] It requires synthesized standards, including a stable isotope-labeled version to serve as an internal standard for accurate quantification.
Causality of Experimental Choices:
-
DNA Hydrolysis: DNA is digested completely to 2'-deoxynucleosides. This is necessary because nucleosides are more amenable to reverse-phase LC separation and electrospray ionization (ESI) than nucleotides.[18]
-
Internal Standard: A known amount of a stable isotope-labeled adduct (e.g., ¹³C- or ¹⁵N-labeled DBC-dG) is added at the beginning. This standard co-purifies with the target analyte and experiences identical matrix effects and instrument variability, allowing for highly accurate quantification by correcting for any sample loss.[18]
-
LC Separation: High-performance liquid chromatography (HPLC) separates the complex mixture of nucleosides, isolating the DBC adducts from the vastly more abundant normal nucleosides.
-
MS/MS Detection: The mass spectrometer is set to detect a specific parent ion (the mass of the protonated DBC-adducted deoxynucleoside) and then fragment it, monitoring for a characteristic product ion (typically the protonated DBC-adducted base after neutral loss of the deoxyribose sugar).[17][24] This two-stage filtering (parent mass -> product mass) provides exceptional specificity.
Caption: Workflow for LC-MS/MS analysis of DNA adducts.
Step-by-Step Methodology:
-
DNA Isolation: Isolate and purify DNA as described in Protocol 1. The highest purity is critical to avoid interfering substances.
-
Internal Standard Spiking: Add a precise amount of the stable isotope-labeled internal standard to the DNA sample (~50-100 µg).
-
Enzymatic Hydrolysis to Deoxynucleosides:
-
Add DNase I and incubate at 37°C for 2 hours.
-
Add Nuclease P1 and Alkaline Phosphatase and incubate for an additional 2 hours at 37°C. This ensures complete digestion to individual deoxynucleosides.[19]
-
-
Sample Cleanup:
-
Pass the hydrolyzed sample through a C18 solid-phase extraction (SPE) cartridge to remove salts, proteins, and other polar impurities.
-
Wash the cartridge and elute the nucleosides with methanol.
-
Dry the eluate under vacuum and reconstitute in a small volume of mobile phase.
-
-
LC Separation:
-
Inject the sample onto a reverse-phase UPLC/HPLC column (e.g., C18).
-
Use a gradient elution program, typically with water and acetonitrile/methanol containing a small amount of acid (e.g., formic acid) to ensure protonation of the analytes.
-
-
MS/MS Detection:
-
Use a tandem quadrupole or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Set up a Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) method to monitor the specific mass transition for the target DBC adduct (e.g., DBC-dG) and its internal standard. The key transition is the loss of the deoxyribose moiety (116 Da).[24]
-
-
Quantification:
-
Integrate the peak areas for the analyte and the internal standard.
-
Generate a standard curve by analyzing known amounts of the authentic standard spiked with a constant amount of the internal standard.
-
Calculate the absolute amount of the DBC-DNA adduct in the original sample by comparing its peak area ratio to the internal standard against the standard curve.
-
Self-Validation and Quality Control:
-
Standard Curve: A multi-point calibration curve must be run with each batch of samples to ensure accurate quantification.
-
Blanks: A solvent blank and a matrix blank (a digest from unexposed DNA) should be run to check for system contamination and interferences.
-
Adduct Confirmation: The identity of the adduct is confirmed by two criteria: 1) the analyte must have the same retention time as the authentic standard, and 2) the ratio of multiple SRM transitions (if monitored) must be identical to that of the standard.
References
- 1. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DNA Damage by Aromatic Amines : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 5. postepybiochemii.ptbioch.edu.pl [postepybiochemii.ptbioch.edu.pl]
- 6. DNA adducts: biological markers of exposure and potential applications to risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Evaluation of DNA-adduct Formation through DNA-Adductomics | RE-Place [re-place.be]
- 8. Applications of Adductomics in Chemically Induced Adverse Outcomes and Major Emphasis on DNA Adductomics: A Pathbreaking Tool in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 32P-postlabeling analysis of DNA adduction in mice by synthetic metabolites of the environmental carcinogen, 7H-dibenzo[c,g]carbazole: chromatographic evidence for 3-hydroxy-7H-dibenzo[c,g]carbazole being a proximate genotoxicant in liver but not skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The chemistry and biology of 7H-dibenzo[c,g]carbazole: synthesis and characterization of selected derivatives, metabolism in rat liver preparations and mutagenesis mediated by cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A metabolic activation mechanism of 7H-dibenzo[c,g]carbazole via o-quinone. Part 2: covalent adducts of 7H-dibenzo[c,g]carbazole-3,4-dione with nucleic acid bases and nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of depurinating DNA adducts formed by one-electron oxidation of 7H-dibenzo[c,g]carbazole and identification of these adducts after activation with rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tissue distribution of DNA adducts of 7H-dibenzo[c,g]carbazole and its derivatives in mice following topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. escholarship.org [escholarship.org]
- 22. researchgate.net [researchgate.net]
- 23. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application of 7H-Dibenzo[c,g]carbazole in Mechanistic Toxicology Studies: A Technical Guide
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 7H-Dibenzo[c,g]carbazole (7H-DBC) in mechanistic toxicology studies. It offers in-depth scientific background, field-proven insights, and detailed experimental protocols to investigate the toxicological profile of this potent environmental carcinogen.
Introduction: The Toxicological Significance of 7H-Dibenzo[c,g]carbazole
7H-Dibenzo[c,g]carbazole (7H-DBC) is a polycyclic aromatic hydrocarbon (PAH) and a potent N-heterocyclic aromatic compound found in tobacco smoke, coal tar, and other products of incomplete combustion[1]. Its widespread environmental presence and established carcinogenicity in animal models make it a compound of significant toxicological concern[1]. Mechanistic studies are crucial to understanding its mode of action, identifying biomarkers of exposure and effect, and assessing human health risks. This guide will focus on the key toxicological pathways activated by 7H-DBC and provide robust protocols for their investigation.
Core Mechanistic Pathway: Aryl Hydrocarbon Receptor (AhR) Activation and Metabolic Bioactivation
A primary mechanism underlying the toxicity of 7H-DBC is its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding to AhR, 7H-DBC initiates a signaling cascade that leads to the induction of xenobiotic-metabolizing enzymes, particularly cytochrome P450s (CYPs), such as CYP1A1 and CYP1A2[1][2]. While this is a detoxification pathway for some compounds, in the case of 7H-DBC, it is a bioactivation process, converting the parent compound into reactive metabolites that can form covalent adducts with DNA, leading to mutations and initiating carcinogenesis[1].
Caption: 7H-DBC Mechanistic Pathway via AhR.
In Vitro Mechanistic Toxicology Protocols
Assessment of Cytotoxicity in Human Hepatoma (HepG2) Cells
Rationale: HepG2 cells are a widely used in vitro model for hepatotoxicity studies as they retain many of the metabolic enzymes, including CYPs, involved in the bioactivation of compounds like 7H-DBC. This protocol allows for the determination of the concentration-dependent effects of 7H-DBC on cell viability.
Protocol: MTT Assay
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and allow them to attach for 24 hours.
-
Compound Preparation: Prepare a stock solution of 7H-DBC in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
Treatment: After 24 hours of cell attachment, replace the medium with 100 µL of medium containing the various concentrations of 7H-DBC. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the log of the 7H-DBC concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Aryl Hydrocarbon Receptor (AhR) Activation Assay
Rationale: This reporter gene assay quantitatively measures the ability of 7H-DBC to activate the AhR signaling pathway. The assay utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of a promoter containing Dioxin Response Elements (DREs).
Protocol: AhR Luciferase Reporter Gene Assay
-
Cell Culture: Use a suitable reporter cell line (e.g., H4IIE-luc or HepG2-luc) cultured in the recommended medium.
-
Cell Seeding: Seed the reporter cells into a 96-well, white, clear-bottom plate at the recommended density and allow them to attach for 24 hours.
-
Compound Preparation: Prepare serial dilutions of 7H-DBC in the appropriate culture medium. Include a positive control (e.g., TCDD) and a vehicle control (DMSO).
-
Treatment: Replace the medium with the prepared compound dilutions and controls.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells using a suitable lysis buffer.
-
Add the luciferase substrate according to the manufacturer's instructions.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a viability stain) if necessary. Express the results as fold induction over the vehicle control. Plot the fold induction against the log of the 7H-DBC concentration to determine the EC50 value (the concentration that elicits 50% of the maximal response).
Analysis of 7H-DBC Metabolism in Liver Microsomes
Rationale: This protocol allows for the in vitro investigation of the metabolic profile of 7H-DBC using liver microsomes, which are rich in CYP enzymes. This is critical for identifying the formation of potentially reactive metabolites.
Protocol: HPLC Analysis of 7H-DBC Metabolites
-
Microsomal Incubation:
-
Prepare an incubation mixture containing rat or mouse liver microsomes (e.g., from 3-methylcholanthrene-induced animals), an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 7H-DBC (dissolved in a minimal amount of DMSO).
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetone or ethyl acetate).
-
-
Metabolite Extraction:
-
Vortex the mixture and centrifuge to pellet the protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol or acetonitrile).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or an appropriate buffer.
-
Detection: UV detector (e.g., at 254 nm or 280 nm) and/or a fluorescence detector.
-
Injection Volume: 20 µL.
-
Flow Rate: 1 mL/min.
-
-
Data Analysis: Identify and quantify the metabolites by comparing their retention times and spectral properties to those of authentic standards, if available[3][4].
In Vivo Carcinogenesis and DNA Adduct Formation Protocols
Mouse Skin Carcinogenesis Model
Rationale: The mouse skin is a well-established model for studying chemical carcinogenesis, particularly for compounds that induce local tumors upon topical application. This protocol outlines a two-stage carcinogenesis model to assess the tumor-initiating activity of 7H-DBC.
Protocol: Two-Stage Mouse Skin Carcinogenesis
-
Animals: Use a susceptible mouse strain, such as SENCAR or Hsd:(ICR)Br female mice, 6-8 weeks old.
-
Initiation:
-
Shave the dorsal skin of the mice.
-
Apply a single topical dose of 7H-DBC (e.g., 200 nmol) dissolved in a suitable vehicle like acetone (e.g., 100 µL)[5].
-
-
Promotion:
-
Two weeks after initiation, begin the promotion phase.
-
Apply a promoting agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA) (e.g., 2 µg in 50 µL of acetone), to the same area twice a week for up to 24 weeks[5].
-
-
Tumor Monitoring:
-
Observe the animals weekly for the appearance of skin tumors.
-
Record the number and size of tumors for each animal.
-
-
Termination and Histopathology:
-
At the end of the study, euthanize the animals.
-
Excise the tumors and surrounding skin for histopathological analysis to confirm the tumor type (e.g., papillomas, squamous cell carcinomas).
-
Quantification of 7H-DBC-DNA Adducts in Mouse Tissues
Rationale: The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. The ³²P-postlabeling assay is an ultra-sensitive method for detecting and quantifying DNA adducts.
Protocol: ³²P-Postlabeling Assay for DNA Adducts
-
Animal Dosing and Tissue Collection:
-
Treat mice with 7H-DBC via the desired route (e.g., topical application of 13.35 µg per animal every 2 days or a single subcutaneous injection of 44 µmol/kg)[6][7].
-
At selected time points, euthanize the animals and collect target tissues (e.g., liver, skin, lung)[6][8].
-
Immediately freeze the tissues in liquid nitrogen and store at -80°C.
-
-
DNA Isolation: Isolate high-molecular-weight DNA from the tissues using standard phenol-chloroform extraction or a commercial DNA isolation kit.
-
DNA Digestion:
-
Digest the DNA (e.g., 10 µg) to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment (Optional but Recommended):
-
Enrich the adducted nucleotides by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky aromatic adducts.
-
-
³²P-Labeling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
-
Chromatographic Separation:
-
Separate the ³²P-labeled adducted nucleotides by multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
-
Detection and Quantification:
-
Visualize the adducts by autoradiography.
-
Quantify the radioactivity in the adduct spots using a phosphorimager or by scintillation counting.
-
Calculate the relative adduct labeling (RAL) as a measure of DNA adduct levels.
-
Data Presentation
Quantitative data from the described assays should be presented clearly for comparative analysis.
Table 1: In Vivo DNA Adduct Levels of 7H-DBC in Female CD-1 Mice (24 hours post-subcutaneous injection of 44 µmol/kg) [6]
| Tissue | Mean Total Adducts (per 10⁷ nucleotides) |
| Liver | 107 |
| Kidney | 4.3 |
| Lung | 2.1 |
| Spleen | 1.3 |
| Skin | 0.4 |
| Brain | 0.04 |
Safety and Handling of 7H-Dibenzo[c,g]carbazole
7H-DBC is a known carcinogen and must be handled with extreme caution in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle solid 7H-DBC in a chemical fume hood to avoid inhalation of dust. Prepare solutions in a fume hood.
-
Storage: Store 7H-DBC in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material. Decontaminate the area with a suitable solvent.
-
Waste Disposal: Dispose of all 7H-DBC waste, including contaminated labware and animal carcasses, as hazardous chemical waste according to institutional and national regulations.
Conclusion
The protocols and information provided in this guide offer a robust framework for investigating the mechanistic toxicology of 7H-Dibenzo[c,g]carbazole. By employing these methods, researchers can gain valuable insights into its bioactivation, genotoxicity, and carcinogenicity, which are essential for human health risk assessment and the development of potential preventative strategies.
References
- 1. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxicity of 7H-dibenzo[c,g]carbazole and its tissue-specific derivatives in human hepatoma HepG2 cells is related to CYP1A1/1A2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterocyclic polycyclic aromatic hydrocarbon carcinogenesis: 7H-dibenzo[c,g]carbazole metabolism by microsomal enzymes from mouse and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative metabolism of 7H-dibenzo[c,g]carbazole and dibenz[a,j]acridine by mouse and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative tumor-initiating ability of 7H-dibenzo(c,g)carbazole and dibenz(a,j)acridine in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Induction of DNA synthesis in mouse liver following increases of DNA adduct levels elicited by very low cumulative doses of the genotoxic hepatocarcinogen 7H-dibenzo[c,g]carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tissue distribution of DNA adducts of 7H-dibenzo[c,g]carbazole and its derivatives in mice following topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing 7H-Dibenzo(c,g)carbazole in Cell Culture Models of Carcinogenesis
Section 1: Foundational Overview
7H-Dibenzo(c,g)carbazole (DBC) is a potent N-heterocyclic aromatic hydrocarbon recognized as a significant environmental carcinogen. Found in tobacco smoke, coal tar, and products of incomplete combustion, its widespread presence necessitates robust models to understand its mechanism of action and to screen for potential chemopreventive agents. The International Agency for Research on Cancer (IARC) has classified DBC in Group 2B, "possibly carcinogenic to humans," based on sufficient evidence of carcinogenicity in experimental animals.
In vitro cell culture models serve as indispensable tools for dissecting the molecular events underpinning DBC-induced carcinogenesis. These systems offer a controlled environment to study dose-dependent toxicity, metabolic activation, DNA damage, and the subsequent cellular transformations that mirror the initial stages of cancer. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the effective use of DBC in these models.
Mechanism of Carcinogenicity: Metabolic Activation is Key
Like many polycyclic aromatic hydrocarbons, DBC is not intrinsically reactive. Its carcinogenicity is contingent upon metabolic activation into electrophilic metabolites capable of covalently binding to cellular macromolecules, most critically, DNA. This process is primarily mediated by the Cytochrome P450 (CYP) family of enzymes, particularly CYP1A1 and CYP1A2.
The activation cascade involves several proposed pathways:
-
Oxidation at Ring Carbons: CYP enzymes hydroxylate the aromatic rings, forming phenols (e.g., 3-OH-DBC) and dihydrodiols. These can be further oxidized to highly reactive o-quinones, such as DBC-3,4-dione, which can readily form DNA adducts through Michael addition.
-
One-Electron Oxidation: This pathway leads to the formation of radical cations that can also react with DNA.
-
Activation at the Pyrrole Nitrogen: The nitrogen atom is also a site for metabolic activity, influencing the molecule's mutagenic potential.
The ultimate consequence of this metabolic activation is the formation of stable DBC-DNA adducts. These adducts, if not repaired, can lead to misreplication during DNA synthesis, causing permanent mutations in critical genes, such as the K-ras oncogene, a key event in the initiation of carcinogenesis.
The Role of the Aryl Hydrocarbon Receptor (AhR)
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of DBC and other xenobiotics. In its inactive state, AhR resides in the cytoplasm. Upon binding to a ligand like DBC, the AhR-ligand complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic-Responsive Elements (XREs). This binding event initiates the transcription of a battery of genes, most notably CYP1A1 and CYP1B1, the very enzymes responsible for metabolically activating DBC. This creates a feed-forward loop that can amplify the genotoxic effects of DBC. The AhR pathway is a critical determinant of cellular sensitivity to DBC and represents a key target for mechanistic studies.
Diagram 1: Metabolic Activation and Genotoxicity Pathway of DBC This diagram illustrates the critical steps from the entry of DBC into the cell to the formation of DNA adducts, highlighting the central role of the Aryl Hydrocarbon Receptor (AhR) and Cytochrome P450 (CYP) enzymes.
Section 2: Experimental Design & Strategic Considerations
Designing robust experiments with DBC requires careful consideration of the cell model, compound handling, and appropriate endpoints.
Selecting the Right Cell Culture Model
The choice of cell line is paramount and depends entirely on the experimental question. A key factor is the cell line's metabolic competence—its endogenous expression of relevant CYP enzymes.
-
Metabolically Competent Lines: Human hepatoma cell lines like HepG2 are often used as they possess some capacity to metabolize DBC, producing detectable metabolites and DNA adducts, which can lead to endpoints like apoptosis. Primary hepatocytes, while more physiologically relevant, are challenging to culture long-term.
-
Metabolically Incompetent Lines: Many commonly used cell lines (e.g., mouse fibroblast line BALB/c 3T3 , Chinese hamster V79 ) have low to negligible endogenous CYP activity. These are ideal for:
-
Co-culture Systems: Growing the target cells with a metabolically active cell type, like primary rat hepatocytes, which provide the necessary enzymes to activate DBC.
-
Genetically Engineered Lines: Using cell lines specifically engineered to stably express a single human CYP enzyme (e.g., V79-hCYP1A1, V79-hCYP1A2). This is a powerful approach to pinpoint which specific enzyme is responsible for activating DBC to a mutagenic species.
-
Exogenous Activation: Adding an external source of metabolic enzymes, such as a rat liver S9 fraction, to the culture medium.
-
Data Presentation: Physicochemical Properties and Concentration Ranges
Accurate preparation and dosing are critical for reproducible results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 194-59-2 | --INVALID-LINK-- |
| Molecular Formula | C₂₀H₁₃N | --INVALID-LINK-- |
| Molecular Weight | 267.33 g/mol | --INVALID-LINK-- |
| Appearance | Needle-like solid/crystals | --INVALID-LINK-- |
| Solubility | Insoluble in water. Soluble in organic solvents (e.g., DMSO, acetone). | --INVALID-LINK-- |
Table 2: Recommended DBC Concentration Ranges for In Vitro Assays
| Assay Type | Cell Line Type | Concentration Range | Key Insights | Reference |
|---|---|---|---|---|
| Mutagenicity | Co-culture (Rat Hepatocytes + Epithelial Cells) | 0.4 µM - 40 µM | DBC showed significantly higher mutagenesis than Benzo[a]pyrene at these concentrations. | --INVALID-LINK-- |
| Cytotoxicity/Apoptosis | Human Hepatoma (HepG2) | 1 µM - 50 µM | Apoptosis and reduced clonogenic survival were observed, dependent on metabolic capacity. | --INVALID-LINK-- |
| Cell Transformation | Mouse Fibroblast (BALB/c 3T3) | 0.1 µM - 5 µM | Dosing is typically determined after a preliminary cytotoxicity test to achieve ~80% cell survival. | --INVALID-LINK-- |
| DNA Adduct Formation | Genetically Engineered (V79 + hCYPs) | 1 µM - 10 µM | Allows for the study of specific enzyme contributions to DNA damage. | --INVALID-LINK-- |
Section 3: Core Protocols
Extreme Caution: this compound is a suspected human carcinogen and must be handled with extreme caution. All procedures should be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. Consult the Safety Data Sheet (SDS) before handling.
Protocol 1: Preparation and Handling of DBC Stock Solutions
Rationale: DBC is highly lipophilic and insoluble in aqueous media. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing capacity and relative low toxicity to cells at low concentrations.
Materials:
-
This compound (solid)
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
Procedure:
-
Work in a Fume Hood: Perform all steps involving solid or concentrated DBC inside a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of DBC powder using an analytical balance.
-
Solubilization: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM). A higher concentration minimizes the volume of DMSO added to cell cultures.
-
Dissolution: Vortex thoroughly until the DBC is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, amber tubes to avoid repeated freeze-thaw cycles and light exposure, as DBC can be photoactivated. Store aliquots at -20°C or -80°C for long-term stability.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in sterile cell culture medium to achieve the final desired concentrations. The final DMSO concentration in the culture should not exceed 0.5%, and ideally be kept at 0.1%, to avoid solvent-induced toxicity.
Protocol 2: Cytotoxicity Assay (Dose-Range Finding)
Rationale: Before assessing carcinogenic potential, it is crucial to determine the cytotoxic dose range of DBC for your specific cell line. The goal is to identify concentrations that are sublethal, as dead cells cannot transform. The MTT or similar viability assays are standard methods for this purpose.
Procedure (MTT Assay Example):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare a range of DBC concentrations (e.g., 0.1 µM to 100 µM) in culture medium. Include a "vehicle control" (medium with the same percentage of DMSO as the highest DBC concentration) and a "cells only" control.
-
Incubation: Remove the old medium and add the DBC-containing medium to the appropriate wells. Incubate for a period relevant to your transformation assay (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use this data to select a range of sublethal doses for subsequent experiments (typically aiming for concentrations that yield 80-100% viability).
Protocol 3: Cell Transformation Assay (CTA) with BALB/c 3T3 Cells
Rationale: The CTA is a well-established in vitro method that models key stages of carcinogenesis. It measures the ability of a chemical to induce morphological changes in cells, leading to loss of contact inhibition and the formation of dense, multilayered foci, which are indicative of a transformed phenotype.
Diagram 2: Experimental Workflow for the Cell Transformation Assay (CTA) This workflow outlines the sequential steps of the BALB/c 3T3 CTA, from initial cell culture preparation through treatment, incubation, and final analysis of transformed foci.
Procedure:
-
Cell Seeding: Seed BALB/c 3T3 cells at a low density (e.g., 10,000 cells per 60 mm dish or well of a 6-well plate) in growth medium.
-
Incubation: Allow cells to attach and begin growing for 24 hours.
-
Treatment: Expose the cells to a range of pre-determined, sublethal concentrations of DBC (and a vehicle control) for 72 hours.
-
Promotion Phase: After the 72-hour treatment, replace the chemical-containing medium with fresh growth medium.
-
Long-Term Culture: Culture the cells for an additional 3-4 weeks to allow for the development of transformed foci. Change the medium twice weekly.
-
Fixing and Staining: At the end of the culture period, wash the cells with phosphate-buffered saline (PBS), fix them with methanol, and stain with Giemsa solution.
-
Scoring: Analyze the plates under a microscope. Score the number of Type II and Type III foci (characterized by dense, multilayered, basophilic staining and criss-cross growth patterns at the edges) in each dish.
-
Calculation: Calculate the transformation frequency (number of foci per number of surviving cells) for each treatment group. A dose-dependent, statistically significant increase in transformation frequency compared to the vehicle control is considered a positive result.
Section 4: Data Interpretation & Troubleshooting
Table 3: Troubleshooting Common Issues in DBC Carcinogenesis Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| High Cytotoxicity at Low DBC Doses | 1. Cell line is highly sensitive. 2. Error in stock solution concentration. 3. High DMSO concentration. | 1. Perform a more granular dose-response curve at lower concentrations. 2. Prepare a fresh stock solution and verify the concentration. 3. Ensure final DMSO concentration is ≤ 0.1%. |
| No Effect Observed (No Cytotoxicity, No Transformation) | 1. Cell line lacks metabolic competence (no CYP activity). 2. DBC concentration is too low. 3. Inactive DBC (degraded by light/time). | 1. Use a metabolically competent cell line, a co-culture system, or add an S9 fraction. 2. Test a higher range of concentrations. 3. Use a fresh, light-protected aliquot of DBC stock. |
| High Background in Transformation Assay | 1. Spontaneous transformation rate of the cell line is high. 2. Serum batch variability. 3. Cells were passaged too many times. | 1. Ensure use of a validated cell line clone (e.g., BALB/c 3T3 A31-1-1). 2. Test and validate each new batch of fetal bovine serum (FBS). 3. Do not use cells beyond a recommended passage number. |
| Inconsistent Results Between Experiments | 1. Inconsistent cell seeding density. 2. Variation in incubation times. 3. Freeze-thaw cycles of DBC stock. | 1. Use a cell counter for accurate seeding. 2. Standardize all incubation and treatment times precisely. 3. Use single-use aliquots of the DBC stock solution. |
Application Note & Protocol: High-Sensitivity Analysis of 7H-Dibenzo(c,g)carbazole and its Metabolites
Abstract
7H-Dibenzo(c,g)carbazole (DBC) is a potent N-heterocyclic aromatic hydrocarbon carcinogen of significant environmental and toxicological concern.[1][2][3] Rigorous analytical methodologies are imperative for the accurate identification and quantification of DBC and its metabolic products in various matrices. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the necessary analytical standards and offering robust protocols for the chromatographic and mass spectrometric analysis of DBC and its key metabolites. The methodologies described herein are designed to ensure high sensitivity, specificity, and reproducibility, critical for both research and regulatory applications.
Introduction: The Analytical Imperative for this compound
This compound is an environmental pollutant originating from the incomplete combustion of organic materials.[1][2][3] Unlike many homocyclic aromatic compounds, DBC exhibits greater water solubility and is more rapidly metabolized, leading to a unique toxicological profile.[1][2] The biotransformation of DBC is complex, primarily mediated by cytochrome P450 (CYP) enzymes, and results in a variety of hydroxylated and potentially nitrated metabolites.[1][4][5][6] Understanding the metabolic fate of DBC is crucial, as these metabolites can possess varying degrees of mutagenicity and carcinogenicity, with some demonstrating higher toxic potential than the parent compound.[6][7][8]
This guide provides the foundational knowledge and detailed protocols for establishing a self-validating analytical system for DBC and its metabolites, ensuring data integrity and comparability across studies.
Analytical Standards: The Cornerstone of Accurate Quantification
The availability and proper handling of high-purity analytical standards are fundamental to the accuracy of any quantitative analysis. For DBC and its metabolites, both commercially available certified reference materials (CRMs) and synthesized standards are utilized.
Certified Reference Materials (CRMs)
CRMs for the parent compound, this compound (CAS No. 194-59-2), are available from several accredited suppliers. These standards are typically provided in a neat form or as a solution in a certified organic solvent.
| Supplier | Product Name/Type | Format | Intended Use |
| LGC Standards | 7H-Dibenzo[c,g]carbazole | Neat | High-purity standard for preparing calibration solutions[9][10][11] |
| Spex CertiPrep | This compound | Solution (e.g., in Methylene Chloride) | GC, GC/MS, HPLC, LC/MS analysis[12] |
| Sigma-Aldrich | 7H-Dibenzo[c,g]carbazole BCR® | Certified Reference Material (Neat) | HPLC and GC suitable |
| JRC | 7H-DIBENZO (c,g) CARBAZOLE (purity) | Certified Reference Material (Neat) | General analytical use[13] |
Causality of Choice: Utilizing CRMs from accredited bodies like BCR® (Community Bureau of Reference) or those traceable to NIST provides the highest level of accuracy and is essential for methods intended for regulatory submission.[12] The certificate of analysis accompanying these standards provides critical data on purity and uncertainty.
Metabolite Standards
While CRMs for the primary metabolites of DBC are not as readily available commercially, their synthesis has been extensively documented in peer-reviewed literature.[4][6][7][8][14] The primary metabolites of interest include several monohydroxylated derivatives.[5][7][8]
Key Metabolites of this compound:
-
2-hydroxy-DBC
-
3-hydroxy-DBC
-
4-hydroxy-DBC
-
5-hydroxy-DBC
-
6-hydroxy-DBC
For laboratories without synthetic chemistry capabilities, collaboration with academic or commercial partners for the custom synthesis of these standards is a viable option. The characterization and purity assessment of these synthesized standards must be rigorously performed using techniques such as NMR, high-resolution mass spectrometry, and chromatography.[7][8]
Preparation and Storage of Standard Solutions
Protocol for Standard Solution Preparation:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of the neat standard (DBC or metabolite) using an analytical balance.
-
Quantitatively transfer the standard to a 1 mL amber volumetric flask.
-
Dissolve the standard in a suitable solvent (e.g., methanol, acetonitrile, or methylene chloride). Ensure complete dissolution using sonication if necessary.
-
Bring the solution to volume with the solvent and mix thoroughly.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution using calibrated micropipettes and volumetric flasks to prepare a series of working standard solutions for constructing calibration curves.
-
The concentration range of the calibration standards should bracket the expected concentration of the analytes in the samples.
-
Storage and Handling:
-
Store stock and working solutions in amber vials at -20°C to minimize degradation from light and heat.
-
Solutions should be allowed to equilibrate to room temperature before use.
-
Monitor solutions for any signs of precipitation or solvent evaporation.
Analytical Methodology: A Step-by-Step Protocol
The following protocol details a robust method for the extraction and analysis of DBC and its metabolites from a biological matrix (e.g., liver microsomes) using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The principles can be adapted for other sample types.
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: SPE is employed to remove interfering matrix components and to concentrate the analytes of interest, thereby enhancing the sensitivity and selectivity of the analysis.
Protocol:
-
Sample Pre-treatment:
-
To a 1 mL microsomal incubation sample, add an internal standard (e.g., a deuterated analog of DBC, if available).
-
Add 2 mL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 4°C for 10 minutes at 10,000 x g.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).
-
Condition the cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
-
Elution:
-
Elute the analytes with 5 mL of methanol.
-
Collect the eluate in a clean tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortex to ensure complete dissolution and transfer to an HPLC vial.
-
Caption: Workflow for sample preparation using solid-phase extraction.
HPLC-MS/MS Analysis
Rationale: The combination of HPLC for separation and tandem mass spectrometry for detection provides excellent selectivity and sensitivity for the analysis of DBC and its metabolites in complex matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
HPLC Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and separation for non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analytes for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analytes. |
| Gradient | 50% B to 95% B over 10 min, hold at 95% B for 2 min, return to 50% B and equilibrate for 3 min | A gradient is necessary to elute both the more polar metabolites and the less polar parent compound within a reasonable time, while maintaining good peak shape. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL |
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, gas flow, temperature).
MRM Transitions:
The following are hypothetical MRM transitions. These must be optimized for the specific instrument and standards.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 268.1 | 239.1 | 25 |
| Hydroxy-DBC (isomer 1) | 284.1 | 255.1 | 28 |
| Hydroxy-DBC (isomer 2) | 284.1 | 226.1 | 30 |
| Internal Standard (e.g., d5-DBC) | 273.1 | 244.1 | 25 |
Self-Validation System:
-
Calibration Curve: A multi-point calibration curve (minimum 5 points) should be prepared using the standard solutions. The curve should be linear with a correlation coefficient (r²) > 0.99.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations and analyze them with each batch of samples. The accuracy should be within ±15% of the nominal value.
-
Internal Standard: The response of the internal standard should be consistent across all samples and standards.
Caption: HPLC-MS/MS analytical workflow from injection to quantification.
Conclusion
The analytical protocols detailed in this guide provide a robust framework for the reliable identification and quantification of this compound and its metabolites. Adherence to the principles of using certified or well-characterized standards, coupled with a validated sample preparation and instrumental analysis workflow, is paramount for generating high-quality, defensible data. These methods are essential for advancing our understanding of the toxicology and metabolic fate of this important environmental carcinogen.
References
- 1. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heterocyclic polycyclic aromatic hydrocarbon carcinogenesis: 7H-dibenzo[c,g]carbazole metabolism by microsomal enzymes from mouse and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and mutagenicity of nitrated 7H-dibenzo[c,g]carbazole and its phenolic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The chemistry and biology of 7H-dibenzo[c,g]carbazole: synthesis and characterization of selected derivatives, metabolism in rat liver preparations and mutagenesis mediated by cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. 7H-Dibenzo[c,g]carbazole | LGC Standards [lgcstandards.com]
- 10. 7H-DIBENZO (c.g) CARBAZOLE (purity) | LGC Standards [lgcstandards.com]
- 11. 7H-DIBENZO (c.g) CARBAZOLE (purity) | LGC Standards [lgcstandards.com]
- 12. This compound, SPEX CertiPrep™ | Fisher Scientific [fishersci.ca]
- 13. 7H-DIBENZO (c.g) CARBAZOLE (purity) | Certified Reference Materials catalogue of the JRC [crm.jrc.ec.europa.eu]
- 14. Synthesis and characterization of monohydroxylated derivatives of 7H-dibenzo[c,g]carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in 7H-Dibenzo[c,g]carbazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of 7H-Dibenzo[c,g]carbazole (DBC). This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges in obtaining high yields of this valuable, yet synthetically demanding, heterocyclic scaffold.[1][2] As a molecule of significant interest due to its carcinogenic properties and use in materials science, its efficient synthesis is crucial.[2][3][4] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of its synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 7H-Dibenzo[c,g]carbazole?
A1: The construction of the rigid, polyaromatic DBC core is non-trivial. The most established methods fall into two main categories:
-
Classical Cyclization Methods: The Graebe-Ullmann synthesis is a traditional and widely cited method. It involves the diazotization of an N-aryl aminobiphenyl precursor to form a benzotriazole, which is then thermally decomposed to extrude nitrogen gas and form the carbazole ring via radical cyclization.[5][6]
-
Modern Cross-Coupling Strategies: Palladium-catalyzed reactions, particularly intramolecular Buchwald-Hartwig amination, have become a more common and often higher-yielding approach.[7][8] This method involves forming the final C-N bond to close the carbazole ring on a pre-functionalized bi- or terphenyl backbone. Other methods like Cadogan cyclization and various annulation strategies have also been reported.[7][9][10]
Q2: Why is the synthesis of 7H-Dibenzo[c,g]carbazole notoriously difficult and often low-yielding?
A2: Several factors contribute to the synthetic challenge:
-
Steric Hindrance: The molecule's rigid, planar, and sterically congested nature can hinder the key bond-forming steps, particularly the final ring-closing cyclization.
-
Harsh Reaction Conditions: Classical methods like the Graebe-Ullmann synthesis often require very high temperatures (e.g., >300 °C) for the final nitrogen extrusion step, which can lead to decomposition, charring, and numerous side products.[6]
-
Precursor Synthesis: The multi-step synthesis of the required precursors (e.g., substituted aminobiphenyls) can be lengthy, and low yields in early steps will significantly impact the overall yield.
-
Purification Challenges: DBC and its precursors often have poor solubility. Furthermore, the crude product can contain side products with very similar polarities, making purification by chromatography or recrystallization difficult.[11][12]
Q3: What is a realistic target yield for DBC synthesis?
A3: Yields are highly dependent on the chosen synthetic route and the scale of the reaction. For multi-step syntheses starting from simple precursors, an overall yield of 15-30% would be considered successful. For the final ring-closing step:
-
Graebe-Ullmann: Yields can be highly variable, often ranging from poor to moderate (20-60%), and can be inconsistent.
-
Buchwald-Hartwig Amination: With careful optimization of the catalyst, ligand, and base, this step can achieve yields from 60% to over 90% in ideal cases.[13][14] However, without optimization, yields can easily fall below 40%.
Section 2: Troubleshooting Guide for Low Yield
This section addresses specific issues encountered during key synthetic steps.
Troubleshooting Workflow for Low Yield
The following decision tree provides a general framework for diagnosing low-yield issues.
Caption: General troubleshooting workflow for low-yield reactions.
Issue 1: Graebe-Ullmann Synthesis
Q: My Graebe-Ullmann reaction yield is extremely low, with significant charring.
A: This is a common issue stemming from the harsh thermal conditions required for the final cyclization.
-
Probable Cause 1: Incomplete Diazotization or Impure Triazole. The first step, forming the 1-aryl-1,2,3-benzotriazole intermediate, is critical. If the preceding amine is impure or the diazotization is incomplete, the resulting crude triazole will contain impurities that decompose into tar at high temperatures.[15]
-
Solution: Ensure the starting N-arylated diamine is of high purity. Carefully control the diazotization temperature (0-5 °C) and stoichiometry of sodium nitrite. It is highly recommended to purify the benzotriazole intermediate by chromatography or recrystallization before attempting the thermal decomposition.[15]
-
-
Probable Cause 2: Suboptimal Thermal Decomposition. The extrusion of N₂ requires significant thermal energy, but excessive temperature or prolonged heating leads to undesired side reactions and product decomposition.
-
Solution: Instead of performing the reaction neat, use a high-boiling, inert solvent like paraffin oil, diphenyl ether, or tetralin. This allows for more uniform heat distribution and better temperature control. Monitor the reaction closely (e.g., by observing nitrogen evolution) and stop heating shortly after the gas evolution ceases.[15] A temperature sweep experiment (e.g., 280°C, 300°C, 320°C) on a small scale can identify the optimal balance between reaction rate and decomposition.
-
Issue 2: Intramolecular Buchwald-Hartwig Amination
Q: I'm attempting an intramolecular Buchwald-Hartwig cyclization, but the yield is poor and I recover mostly starting material.
A: This points to an issue with the catalytic cycle, likely related to the catalyst, ligand, or base.
-
Probable Cause 1: Inappropriate Ligand Choice. The Buchwald-Hartwig amination is highly sensitive to the phosphine ligand used. For sterically hindered substrates like those leading to DBC, standard ligands like P(t-Bu)₃ may be ineffective. The key steps of oxidative addition and reductive elimination are heavily influenced by the ligand's steric and electronic properties.[8]
-
Probable Cause 2: Incorrect Base Selection. The base plays a crucial role in deprotonating the amine to form the active amide nucleophile. If the base is too weak, the reaction will be sluggish. If it is too soluble or nucleophilic, it can interfere with the catalyst.[16][17]
-
Solution: Use a strong, non-coordinating base. Sodium tert-butoxide (NaOtBu) is a common choice, but potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives, especially for substrates with base-sensitive functional groups.[16][17] The particle size of inorganic bases can also impact the reaction, so using finely ground powder is recommended.
-
-
Probable Cause 3: Catalyst Deactivation. Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen. Insufficiently degassed solvents or a poor inert atmosphere will lead to catalyst oxidation and deactivation.[18]
-
Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[18] Using modern, air-stable Pd pre-catalysts (e.g., G3 or G4 palladacycles) can also improve reproducibility.[16]
-
Buchwald-Hartwig Catalytic Cycle & Optimization Points
Caption: Simplified Buchwald-Hartwig cycle showing key optimization points.
| Parameter | Recommendation for DBC Synthesis | Rationale |
| Pd Source | G3/G4 Pre-catalysts (e.g., XPhos Pd G3) | Air-stable, reliable formation of the active Pd(0) catalyst.[16] |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands that promote the difficult reductive elimination step for sterically demanding substrates.[13][16] |
| Base | K₃PO₄, NaOtBu, Cs₂CO₃ | Strong, non-nucleophilic bases that efficiently deprotonate the amine without interfering with the catalyst.[17] |
| Solvent | Toluene, 1,4-Dioxane, CPME | Aprotic solvents that provide good solubility for the reactants and do not coordinate strongly to the palladium center. Must be anhydrous and degassed.[18] |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy for the reaction without causing significant decomposition of the catalyst or product. |
Section 3: Optimized Experimental Protocols
Disclaimer: These protocols are intended as a starting point. Optimization may be required for specific substituted derivatives. All operations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.[1]
Protocol 1: Graebe-Ullmann Synthesis of 7H-Dibenzo[c,g]carbazole
This protocol is a two-step procedure starting from the corresponding diamine precursor.
Step A: Diazotization to form the Benzotriazole Intermediate [15]
-
Dissolve the N-arylated diamine precursor (1.0 eq) in a mixture of glacial acetic acid and water.
-
Cool the solution to 0-5 °C in an ice-water bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for 30 minutes after the addition is complete.
-
Collect the precipitated benzotriazole intermediate by filtration, wash with cold water, and dry under vacuum.
-
Crucial Step: Purify the crude triazole by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to remove unreacted starting material and side products.
Step B: Thermal Cyclization [15]
-
Place the purified benzotriazole intermediate (1.0 eq) in a round-bottom flask equipped with a condenser and a gas outlet (to a bubbler).
-
Add a high-boiling solvent such as paraffin oil (approx. 5-10 mL per gram of triazole).
-
Heat the mixture under an inert atmosphere (N₂ or Ar) to 300-320 °C.
-
Vigorous evolution of nitrogen gas should be observed. Maintain this temperature until gas evolution ceases (typically 1-3 hours).
-
Cool the reaction mixture to room temperature. Dilute with a non-polar solvent like hexane to precipitate the crude product.
-
Filter the crude solid and wash thoroughly with hexane to remove the high-boiling solvent.
-
Purify the crude 7H-Dibenzo[c,g]carbazole by column chromatography on silica gel or by recrystallization from a suitable solvent like toluene or benzene.[19]
Protocol 2: Intramolecular Buchwald-Hartwig Amination
This protocol assumes the synthesis of a suitable precursor, such as a 2-amino-2'-halo-1,1'-binaphthyl derivative.
-
To an oven-dried Schlenk flask, add the halo-amine precursor (1.0 eq), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), the phosphine ligand (e.g., XPhos, 1.2-1.5 eq relative to Pd), and the base (e.g., finely ground K₃PO₄, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon is preferred) three times.
-
Add anhydrous, degassed toluene (or 1,4-dioxane) via syringe. The reaction concentration should be approximately 0.1 M.[18]
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the base and catalyst residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate or hexane/dichloromethane gradient) to afford pure 7H-Dibenzo[c,g]carbazole.
References
- 1. 7H-Dibenzo(c,g)carbazole | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 7H-Dibenzo[c,g]carbazole | CAS#:194-59-2 | Chemsrc [chemsrc.com]
- 5. 916. The Graebe–Ullmann carbazole synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Twisted Dibenzocarbazoles: Synthesis and Applications in Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07270C [pubs.rsc.org]
- 11. atlantis-press.com [atlantis-press.com]
- 12. researchgate.net [researchgate.net]
- 13. bristol.ac.uk [bristol.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. 7H-DIBENZO[C,G]CARBAZOLE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification Strategies for Crude 7H-Dibenzo[c,g]carbazole
Welcome to the technical support center for the purification of 7H-Dibenzo[c,g]carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful purification of this potent environmental carcinogen and valuable research compound.[1][2][3][4]
I. Understanding the Challenge: The Nature of Crude 7H-Dibenzo[c,g]carbazole
7H-Dibenzo[c,g]carbazole, a yellow crystalline solid, is a polycyclic aromatic hydrocarbon (PAH) derivative with significant scientific interest due to its biological activities.[2] However, its synthesis, often via methods like the Graebe-Ullmann reaction, can result in a crude product containing various impurities that can interfere with downstream applications.[5][6][7] This guide will equip you with the knowledge and practical steps to achieve high purity of your 7H-Dibenzo[c,g]carbazole product.
Key Physical Properties of 7H-Dibenzo[c,g]carbazole:
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₃N | [1] |
| Molecular Weight | 267.32 g/mol | [1] |
| Melting Point | ~158 °C | [1] |
| Appearance | Yellow crystalline solid; forms needles from ethanol | [1][2] |
| Solubility | Soluble in common organic solvents; slightly soluble in acetonitrile and chloroform; insoluble in petroleum ether. | [1][8] |
II. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of your crude 7H-Dibenzo[c,g]carbazole product in a question-and-answer format.
A. Recrystallization Issues
Question 1: My crude 7H-Dibenzo[c,g]carbazole product is an oil and won't crystallize, even after cooling.
-
Possible Cause 1: Presence of Oily Impurities. The Graebe-Ullmann synthesis can sometimes produce tarry or oily byproducts that inhibit crystallization.
-
Solution:
-
Initial Purification: Before attempting recrystallization, try to remove the bulk of the oily impurities. You can do this by dissolving the crude product in a minimal amount of a solvent in which 7H-Dibenzo[c,g]carbazole is sparingly soluble at room temperature (e.g., hot ethanol) and then adding a non-polar solvent in which the impurities are soluble (e.g., hexane) to precipitate the desired product while the oily impurities remain in solution.
-
Solvent System Optimization: Experiment with mixed solvent systems for recrystallization. A good starting point is a solvent in which the compound is soluble (like dichloromethane or chloroform) and a solvent in which it is insoluble (like petroleum ether or hexane). Dissolve the crude product in the good solvent and slowly add the poor solvent until the solution becomes slightly turbid. Then, heat the mixture until it becomes clear and allow it to cool slowly.
-
Question 2: After recrystallization, my 7H-Dibenzo[c,g]carbazole product is still colored (yellowish or brownish).
-
Possible Cause: Presence of Colored Impurities. Some byproducts from the synthesis may be colored and co-crystallize with your product.
-
Solution:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol). Add a small amount of activated charcoal (typically 1-2% by weight of your crude product) to the hot solution and continue to heat with stirring for 5-10 minutes. The activated charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then allow the filtrate to cool and crystallize. Caution: Do not add charcoal to a boiling solution as it can cause bumping.
-
Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all colored impurities. A second or even third recrystallization from a fresh batch of solvent can significantly improve the color and purity of your product.
-
B. Column Chromatography Challenges
Question 3: I'm seeing significant tailing of my 7H-Dibenzo[c,g]carbazole spot on the TLC plate and the column separation is poor.
-
Possible Cause 1: Interaction with Acidic Silica Gel. Although 7H-Dibenzo[c,g]carbazole is not a strong base, the nitrogen atom can interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing.[9]
-
Solution:
-
Use of a Mobile Phase Additive: Add a small amount (0.1-1%) of a mild base like triethylamine (TEA) to your eluent. TEA will neutralize the acidic sites on the silica gel, minimizing the interaction with your compound and resulting in sharper peaks and better separation.[9]
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (Al₂O₃) for your column chromatography.[9]
-
Question 4: I'm having trouble separating 7H-Dibenzo[c,g]carbazole from an impurity with a very similar Rf value on the TLC plate.
-
Possible Cause: Presence of Isomeric Impurities. The synthesis of dibenzocarbazoles can sometimes lead to the formation of isomers with very similar polarities, making them difficult to separate by standard chromatography.[10][11]
-
Solution:
-
Optimize the Solvent System: Experiment with different solvent systems for your TLC to maximize the separation between your product and the impurity. Try a range of solvent polarities and even consider ternary solvent systems (e.g., hexane/dichloromethane/ethyl acetate).
-
Shallow Gradient Elution: For your column, use a very shallow gradient of the eluting solvent. A slow and gradual increase in polarity will provide better resolution between compounds with similar Rf values.[10]
-
Use a Longer Column: A longer chromatography column provides more surface area for the separation to occur, which can improve the resolution of closely eluting compounds.[10]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 7H-Dibenzo[c,g]carbazole synthesized via the Graebe-Ullmann reaction?
A1: The Graebe-Ullmann synthesis involves the thermal decomposition of a benzotriazole intermediate.[5][12] Potential impurities can include:
-
Unreacted Starting Materials: Such as the precursor 2-aminodiphenylamine derivative.
-
Incomplete Cyclization Products: Intermediates that have not fully cyclized to form the carbazole ring.
-
Side-Reaction Products: The high temperatures used in the final step can lead to the formation of various side products, including other polycyclic aromatic compounds.
-
Isomeric Dibenzocarbazoles: Depending on the starting materials and reaction conditions, the formation of other dibenzocarbazole isomers is possible.[11]
Q2: Which purification strategy is best for my crude 7H-Dibenzo[c,g]carbazole?
A2: The optimal purification strategy depends on the nature and quantity of the impurities in your crude product. A combination of techniques is often the most effective approach:
-
For grossly impure or oily crude products: Start with a preliminary purification step like precipitation or a quick filtration through a small plug of silica gel to remove the bulk of the impurities.
-
For solid crude products with colored impurities: Recrystallization, possibly with an activated charcoal treatment, is a good first choice.
-
For mixtures of closely related compounds (e.g., isomers): Column chromatography with an optimized solvent system is often necessary.
-
For achieving very high purity: A final purification step of vacuum sublimation can be employed to remove any remaining volatile impurities and obtain highly pure crystals.
Q3: How can I monitor the progress of my purification?
A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[9]
-
Developing a TLC system: A good starting point for a TLC solvent system for 7H-Dibenzo[c,g]carbazole is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like dichloromethane or ethyl acetate. You can adjust the ratio of the solvents to achieve an Rf value of around 0.3-0.4 for your product, which generally provides good separation.
-
Visualization: 7H-Dibenzo[c,g]carbazole is a UV-active compound due to its extended aromatic system, so the spots on the TLC plate can be easily visualized under a UV lamp (254 nm).[9]
IV. Experimental Protocols
Safety First: 7H-Dibenzo[c,g]carbazole is a known carcinogen.[1][3] All handling and purification procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times.
Protocol 1: Recrystallization from Ethanol
This protocol is suitable for purifying solid crude 7H-Dibenzo[c,g]carbazole that is not heavily contaminated with oily impurities.
Materials:
-
Crude 7H-Dibenzo[c,g]carbazole
-
Ethanol (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude 7H-Dibenzo[c,g]carbazole in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by quickly filtering the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. The formation of needle-like crystals should be observed.[1] For maximum yield, you can place the flask in an ice bath for about 30 minutes after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography on Silica Gel
This protocol is designed for separating 7H-Dibenzo[c,g]carbazole from impurities with different polarities.
Materials:
-
Crude 7H-Dibenzo[c,g]carbazole
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Sand
-
Eluent (e.g., a mixture of hexane and dichloromethane)
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Gently tap the column to ensure even packing and remove any air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the column. Alternatively, you can pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of the more polar solvent. For example, you can start with 100% hexane and gradually increase the percentage of dichloromethane.
-
Fraction Collection: Collect the eluent in fractions using test tubes or small flasks.
-
Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the purified 7H-Dibenzo[c,g]carbazole.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: High-Purity Purification by Vacuum Sublimation
This protocol is for obtaining highly pure 7H-Dibenzo[c,g]carbazole, especially for applications requiring analytical-grade material.
Materials:
-
Purified 7H-Dibenzo[c,g]carbazole (from recrystallization or chromatography)
-
Sublimation apparatus (including a cold finger)
-
High-vacuum pump
-
Heating mantle or oil bath
Procedure:
-
Apparatus Setup: Place the 7H-Dibenzo[c,g]carbazole in the bottom of the sublimation apparatus. Insert the cold finger and ensure all joints are well-sealed.
-
Evacuation: Connect the apparatus to a high-vacuum pump and evacuate the system to a low pressure (typically < 0.1 mmHg).
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause the 7H-Dibenzo[c,g]carbazole to sublime but not so high that it decomposes. A temperature range of 140-160 °C is a reasonable starting point, but this may need to be optimized.
-
Sublimation and Deposition: As the compound sublimes, it will deposit as pure crystals on the cold surface of the cold finger.
-
Cooling and Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Then, carefully vent the system and remove the cold finger. Scrape the purified crystals from the cold finger onto a clean, dry surface.
V. Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of crude 7H-Dibenzo[c,g]carbazole.
Caption: A decision-based workflow for the purification of 7H-Dibenzo[c,g]carbazole.
VI. References
-
Graebe, C., & Ullmann, F. (1896). Ueber eine neue Carbazolsynthese. Justus Liebig's Annalen der Chemie, 291(1), 16-17.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Aminopropyl Carbazole Derivatives. BenchChem.
-
Graebe-Ullmann-Synthese. In: Wikipedia, Die freie Enzyklopädie. Bearbeitungsstand: 14. September 2023, 10:25 UTC. URL: --INVALID-LINK-- (Abgerufen: 5. Januar 2026, 08:30 MEZ)
-
BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 1H-Benzo[c]carbazole Derivatives. BenchChem.
-
Use of the Graebe-Ullmann Reaction in the Synthesis of 8-Methyl-γ-carboline and Isomeric Aromatic Aza-γ-carbolines. (2012). Chemistry of Heterocyclic Compounds, 48(8), 1235-1244.
-
The Graebe–Ullmann Carbazole‐Carboline Synthesis. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--
-
Ashton, B. W., & Suschitzky, H. (1957). 916. The Graebe–Ullmann carbazole synthesis. Journal of the Chemical Society (Resumed), 4559-4562.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9134, 7H-Dibenzo(c,g)carbazole. Retrieved January 5, 2026, from --INVALID-LINK--.
-
National Oceanic and Atmospheric Administration. (n.d.). This compound. In CAMEO Chemicals. Retrieved January 5, 2026, from --INVALID-LINK--
-
MIDDE SRIDHAR CHEMISTRY. (2022, February 8). GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE#CARBAZOLE [Video]. YouTube. --INVALID-LINK--
-
ChemicalBook. (n.d.). 7H-DIBENZO[C,G]CARBAZOLE. Retrieved January 5, 2026, from --INVALID-LINK--
-
BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of carbazole derivatives. BenchChem.
-
Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. --INVALID-LINK--
-
ResearchGate. (n.d.). How to develop solvent system for TLC when the compound is unknown?. Retrieved January 5, 2026, from --INVALID-LINK--
-
BenchChem Technical Support Team. (2025). Technical Support Center: Minimizing Impurities in Commercial Carbazole Sources. BenchChem.
-
National Institute of Standards and Technology. (n.d.). 7H-Dibenzo[c,g]carbazole. In NIST Chemistry WebBook. Retrieved January 5, 2026, from --INVALID-LINK--
-
Chemsrc. (n.d.). 7H-Dibenzo[c,g]carbazole. Retrieved January 5, 2026, from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 7H-Dibenzo c,g carbazole BCR®certifiedReferenceMaterial. Retrieved January 5, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of carbazole via Graebe-Ullmann reaction. Retrieved January 5, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Purification of carbazole by solvent crystallization under two forced cooling modes. Retrieved January 5, 2026, from --INVALID-LINK--
-
Fekete, S., et al. (2021). Algorithms to optimize multi-column chromatographic separations of proteins. Journal of Chromatography A, 1635, 461748.
-
Cheméo. (n.d.). Chemical Properties of Carbazole (CAS 86-74-8). Retrieved January 5, 2026, from --INVALID-LINK--.
-
Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved January 5, 2026, from --INVALID-LINK--
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 7H-DIBENZO (c,g) CARBAZOLE. Retrieved January 5, 2026, from --INVALID-LINK--
-
LGC Standards. (n.d.). 7H-Dibenzo[c,g]carbazole. Retrieved January 5, 2026, from --INVALID-LINK--
-
Chemistry Shorts. (2020, February 7). How to perform a vacuum sublimation [Video]. YouTube. --INVALID-LINK--
-
PubMed. (1994). Fluorescence spectroscopic studies on the identification and quantification of 7H-dibenzo[c,g]carbazole and dibenz[a,j]acridine metabolites. Chemical research in toxicology, 7(1), 130–133.
-
ResearchGate. (n.d.). (PDF) Highly Efficient Solvent Screening for Separating Carbazole from Crude Anthracene. Retrieved January 5, 2026, from --INVALID-LINK--
-
OEHHA. (1988, January 1). 7H-dibenzo[c,g]carbazole. Retrieved January 5, 2026, from --INVALID-LINK--
-
Akansarx. (2022, April 11). How to perform a vacuum sublimation | Quick guide [Video]. YouTube. --INVALID-LINK--
-
ChemBK. (n.d.). 7H-Dibenzo[c,g]carbazole. Retrieved January 5, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). TLC solvent for P-S bond?. Retrieved January 5, 2026, from --INVALID-LINK--
-
Dai, W. (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization. In 4th International Conference on Civil, Transportation and Environment (ICCTE 2016). Atlantis Press.
-
PubMed. (2020). 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity. Mutation research. Reviews in mutation research, 783, 108293.
-
OUCI. (n.d.). Purification of carbazole by solvent crystallization under two forced cooling modes. Retrieved January 5, 2026, from --INVALID-LINK--
-
PubMed. (2011). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. Journal of separation science, 34(14), 1757–1764.
-
ResearchGate. (n.d.). Optimization Strategy of Polycyclic Aromatic Hydrocarbon Contaminated Media Bioremediation through Biosurfactant Addition. Retrieved January 5, 2026, from --INVALID-LINK--
-
Chemical Science. (2024). Visible-light-induced direct C–H alkylation of polycyclic aromatic hydrocarbons with alkylsulfones. Chemical science, 15(23), 8847–8853.
References
- 1. This compound | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7H-DIBENZO[C,G]CARBAZOLE | 194-59-2 [chemicalbook.com]
- 3. nj.gov [nj.gov]
- 4. 7H-Dibenzo[c,g]carbazole | LGC Standards [lgcstandards.com]
- 5. Graebe-Ullmann Synthesis [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. 916. The Graebe–Ullmann carbazole synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. chembk.com [chembk.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Graebe-Ullmann-Synthese – Wikipedia [de.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 7H-Dibenzo[c,g]carbazole Functionalization
Welcome to the technical support center for the functionalization of 7H-Dibenzo[c,g]carbazole (DBC). This guide is designed for researchers, medicinal chemists, and material scientists to navigate the common challenges encountered when modifying this potent and versatile heterocyclic scaffold. As a molecule of significant interest due to its presence in environmental pollutants and its core structure in various functional materials, understanding its reactivity is paramount.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your synthetic endeavors.
Given its carcinogenic potential, 7H-Dibenzo[c,g]carbazole should be handled as a carcinogen with extreme caution, using appropriate personal protective equipment and engineering controls.[3][4]
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.
C-H Functionalization Reactions
Direct C-H functionalization is a powerful, atom-economical method for modifying the DBC core.[5] However, challenges with regioselectivity and reactivity are common.
Question: My Pd-catalyzed C-H arylation/alkylation of 7H-Dibenzo[c,g]carbazole is resulting in low yield and a mixture of isomers. How can I improve regioselectivity and conversion?
Answer: This is a frequent challenge due to the multiple reactive C-H bonds on the extended aromatic system of DBC. The issue likely stems from catalyst inactivation, suboptimal reaction conditions, or the inherent electronic properties of the substrate.
Potential Causes & Solutions:
-
Catalyst System:
-
Cause: The chosen palladium catalyst and ligand may not be optimal for activating the specific C-H bonds of DBC.
-
Solution: Screen a panel of catalysts and ligands. For C-H activation, Pd(OAc)₂ is a common precursor. Ligand choice is critical; sterically hindered, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often improve performance.[6] For carbazoles, employing a transient directing mediator like norbornene has been shown to direct functionalization to specific positions, such as C1.[7][8]
-
-
Oxidant Choice:
-
Cause: In many Pd(II)-catalyzed C-H functionalizations, an oxidant is required to regenerate the active catalyst. An inappropriate oxidant can lead to side reactions or poor turnover.
-
Solution: Silver salts (e.g., Ag₂CO₃, AgOAc) are common, but others like benzoquinone (BQ) or even oxygen (air) can be effective.[9] Conduct a systematic screening of oxidants to find the optimal one for your specific transformation.[10]
-
-
Reaction Conditions:
-
Cause: Temperature and solvent play a crucial role in solubility, catalyst stability, and reaction kinetics.
-
Solution: Screen a range of solvents, from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMAc). Temperature optimization is key; start at a moderate temperature (e.g., 80-100 °C) and incrementally increase, monitoring for product formation versus decomposition.
-
Troubleshooting Workflow for C-H Functionalization
Caption: A decision-making workflow for troubleshooting C-H functionalization reactions of DBC.
N-Arylation (Buchwald-Hartwig Amination)
The nitrogen atom of the carbazole nucleus is a common site for functionalization, enabling the synthesis of materials with interesting electronic properties.[11][12]
Question: I am attempting a Buchwald-Hartwig amination on the nitrogen of 7H-Dibenzo[c,g]carbazole, but the reaction is sluggish and incomplete, with significant starting material remaining.
Answer: Incomplete conversion in Buchwald-Hartwig reactions is typically due to catalyst deactivation, an inappropriate base/ligand combination, or steric hindrance.
Potential Causes & Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Inactive Catalyst: The Pd(0) active species is not forming or is being quenched. | Use a pre-catalyst (e.g., G3/G4 palladacycles) or ensure a rigorously inert atmosphere and anhydrous solvents to prevent catalyst oxidation.[13] |
| Weak Base: The chosen base is not strong enough to deprotonate the carbazole nitrogen effectively. | 7H-Dibenzo[c,g]carbazole is less acidic than simpler carbazoles. Use a strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS. | |
| Inappropriate Ligand: The ligand does not sufficiently stabilize the palladium center or promote reductive elimination. | For sterically demanding substrates like DBC, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos) are often required to facilitate the reaction.[6][14] | |
| Side Reaction: Dehalogenation of Aryl Halide | High Temperature: High temperatures can promote side reactions. | Lower the reaction temperature. The use of modern, highly active catalyst systems often allows for reactions at lower temperatures (RT to 80 °C). |
| β-Hydride Elimination: If the ligand is not bulky enough, β-hydride elimination from the palladium amide intermediate can occur. | Switch to a more sterically hindered ligand to disfavor this pathway. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Which positions on the 7H-Dibenzo[c,g]carbazole ring are most susceptible to electrophilic substitution?
A1: The electron density map of the carbazole nucleus indicates that electrophilic attack is most likely to occur on the pyrrole-fused rings.[15] For the DBC core, positions C3, C4, C10, and C11 are generally the most electron-rich and susceptible to electrophiles. However, the precise location can be influenced by steric factors and the specific electrophile used. For instance, bromination with N-bromosuccinimide (NBS) has been shown to occur on the carbazole ring via an electrophilic aromatic substitution pathway.
Q2: I need to perform a Suzuki-Miyaura coupling on a bromo-DBC derivative. What are the key parameters to consider?
A2: Success in Suzuki-Miyaura couplings hinges on the catalyst system, base, and solvent. For a sterically hindered substrate like a bromo-DBC, a ligand-free approach might be surprisingly effective if the nitrogen atom of a nearby ring can coordinate to the palladium, forming a palladacycle intermediate.[16] Otherwise, standard conditions would involve a palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), a bulky phosphine ligand (e.g., SPhos, XPhos), a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and a solvent system like dioxane/water or DME.[17][18] It is crucial to screen bases and ligands to find the optimal combination for your specific substrate.[16]
Q3: Can photoredox catalysis be used to functionalize 7H-Dibenzo[c,g]carbazole?
A3: Yes, photoredox catalysis is a powerful and increasingly popular method for functionalizing carbazoles under mild conditions.[19][20][21] This approach uses a photocatalyst (like an Iridium or Ruthenium complex, or an organic dye) to generate radical intermediates from suitable precursors upon irradiation with visible light.[21][22] These radicals can then engage with the DBC core. For example, methods for C-H perfluoroalkylation of carbazoles have been developed using a photochemical approach without any transition metal.[5] This strategy is particularly useful for introducing functionalities that are difficult to install using traditional methods.
Q4: How can I purify my functionalized DBC derivative? It seems to be poorly soluble.
A4: Functionalized polycyclic aromatic hydrocarbons like DBC derivatives often have limited solubility and can be challenging to purify. Standard column chromatography on silica gel is the first method to try. A gradient elution from a nonpolar solvent (e.g., hexanes, heptane) to a more polar one (e.g., dichloromethane, ethyl acetate) is recommended. If solubility is very low, consider using a stronger solvent system like toluene or chloroform for both loading and elution, or using a different stationary phase like alumina. Recrystallization from a suitable solvent system (e.g., ethanol, toluene/hexanes) is an excellent method for obtaining highly pure material if a crystalline solid is formed. For analytical purposes, HPLC is a sensitive method for separation and quantification.[23]
Part 3: Experimental Protocols
Safety Precaution: All manipulations involving 7H-Dibenzo[c,g]carbazole and its derivatives must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.
Protocol 1: General Procedure for N-Arylation via Buchwald-Hartwig Amination
This protocol describes a general method for the palladium-catalyzed N-arylation of 7H-Dibenzo[c,g]carbazole with an aryl bromide.
Reagents & Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 7H-Dibenzo[c,g]carbazole (1.0 eq.), the aryl bromide (1.2 eq.), and the base (e.g., NaOtBu, 2.0 eq.).
-
In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, 1.5-3 mol%, if not using a pre-catalyst).
-
Quickly add the catalyst/ligand to the Schlenk tube.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
Reaction & Workup:
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Flow for N-Arylation Optimization
Caption: Step-by-step experimental workflow for optimizing the Buchwald-Hartwig N-arylation of DBC.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is for the coupling of a bromo-DBC derivative with an arylboronic acid.
Reagents & Setup:
-
To an oven-dried Schlenk tube, add the bromo-DBC derivative (1.0 eq.), arylboronic acid (1.5 eq.), and base (e.g., K₂CO₃, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane:water) via syringe.
Reaction & Workup:
-
Heat the reaction mixture to reflux (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nj.gov [nj.gov]
- 4. 7H-Dibenzo(c,g)carbazole | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Site-Selective C-H Functionalization of Carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Fluorescence spectroscopic studies on the identification and quantification of 7H-dibenzo[c,g]carbazole and dibenz[a,j]acridine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting 7H-Dibenzo(c,g)carbazole instability in solution
Welcome to the technical support center for 7H-Dibenzo(c,g)carbazole (7H-DBC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the challenges associated with the stability of 7H-DBC in solution. As a potent carcinogen and a photosensitive molecule, proper handling and experimental design are paramount to ensure the integrity of your research and the safety of laboratory personnel.[1][2] This guide provides troubleshooting protocols and frequently asked questions to address common issues encountered during the use of 7H-DBC in experimental settings.
Troubleshooting Guide: Instability of this compound in Solution
This section addresses specific problems you may encounter during your experiments with 7H-DBC, providing step-by-step guidance to identify and resolve the issue.
Problem 1: My 7H-DBC solution has changed color (e.g., turned yellow or brown) and is giving inconsistent results.
Possible Cause: This is a strong indication of chemical degradation, likely due to oxidation and/or photodegradation. 7H-DBC is a polycyclic aromatic hydrocarbon (PAH) and, like many PAHs, is susceptible to degradation upon exposure to light and air.[3][4] The extended aromatic system of 7H-DBC makes it particularly sensitive to UVA light, which can lead to photoactivation and subsequent oxidative stress.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for 7H-DBC solution instability.
Detailed Troubleshooting Steps:
-
Review your solution preparation and storage protocol.
-
Solvent Choice: 7H-DBC is soluble in many common organic solvents.[5] However, the stability of PAHs can vary significantly between solvents. For instance, some studies have shown that PAHs like anthracene and benzo(a)pyrene are less stable in DMSO compared to acetonitrile over time.[6]
-
Light Exposure: Were your solutions exposed to ambient laboratory light or direct sunlight for any period? 7H-DBC absorbs strongly in the UV region and is known to be photoactivated by UVA light.[1]
-
Temperature: Were your solutions stored at the recommended temperature? For long-term storage, solutions should be kept at -20°C or -80°C.[7]
-
Atmosphere: Were your solutions prepared and stored under an inert atmosphere (e.g., argon or nitrogen)? Oxygen can contribute to the oxidative degradation of 7H-DBC.
-
-
Implement a light protection protocol.
-
Use Amber Vials: Always store 7H-DBC solutions in amber glass vials to minimize light exposure.
-
Wrap in Foil: For additional protection, wrap the vials in aluminum foil.
-
Work in a Dimly Lit Area: When preparing and handling solutions, work in a fume hood with the sash lowered and under reduced ambient light.
-
-
Optimize your storage conditions.
-
Temperature: For short-term storage (up to a few days), refrigeration at 2-8°C is acceptable. For long-term storage, freezing at -20°C or -80°C is recommended to slow down degradation kinetics.
-
Inert Atmosphere: If you are observing rapid degradation, consider preparing your solutions in a glovebox under an inert atmosphere. Alternatively, you can sparge your solvent with nitrogen or argon before preparing the solution.
-
-
Consider the use of an antioxidant.
-
Butylated hydroxytoluene (BHT) is a common antioxidant used to stabilize organic compounds that are prone to oxidation.[8][9] You can add a small amount of BHT (e.g., 10-50 µM) to your 7H-DBC solution to inhibit oxidative degradation. It is important to run a control experiment to ensure that BHT does not interfere with your downstream applications.
-
-
Prepare a fresh solution and monitor its stability.
-
Prepare a new stock solution of 7H-DBC following the optimized protocol (light protection, appropriate temperature, and possibly an antioxidant).
-
Monitor the stability of the new solution over time using an appropriate analytical method, such as UV-Vis spectroscopy or HPLC. A stable solution should show no significant change in its absorbance spectrum or chromatographic profile.
-
Problem 2: I am seeing unexpected peaks in my HPLC/GC-MS analysis of a 7H-DBC sample.
Possible Cause: The appearance of new peaks is a classic sign of degradation. The degradation products of 7H-DBC are likely to be more polar than the parent compound due to the introduction of oxygen-containing functional groups.
Hypothesized Degradation Pathway:
Caption: Hypothesized degradation pathway of 7H-DBC.
Analytical Approach to Identify Degradation Products:
-
Literature Review: While specific degradation products of 7H-DBC in solution are not extensively documented, studies on other PAHs have identified common degradation products such as quinones, ketones, and hydroxylated derivatives.[3][4]
-
Mass Spectrometry (MS) Analysis: Analyze the unexpected peaks by LC-MS or GC-MS to determine their molecular weights. An increase in mass corresponding to the addition of one or more oxygen atoms is indicative of oxidation.
-
UV-Vis Spectroscopy: Compare the UV-Vis spectrum of your degraded sample to that of a fresh, pure sample. The appearance of new absorption bands or a shift in existing bands can provide clues about the structural changes that have occurred.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradation products can be isolated in sufficient quantity, NMR spectroscopy can be used to definitively elucidate their structures.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving and storing 7H-DBC?
A1: 7H-DBC is soluble in a variety of common organic solvents, including dimethyl sulfoxide (DMSO), methanol, acetonitrile, and dichloromethane.[5] There is limited comparative data on the long-term stability of 7H-DBC in these solvents. However, based on studies of other PAHs, acetonitrile is often a good choice for long-term storage at low temperatures, as it is less prone to causing degradation compared to DMSO.[6] For biological experiments, DMSO is a common choice due to its high solubilizing power and miscibility with aqueous media. If using DMSO, it is crucial to use a high-purity, anhydrous grade and to store solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles and exposure to air.
Q2: How should I handle 7H-DBC in the laboratory to ensure my safety?
A2: this compound is a potent carcinogen and should be handled with extreme caution.[2] Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of the powder and contact with skin. All waste materials contaminated with 7H-DBC should be disposed of as hazardous waste according to your institution's guidelines.
Q3: Can I filter-sterilize my 7H-DBC solution?
A3: Yes, you can filter-sterilize a 7H-DBC solution using a compatible filter membrane (e.g., PTFE for organic solvents). However, it is important to perform a pre- and post-filtration concentration check to ensure that the compound does not adsorb to the filter membrane, which could lead to a lower than expected concentration in your final solution.
Q4: What are the key signs of 7H-DBC degradation I should look for?
A4: The primary indicators of 7H-DBC degradation in solution are:
-
A change in color, typically to a yellow or brownish hue.
-
The appearance of new peaks in your analytical chromatograms (e.g., HPLC, GC-MS).
-
A decrease in the peak area of the parent 7H-DBC compound over time.
-
Inconsistent or irreproducible results in your experiments.
Q5: How can I confirm the concentration of my 7H-DBC stock solution?
A5: You can confirm the concentration of your 7H-DBC stock solution using UV-Vis spectroscopy by applying the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. You will need to know the molar absorptivity of 7H-DBC at a specific wavelength in your chosen solvent. Alternatively, you can use a calibrated HPLC method with a certified reference standard to accurately determine the concentration.
Data Summary and Protocols
Table 1: Recommended Storage Conditions for 7H-DBC Solutions
| Storage Duration | Temperature | Container | Atmosphere | Additional Recommendations |
| Short-term (< 1 week) | 2-8°C | Amber glass vials | Normal | Wrap in aluminum foil for extra light protection. |
| Long-term (> 1 week) | -20°C or -80°C | Amber glass vials | Inert gas (Argon/Nitrogen) | Prepare single-use aliquots to avoid freeze-thaw cycles. Consider adding an antioxidant like BHT. |
Protocol 1: Preparation of a Stable 7H-DBC Stock Solution
-
Safety Precautions: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.
-
Weighing: Accurately weigh the desired amount of solid 7H-DBC using a calibrated analytical balance.
-
Solvent Preparation (Optional): If using an inert atmosphere, sparge your chosen high-purity solvent (e.g., acetonitrile or DMSO) with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Dissolution: Add the solvent to the weighed 7H-DBC in an amber glass vial. Vortex or sonicate until the solid is completely dissolved.
-
Antioxidant Addition (Optional): If desired, add a small volume of a concentrated stock solution of BHT in the same solvent to achieve a final concentration of 10-50 µM.
-
Storage: Tightly cap the vial, wrap it in aluminum foil, and store it at the appropriate temperature as outlined in Table 1. If an inert atmosphere was used, flush the headspace of the vial with the inert gas before capping.
-
Concentration Verification: Before use, verify the concentration of the stock solution using a suitable analytical method.
References
- 1. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pjoes.com [pjoes.com]
- 4. Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products [pjoes.com]
- 5. This compound | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 8. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Accurate Quantification of 7H-Dibenzo(c,g)carbazole Amidst Matrix Interference
Welcome to the technical support center for the accurate quantification of 7H-Dibenzo(c,g)carbazole (DBC). This resource is designed for researchers, scientists, and drug development professionals who are navigating the analytical challenges associated with this potent environmental carcinogen.[1][2][3][4][5][6][7] DBC is a heterocyclic aromatic compound that requires precise and accurate measurement, often in complex biological and environmental matrices.[3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you address and mitigate the common issue of matrix effects in your analytical workflows.
Understanding the Challenge: this compound and Matrix Effects
This compound is a yellow crystalline solid known for its mutagenic and carcinogenic properties.[1] Its presence in environmental samples, such as those from incomplete combustion of organic matter, and its potential to form DNA adducts, necessitates sensitive and reliable quantification methods.[3][8][9] However, the analysis of DBC, particularly using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), is often hampered by matrix effects.
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[8][10][11] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and compromised method sensitivity.[10][12][13] This guide will equip you with the knowledge and practical strategies to overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are matrix effects, and why are they a significant problem in DBC analysis?
Answer:
Matrix effects, as defined by IUPAC, are the combined effect of all components in a sample, other than the analyte, on the measurement of the analyte's quantity.[8] In techniques like electrospray ionization (ESI) LC-MS, co-eluting matrix components can interfere with the ionization of the target analyte, in this case, DBC.[8][9][11] This interference can manifest as:
-
Ion Suppression: A decrease in the analyte signal, leading to underestimation of the DBC concentration. This is the more common effect.[10][14]
-
Ion Enhancement: An increase in the analyte signal, leading to overestimation.
The complexity of environmental and biological samples means they contain a multitude of endogenous compounds (e.g., salts, lipids, proteins) that can be co-extracted with DBC.[9][10] These co-extractives can compete with DBC for ionization, alter the physical properties of the ESI droplets, or cause contamination of the ion source, all of which contribute to matrix effects.[11][12] Given the carcinogenic nature of DBC and the need for low-level detection, even minor inaccuracies due to matrix effects can have significant implications for risk assessment and regulatory compliance.[2][4][5]
Troubleshooting Guide 1: Diagnosing Matrix Effects in Your DBC Assay
Issue: You suspect your DBC quantification is being affected by the sample matrix, but you're not sure how to confirm it.
Solution: A systematic approach is crucial to diagnose matrix effects. Here are two common methods:
-
Post-Extraction Spike Method:
-
Prepare a DBC standard in a pure solvent.
-
Prepare a blank sample matrix extract (a sample known to be free of DBC that has undergone your entire sample preparation procedure).
-
Spike the blank matrix extract with the DBC standard at a known concentration.
-
Analyze both the pure standard and the spiked matrix extract by LC-MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Pure Solvent) * 100
-
-
A value significantly different from 100% (e.g., <80% or >120%) indicates the presence of matrix effects.
-
-
Post-Column Infusion Method:
-
Continuously infuse a standard solution of DBC directly into the mass spectrometer after the analytical column.[14]
-
Inject a blank matrix extract onto the LC system.[14]
-
Monitor the DBC signal. Any deviation (dip or rise) from the stable baseline during the chromatogram indicates the elution of matrix components that cause ion suppression or enhancement at specific retention times.[14]
-
The following diagram illustrates the decision-making process for investigating matrix effects:
Caption: Workflow for diagnosing matrix effects in DBC analysis.
FAQ 2: What are the most effective strategies to mitigate matrix effects?
Answer:
Mitigating matrix effects involves a multi-faceted approach that can be categorized into three main areas: sample preparation, chromatographic separation, and calibration strategies.
| Strategy Category | Specific Technique | Principle | Advantages | Disadvantages |
| Sample Preparation | Solid-Phase Extraction (SPE) | Selective retention of DBC on a solid sorbent while matrix components are washed away.[15][16] | High selectivity, can concentrate the analyte. | Can be time-consuming and requires method development.[17] |
| QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | A two-step process involving salting-out extraction followed by dispersive SPE cleanup.[18][19][20] | Fast, high-throughput, and uses minimal solvent.[18] | May not be as selective as traditional SPE for all matrices. | |
| Chromatographic Separation | Optimization of LC Conditions | Modifying the mobile phase, gradient, or column chemistry to separate DBC from interfering matrix components. | Can be a simple and effective solution if chromatographic resolution is achievable. | May not be sufficient for highly complex matrices where interferences co-elute with the analyte. |
| Use of Metal-Free HPLC Systems | Prevents interaction of analytes with metal surfaces in the column and system, which can cause signal suppression.[21] | Improves peak shape and recovery for certain compounds.[21] | Higher cost of specialized columns and hardware. | |
| Calibration Strategies | Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed.[22][23] | Effectively compensates for matrix effects by ensuring standards and samples experience the same ionization suppression or enhancement.[23] | Requires a representative blank matrix, which may not always be available.[23] Labor-intensive to prepare.[23] |
| Standard Addition | Known amounts of DBC standard are added to the sample aliquots. The concentration is determined by extrapolating the calibration curve to zero response.[22] | Compensates for matrix effects specific to each sample. | Time-consuming as multiple analyses are required for each sample. | |
| Stable Isotope Dilution Analysis (SIDA) | A stable isotope-labeled version of DBC is used as an internal standard. | Considered the "gold standard" for matrix effect correction as the labeled standard co-elutes and experiences the same matrix effects as the native analyte.[24] | Requires the availability of a suitable labeled internal standard, which can be expensive. |
The choice of strategy depends on the complexity of the matrix, the required level of accuracy, and available resources. Often, a combination of these strategies is the most effective approach.
Troubleshooting Guide 2: Implementing an Effective Sample Cleanup Protocol
Issue: Your DBC analysis in soil samples shows significant ion suppression. You want to implement a robust sample cleanup method.
Solution: For complex matrices like soil, a thorough cleanup is essential. Both Solid-Phase Extraction (SPE) and QuEChERS are excellent options.
Protocol 1: Solid-Phase Extraction (SPE) for DBC in Soil
This protocol is a general guideline and should be optimized for your specific soil type and analytical system.
-
Sample Extraction:
-
Weigh 5-10 g of homogenized soil into a centrifuge tube.
-
Add an appropriate extraction solvent (e.g., a mixture of acetone and hexane).
-
Vortex or sonicate for 15-20 minutes to extract DBC.
-
Centrifuge and collect the supernatant. Repeat the extraction twice more and combine the supernatants.
-
Concentrate the extract to a small volume under a gentle stream of nitrogen.
-
-
SPE Cartridge Selection:
-
Choose a sorbent that will retain the nonpolar DBC while allowing more polar interferences to pass through. A C18 or a mixed-mode cation-exchange/reversed-phase sorbent can be effective.[25]
-
-
SPE Procedure:
-
Conditioning: Condition the SPE cartridge with a non-polar solvent (e.g., hexane) followed by a more polar solvent (e.g., methanol) and finally with the solvent in which your sample is dissolved.
-
Loading: Load the concentrated sample extract onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent or a mixture of solvents to remove interfering compounds. This step is critical and may require optimization.
-
Elution: Elute the DBC from the cartridge using a strong, non-polar solvent (e.g., dichloromethane or a mixture of hexane and acetone).
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in a solvent compatible with your LC mobile phase.
-
The following diagram illustrates the SPE workflow:
Caption: General workflow for Solid-Phase Extraction (SPE) of DBC.
Protocol 2: QuEChERS for DBC in Food Matrices
This protocol is adapted from the general QuEChERS methodology and should be validated for your specific food matrix.[18][26][27]
-
Sample Homogenization and Extraction:
-
Weigh 10-15 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and an internal standard if used.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[27]
-
Shake vigorously for 1 minute and then centrifuge.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove lipids, and graphitized carbon black (GCB) to remove pigments).[18]
-
Vortex for 30 seconds and centrifuge.
-
-
Final Preparation for Analysis:
-
Take the cleaned extract and dilute it with the initial mobile phase before injection into the LC-MS system.[18]
-
FAQ 3: When should I use matrix-matched calibration versus stable isotope dilution?
Answer:
The choice between these two powerful calibration strategies depends on several factors:
-
Use Matrix-Matched Calibration when:
-
You are analyzing a large batch of similar samples, making the initial effort of preparing the matrix-matched standards cost-effective.[29]
-
A stable isotope-labeled internal standard for DBC is not available or is prohibitively expensive.
-
Your primary goal is to correct for ion suppression/enhancement.[23]
-
Use Stable Isotope Dilution Analysis (SIDA) when:
-
You require the highest level of accuracy and precision.
-
You need to correct for both matrix effects and variability in sample preparation and recovery.
-
A suitable stable isotope-labeled internal standard for DBC is available.
-
You are working with a variety of different matrices, which would make matrix-matched calibration impractical.
-
Your method needs to be robust and defensible for regulatory purposes.
-
In an ideal scenario, SIDA is the preferred method for its comprehensive correction capabilities.[24] However, matrix-matched calibration is a very effective and more accessible alternative for many laboratories.
Troubleshooting Guide 3: My calibration curve has poor linearity in matrix.
Issue: You are using a matrix-matched calibration for DBC in a complex biological fluid, but the linearity of your calibration curve (R² < 0.99) is poor.
Solution: Poor linearity in matrix-matched calibration can be due to several factors. Here's a systematic troubleshooting approach:
-
Check for Contamination in the Blank Matrix:
-
Analyze your blank matrix extract without any spiked standard. If you see a peak at the retention time of DBC, your blank matrix is contaminated. You will need to source a cleaner blank matrix.
-
-
Assess the Concentration Range:
-
The matrix effect may not be linear across a wide concentration range. Try narrowing the calibration range to be more representative of the expected concentrations in your samples.
-
-
Improve Sample Cleanup:
-
Even with matrix-matched calibration, excessive matrix components can lead to non-linear responses. Re-evaluate your sample preparation protocol to see if a more rigorous cleanup can be implemented. Consider using a different SPE sorbent or adding an additional cleanup step.[30]
-
-
Optimize LC-MS Parameters:
-
Ensure that your LC-MS method is optimized. A dirty ion source can exacerbate matrix effects and lead to poor signal stability.[12] Check for proper mobile phase composition and gradient to ensure good peak shape.[12]
-
Consider switching to Atmospheric Pressure Chemical Ionization (APCI) if you are using ESI, as APCI can sometimes be less susceptible to matrix effects for certain compounds.[31]
-
-
Evaluate Internal Standard Performance (if used):
-
If you are using a non-isotopically labeled internal standard, ensure that it is co-eluting with DBC and experiencing similar matrix effects. If not, it may not be providing adequate correction.
-
By systematically addressing these potential issues, you can improve the linearity of your matrix-matched calibration curve and ensure more accurate quantification of DBC.
Conclusion
The accurate quantification of this compound is a critical task for environmental monitoring and human health risk assessment. While matrix effects present a significant analytical hurdle, they can be effectively managed through a combination of diligent method development, robust sample preparation, and appropriate calibration strategies. This guide provides a foundation for troubleshooting common issues and implementing effective solutions. For further in-depth information, please consult the references provided below.
References
- 1. 7H-DIBENZO[C,G]CARBAZOLE | 194-59-2 [chemicalbook.com]
- 2. This compound | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (IARC Summary & Evaluation, Volume 3, 1973) [inchem.org]
- 5. nj.gov [nj.gov]
- 6. Binding of 7H-dibenzo[c,g]carbazole to polynucleotides and DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A metabolic activation mechanism of 7H-dibenzo[c,g]carbazole via o-quinone. Part 2: covalent adducts of 7H-dibenzo[c,g]carbazole-3,4-dione with nucleic acid bases and nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 11. providiongroup.com [providiongroup.com]
- 12. zefsci.com [zefsci.com]
- 13. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 19. escholarship.org [escholarship.org]
- 20. mdpi.com [mdpi.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 24. Stable isotope dilution gas chromatography-mass spectrometry for quantification of thymoquinone in black cumin seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mixed-mode solid-phase extraction and cleanup procedures for the liquid chromatographic determination of thiabendazole and carbendazim in fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 27. eurl-pesticides.eu [eurl-pesticides.eu]
- 28. researchgate.net [researchgate.net]
- 29. lcms.cz [lcms.cz]
- 30. orbit.dtu.dk [orbit.dtu.dk]
- 31. sciex.com [sciex.com]
Technical Support Center: Solubilization Strategies for 7H-Dibenzo(c,g)carbazole in Biological Assays
Welcome to the technical support center dedicated to addressing the solubility challenges of 7H-Dibenzo(c,g)carbazole (DBC) for biological applications. As a potent environmental carcinogen and a valuable tool in toxicological and cancer research, achieving reliable and reproducible results with DBC hinges on its proper solubilization.[1][2][3][4] This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind various solubilization techniques to empower researchers in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
A1: this compound is a large, planar, and highly lipophilic polycyclic aromatic hydrocarbon.[5] Its structure, composed of fused aromatic rings, results in strong intermolecular forces and a very low affinity for polar solvents like water. This inherent hydrophobicity is the primary reason for its poor aqueous solubility.[6]
Q2: I've dissolved my DBC in 100% DMSO, but it precipitates when I add it to my cell culture media. Why is this happening and how can I prevent it?
A2: This common phenomenon, often called "crashing out," occurs because the DBC, while soluble in the aprotic polar solvent DMSO, becomes supersaturated when introduced into the highly aqueous environment of your culture media. The drastic change in solvent polarity reduces the solubility of the hydrophobic DBC, causing it to precipitate. To prevent this, it is crucial to keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, and to employ a serial dilution strategy.[7]
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assays?
A3: The cytotoxic effects of DMSO are cell-line dependent.[8] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity. However, it is always best practice to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assays.
Q4: Can I heat the solution to help dissolve my DBC?
A4: Gentle heating can be a useful technique to aid in the initial dissolution of DBC in an organic solvent. However, prolonged or excessive heating should be avoided as it can lead to solvent evaporation and potential degradation of the compound.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common solubility problems encountered with this compound.
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
-
Cause: The aqueous solubility of DBC has been exceeded.
-
Solution:
-
Decrease the final concentration of DBC: Determine the maximum soluble concentration of DBC in your specific assay buffer.
-
Optimize the final DMSO concentration: Keep the final DMSO concentration below 0.5%.
-
Employ a different solubilization strategy: If precipitation persists, consider using co-solvents, cyclodextrins, surfactants, or preparing a nanosuspension.
-
Issue 2: Inconsistent or Non-reproducible Assay Results
-
Cause: Micro-precipitation or aggregation of DBC in the assay wells.
-
Solution:
-
Visually inspect your assay plates: Check for any visible precipitates.
-
Incorporate a brief sonication step: After adding the DBC solution to the assay plate, a short sonication can help to break up any small aggregates.
-
Re-evaluate your solubilization method: The chosen method may not be providing a stable solution under your assay conditions.
-
Solubilization Strategies and Protocols
The selection of an appropriate solubilization strategy depends on the specific requirements of your biological assay, including the desired final concentration of DBC and the sensitivity of your experimental system to various excipients.
Decision-Making Workflow for Selecting a Solubilization Method
Caption: Decision workflow for selecting a DBC solubilization method.
Co-solvent Systems
Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10] This creates a more favorable environment for the dissolution of hydrophobic compounds like DBC by reducing the interfacial tension between the solute and the solvent.[11]
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Dimethylformamide (DMF)
Quantitative Solubility Data for this compound
| Solvent | Solubility | Notes |
| Water | 53.47 µg/L (at 22°C)[6] | Practically insoluble. |
| DMSO | 200 mg/mL[5] | Requires sonication for complete dissolution. |
| Ethanol | Poorly soluble[12] | Quantitative data not readily available. |
| Methanol | Likely poorly soluble | Similar polarity to ethanol. |
| Common Organic Solvents | Soluble[13] | Qualitative information. |
Protocol: Preparing a DBC Stock Solution using a Co-solvent
-
Weighing: Accurately weigh the desired amount of DBC powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously. If necessary, sonicate the solution in a water bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Preparation of Working Solution: a. Perform serial dilutions of your stock solution in 100% DMSO to get closer to your final desired concentration. b. Just before use, dilute the final DMSO-based solution into your pre-warmed aqueous assay buffer, ensuring the final DMSO concentration is below 0.5%. Mix immediately and thoroughly.
Cyclodextrin Inclusion Complexes
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][14] They can encapsulate hydrophobic molecules like DBC, forming an inclusion complex.[15] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[16][17]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Methyl-β-cyclodextrin (M-β-CD)
Protocol: Preparing a DBC-Cyclodextrin Inclusion Complex
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD or M-β-CD in your desired aqueous buffer (e.g., 10-50 mM).
-
Add DBC: Add an excess amount of DBC powder to the cyclodextrin solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
Separation of Undissolved DBC: Centrifuge the solution at high speed (e.g., 10,000 x g) for 30 minutes to pellet any undissolved DBC.
-
Collect Supernatant: Carefully collect the supernatant containing the soluble DBC-cyclodextrin complex.
-
Quantification: Determine the concentration of DBC in the supernatant using a suitable analytical method, such as HPLC with UV detection or fluorescence spectroscopy.
Surfactant-Mediated Solubilization
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions.[18] These micelles have a hydrophobic core that can encapsulate non-polar molecules like DBC, effectively increasing their solubility in the bulk aqueous phase.[19][20][21]
Recommended Surfactants:
-
Tween® 80 (Polysorbate 80)
-
Sodium Dodecyl Sulfate (SDS) - Note: Use with caution as it can denature proteins.
Protocol: Solubilizing DBC with Surfactants
-
Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration well above its CMC.
-
Prepare DBC Film: In a glass vial, dissolve a known amount of DBC in a volatile organic solvent (e.g., chloroform or dichloromethane). Evaporate the solvent under a gentle stream of nitrogen to create a thin film of DBC on the vial's inner surface.
-
Solubilization: Add the surfactant solution to the vial containing the DBC film.
-
Equilibration: Vortex or sonicate the mixture until the DBC film is completely dissolved. This may take some time.
-
Quantification: Determine the final concentration of solubilized DBC.
Nanosuspensions
Mechanism: A nanosuspension is a colloidal dispersion of pure drug particles with a size in the nanometer range, stabilized by surfactants or polymers.[22][23] The small particle size leads to a significant increase in the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, increases the dissolution rate and saturation solubility.[24]
Protocol: Preparation of a DBC Nanosuspension (Bottom-Up Precipitation Method)
-
Organic Phase: Dissolve DBC in a suitable water-miscible organic solvent (e.g., acetone or ethanol) to create the organic phase.[25]
-
Aqueous Phase: In a separate container, dissolve a stabilizer (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.2% w/v Tween® 80) in water to create the aqueous phase.[26]
-
Precipitation: Under high-speed stirring (e.g., using a magnetic stirrer or a high-shear homogenizer), inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the DBC to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure (e.g., using a rotary evaporator).
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index, and zeta potential to ensure stability.
Workflow for Preparing a Nanosuspension
Caption: General workflow for preparing a DBC nanosuspension.
References
- 1. micelle-forming polymeric surfactant: Topics by Science.gov [science.gov]
- 2. In vitro toxicity of 7H-dibenzo[c,g]carbazole in human liver cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of 7H-dibenzo[c,g]carbazole to polynucleotides and DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wisdomlib.org [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. humapub.com [humapub.com]
- 15. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. oatext.com [oatext.com]
- 18. mdpi.com [mdpi.com]
- 19. Micellar solubilization of drugs. [sites.ualberta.ca]
- 20. taylorfrancis.com [taylorfrancis.com]
- 21. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 22. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
- 23. Emerging role of nanosuspensions in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. eaapublishing.org [eaapublishing.org]
- 25. CN113069415A - Insoluble drug nanosuspension and preparation method thereof - Google Patents [patents.google.com]
- 26. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 7H-Dibenzo(c,g)carbazole during storage
Introduction
7H-Dibenzo(c,g)carbazole (DBC) is a heterocyclic aromatic compound of significant interest in carcinogenesis research and drug development due to its potent mutagenic and carcinogenic properties.[1] As a valued researcher utilizing this compound, ensuring its integrity throughout storage and handling is paramount to the validity and reproducibility of your experimental results. This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions to help you mitigate the risk of degradation and maintain the purity of your this compound samples.
Understanding the Stability of this compound
This compound is a crystalline solid that, while stable under optimal conditions, is susceptible to degradation from several environmental factors. The primary drivers of degradation are light, heat, and oxygen.
-
Photosensitivity: DBC possesses an extended aromatic ring system that allows it to be photoactivated by ultraviolet A (UVA) light. This photoactivation can lead to the generation of reactive oxygen species (ROS), resulting in strong genotoxicity and oxidative stress.[2] This is a critical consideration for both storage and handling.
-
Thermal Instability: While some carbazole derivatives exhibit high thermal stability, this compound can decompose upon heating, emitting toxic nitrogen oxide fumes.[1][3] Elevated temperatures can accelerate degradation, even when below the decomposition point.
-
Oxidative Potential: The presence of oxygen can contribute to the degradation of DBC, particularly in the presence of light or elevated temperatures. The pyrrole nitrogen and the electron-rich aromatic rings are potential sites for oxidative reactions.
Troubleshooting Guide: Identifying and Resolving Degradation
This section addresses common issues encountered during the storage and use of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., color change from white/off-white to yellow/brown) | Photodegradation or oxidation due to improper storage. | 1. Immediately transfer the sample to an amber vial and store it in a dark, refrigerated (2-8°C), and inert environment. 2. Before use, verify the purity of the material using a suitable analytical method such as HPLC or GC/MS. |
| Inconsistent or unexpected experimental results | Degradation of the compound leading to lower effective concentration or interference from degradation products. | 1. Review your storage and handling procedures to ensure they align with best practices (see FAQ). 2. Perform a purity check on your current stock of this compound. 3. If degradation is confirmed, procure a new, certified lot of the compound. |
| Appearance of new peaks in analytical chromatograms (HPLC, GC/MS) | Formation of degradation products. | 1. Compare the chromatogram to a reference standard of pure this compound. 2. Attempt to identify the degradation products by mass spectrometry. Common degradation products of similar aromatic compounds include hydroxylated and oxidized species. 3. Discard the degraded material as hazardous waste according to your institution's guidelines. |
| Reduced solubility compared to a fresh sample | Formation of less soluble degradation products or polymerization. | 1. Confirm the insolubility by attempting to dissolve a small, known amount in a standard solvent. 2. If solubility is indeed reduced, it is a strong indicator of degradation. The material should not be used for experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
-
Temperature: 2-8°C is recommended for long-term storage.
-
Light: Store in an amber or opaque, tightly sealed container to protect from light.[4]
-
Atmosphere: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[4]
-
Location: Keep in a cool, dark, and well-ventilated area away from heat sources and flames.[3]
Q2: How should I store solutions of this compound?
Solutions of this compound are generally less stable than the solid form and should be prepared fresh whenever possible. If short-term storage is necessary:
-
Temperature: Store at -20°C or -80°C.
-
Light: Use amber or foil-wrapped containers.
-
Atmosphere: If the solvent is degassed and the solution is stored under an inert atmosphere, stability will be improved.
-
Freeze-Thaw Cycles: Aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: My sample of this compound has been at room temperature on the lab bench for a few hours. Is it still usable?
While short-term exposure to ambient light and temperature is not ideal, it may not have caused significant degradation, especially if the compound was in a sealed, amber vial. However, to ensure the integrity of your experiment, it is best practice to perform a quick purity check (e.g., by TLC or HPLC) against a properly stored reference sample before use.
Q4: What are the primary degradation products I should look for?
While specific long-term stability studies on this compound are not extensively published, based on its chemical structure and known reactivity, potential degradation products include:
-
Photo-oxidation products: Hydroxylated derivatives (e.g., 1-OH-, 3-OH-, and 5-OH-DBC) are known metabolites and could also be formed through photo-oxidation.[5]
-
N-oxidation products: The nitrogen atom in the carbazole ring is a potential site for oxidation.
-
Dimers or polymers: Under certain conditions, free radical mechanisms could lead to the formation of dimers or oligomers.
Q5: What analytical techniques are best for assessing the purity of this compound?
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating this compound from its potential degradation products. A reversed-phase C18 column with a UV or fluorescence detector is commonly used.
-
Gas Chromatography-Mass Spectrometry (GC/MS): GC can provide excellent separation of volatile derivatives, and MS provides definitive identification of the parent compound and any impurities or degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a detailed picture of the molecule's structure and can be used to identify impurities if they are present in sufficient quantities.
Experimental Protocols
Protocol 1: Routine Purity Assessment of this compound by HPLC
This protocol provides a general method for the routine assessment of this compound purity.
-
Standard Preparation:
-
Accurately weigh approximately 1 mg of a certified reference standard of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 0.1 mg/mL.
-
-
Sample Preparation:
-
Prepare a sample of the this compound at the same concentration as the standard.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point is 80:20 (acetonitrile:water).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where this compound has a strong absorbance (e.g., ~295 nm or ~366 nm). Fluorescence detection can also be used for higher sensitivity.
-
-
Analysis:
-
Inject the standard and the sample.
-
Compare the retention time and peak purity of the sample to the standard.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
-
Protocol 2: Forced Degradation Study to Identify Potential Degradants
This protocol can be used to intentionally degrade this compound to help identify potential degradation products that may arise during improper storage.
-
Prepare Stock Solutions: Prepare several aliquots of a this compound solution (e.g., 0.1 mg/mL in acetonitrile).
-
Stress Conditions:
-
Photolytic Stress: Expose one aliquot to a UVA light source for a defined period (e.g., 24 hours). Keep a control aliquot in the dark.
-
Thermal Stress: Place one aliquot in an oven at an elevated temperature (e.g., 60°C) for a defined period (e.g., 48 hours). Keep a control aliquot at the recommended storage temperature.
-
Oxidative Stress: Add a small amount of a dilute hydrogen peroxide solution to one aliquot and incubate for a defined period. Keep a control aliquot without the oxidizing agent.
-
-
Analysis:
-
Analyze all stressed samples and their corresponding controls by HPLC or GC/MS.
-
Compare the chromatograms to identify new peaks that correspond to degradation products.
-
Use MS to obtain mass information about the degradation products to aid in their identification.
-
Visualizations
Caption: Key environmental factors leading to the degradation of this compound.
Caption: Recommended workflow for ensuring the stability and purity of this compound.
References
- 1. 7H-DIBENZO[C,G]CARBAZOLE | 194-59-2 [chemicalbook.com]
- 2. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Synthesis and characterization of monohydroxylated derivatives of 7H-dibenzo[c,g]carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 7H-Dibenzo(c,g)carbazole in DMSO and Other Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7H-Dibenzo(c,g)carbazole (7H-DBC). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work with this potent polycyclic aromatic hydrocarbon.
I. Understanding the Stability of this compound
This compound is a heterocyclic aromatic compound known for its potent mutagenic and carcinogenic properties.[1] As with many complex organic molecules, its stability in solution is not absolute and can be influenced by a variety of factors, including the choice of solvent, exposure to light, and the presence of oxygen. Understanding the inherent reactivity of the carbazole moiety is key to preventing degradation and ensuring the reliability of your experimental results.
Carbazole derivatives are susceptible to oxidation, which can lead to the formation of radical cations.[2][3] These reactive intermediates can then undergo further reactions, such as dimerization or polymerization, resulting in the loss of the parent compound and the formation of insoluble byproducts.[2][3] Furthermore, 7H-DBC is known to be photoactivated by UVA light, which can induce genotoxicity and oxidative stress, indicating its sensitivity to light-induced degradation.[4]
Dimethyl sulfoxide (DMSO) is a common solvent for 7H-DBC due to its excellent solvating power for a wide range of organic compounds.[5][6] However, DMSO itself is not entirely inert. It can act as a mild oxidant in certain chemical reactions and may undergo decomposition, particularly at elevated temperatures or in the presence of acidic or basic contaminants.[7][8][9]
This guide will help you navigate the potential stability issues of 7H-DBC in DMSO and other solvents, enabling you to maintain the integrity of your stock solutions and experimental samples.
II. Troubleshooting Guide
This section addresses specific issues you may encounter when working with 7H-DBC solutions.
Issue 1: My 7H-DBC solution in DMSO has turned yellow or brown.
-
Possible Cause: This discoloration is a common indicator of oxidation and/or polymerization of the 7H-DBC molecule. Exposure to atmospheric oxygen can initiate the formation of colored byproducts. The carbazole ring system is electron-rich and can be oxidized to form unstable radical cations that subsequently react to form colored oligomers or polymers.[2][3]
-
Troubleshooting Steps:
-
Assess the Age and Storage of the Solution: Has the solution been stored for an extended period? Was it stored in a tightly sealed container with minimal headspace?
-
Protect from Oxygen: Prepare fresh solutions of 7H-DBC in anhydrous, high-purity DMSO. For long-term storage, it is highly recommended to degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) before dissolving the compound. Store the solution under an inert atmosphere.
-
Consider an Alternative Solvent: If the problem persists and your experimental conditions allow, consider using a less oxidizing solvent. However, ensure that 7H-DBC has adequate solubility and stability in the alternative solvent.
-
Issue 2: I observe a precipitate forming in my 7H-DBC solution over time.
-
Possible Cause: Precipitation can occur for several reasons:
-
Degradation Products: As 7H-DBC degrades through oxidation or polymerization, the resulting products may be less soluble in DMSO and precipitate out of solution.[2][3]
-
Concentration Exceeding Solubility: The concentration of your solution may be too high, especially if there are temperature fluctuations. A decrease in temperature can lower the solubility of 7H-DBC, leading to precipitation.
-
Water Contamination: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can decrease the solubility of the hydrophobic 7H-DBC, causing it to precipitate.
-
-
Troubleshooting Steps:
-
Verify Solubility: Check the solubility of 7H-DBC in DMSO at your storage and experimental temperatures. You may need to prepare a more dilute solution.
-
Use Anhydrous Solvent: Always use high-purity, anhydrous DMSO to prepare your solutions.
-
Control Temperature: Store your solutions at a constant and appropriate temperature. If you need to warm the solution to dissolve the compound, allow it to cool to room temperature slowly to check for precipitation.
-
Filter the Solution: If you suspect the precipitate is due to degradation, it is best to prepare a fresh solution. If that is not possible, you may be able to filter the solution through a 0.2 µm PTFE syringe filter to remove the insoluble material, but be aware that the concentration of the active compound may be lower than intended.
-
Issue 3: I am seeing a decrease in the biological activity or fluorescence of my 7H-DBC samples.
-
Possible Cause: A loss of activity is a strong indication that the 7H-DBC has degraded. The structural changes resulting from oxidation, polymerization, or photodegradation will alter the molecule's ability to interact with its biological target or to fluoresce.[2][3][4]
-
Troubleshooting Steps:
-
Implement Strict Light Protection: 7H-DBC is sensitive to light.[4] Always work with 7H-DBC solutions in a dimly lit environment. Use amber vials or wrap your containers in aluminum foil to protect them from light.
-
Prepare Fresh Solutions: The most reliable way to ensure the activity of your compound is to prepare fresh solutions for each experiment, or at least on a frequent basis.
-
Perform a Quality Control Check: If you have access to analytical instrumentation such as HPLC or UV-Vis spectroscopy, you can check the purity of your stock solution over time. A change in the chromatogram or absorption spectrum can indicate degradation.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for long-term storage of this compound?
While DMSO is a common solvent, for long-term storage, consider using a less hygroscopic and less potentially reactive aprotic solvent. Anhydrous toluene or dichloromethane can be good alternatives, provided your experimental protocol is compatible. Regardless of the solvent, the key to long-term stability is to store the solution at a low temperature (e.g., -20°C or -80°C), protected from light, and under an inert atmosphere.
Q2: How can I visually assess the quality of my solid this compound?
Solid 7H-DBC should be a crystalline solid.[5] Any significant change in color from its original appearance, or a clumpy or gummy texture, may suggest degradation.
Q3: Can I heat my 7H-DBC solution in DMSO to aid dissolution?
Gentle warming can be used to dissolve 7H-DBC in DMSO. However, avoid excessive or prolonged heating, as high temperatures can accelerate the decomposition of both DMSO and 7H-DBC.[7][8] Use a water bath and do not exceed 40-50°C.
Q4: Does the purity of DMSO matter?
Absolutely. Always use high-purity, anhydrous, and peroxide-free DMSO. Lower-grade DMSO may contain impurities that can catalyze the degradation of 7H-DBC.
IV. Experimental Protocols & Data
Protocol for Preparing a Stable 7H-DBC Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
High-purity, anhydrous DMSO
-
Inert gas (argon or nitrogen)
-
Amber glass vial with a PTFE-lined cap
-
-
Procedure:
-
Weigh the desired amount of 7H-DBC in a clean, dry amber vial.
-
Place the vial in a desiccator under vacuum for at least one hour to remove any residual moisture.
-
In a separate container, sparge the required volume of anhydrous DMSO with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
Under a gentle stream of inert gas, add the degassed DMSO to the vial containing the 7H-DBC.
-
Seal the vial tightly with the PTFE-lined cap.
-
Gently warm and sonicate the vial until the 7H-DBC is completely dissolved.
-
Before storing, flush the headspace of the vial with inert gas.
-
Store the solution at -20°C or -80°C, protected from light.
-
Data Summary: Factors Affecting 7H-DBC Stability
| Factor | Potential Impact on 7H-DBC Stability | Mitigation Strategy |
| Oxygen | Oxidation leading to colored byproducts and loss of activity. | Use degassed solvents and store under an inert atmosphere. |
| Light | Photodegradation, leading to loss of activity.[4] | Work in a dimly lit environment and use amber vials or foil wrapping. |
| Temperature | High temperatures can accelerate degradation. | Store solutions at low temperatures (-20°C or -80°C). |
| Water | Can decrease solubility and promote precipitation. | Use anhydrous solvents and store in tightly sealed containers. |
| Solvent Purity | Impurities can catalyze degradation. | Use high-purity, anhydrous solvents. |
V. Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound when exposed to destabilizing factors.
References
- 1. 7H-DIBENZO[C,G]CARBAZOLE | 194-59-2 [chemicalbook.com]
- 2. Anodic Oxidation Pathways of Carbazoles I . Carbazole and N‐Substituted Derivatives (1968) | J. F. Ambrose | 402 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Photodegradation of 7H-Dibenzo(c,g)carbazole
Introduction
Welcome to the technical support guide for investigating the photodegradation of 7H-Dibenzo(c,g)carbazole (DBC). DBC is a potent environmental carcinogen, and understanding its environmental fate, particularly its degradation under light, is of critical importance.[1][2][3] However, photodegradation studies are fraught with nuance; achieving reproducible and meaningful data requires careful control over experimental variables.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, empowering you to design robust experiments, troubleshoot common issues, and interpret your results with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when starting photodegradation studies with DBC.
Q1: What solvent should I use for my DBC photodegradation experiment? A: The ideal solvent should dissolve DBC, be transparent at the irradiation wavelengths, and be photochemically inert.
-
Acetonitrile (ACN): A common first choice due to its UV transparency above 200 nm.
-
Methanol/Ethanol: Good solvating power, but can participate in radical reactions.
-
Water (with co-solvent): Environmentally relevant, but DBC's low aqueous solubility requires a co-solvent like ACN or methanol, which can complicate kinetics.[1]
-
Cyclohexane/Hexane: Useful for mechanistic studies aiming to minimize solvent interaction, but less environmentally relevant.
Expert Insight: Always run a solvent-only control (blank) under irradiation to check for solvent degradation or the formation of interfering byproducts.
Q2: Which light source is appropriate for DBC photodegradation? A: DBC has an extended aromatic system and can be photoactivated by UVA light (320-400 nm).[1]
-
Xenon Arc Lamps: These are excellent choices as their spectral output closely mimics natural sunlight. Use appropriate filters (e.g., a cutoff filter to remove UVC and UVB) to simulate environmental conditions.
-
Medium-Pressure Mercury Lamps: Provide high-intensity UV output but have distinct emission lines. This may be useful for specific mechanistic questions but is less representative of sunlight.
-
UVA "Blacklights": A cost-effective option for focusing on the UVA region.
Causality: The choice of light source directly impacts the degradation rate and potentially the product distribution. The key is to match the lamp's spectral output to the absorption spectrum of DBC and the research question.
Q3: How can I monitor the degradation of DBC over time? A: The primary methods are chromatographic, offering separation and quantification.
-
High-Performance Liquid Chromatography (HPLC): The most common technique. Use a C18 column with a UV-Vis or fluorescence detector. Fluorescence is particularly sensitive for aromatic compounds like DBC and its metabolites.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile degradation products.[5] DBC itself can be analyzed by GC.[5]
Q4: My DBC degradation is much slower than expected. What's wrong? A: This is a common issue with several potential causes:
-
Low Light Intensity: The photon flux reaching your sample is insufficient. Check lamp age and power output. Ensure your reaction vessel is made of quartz or borosilicate glass that is transparent to your chosen wavelengths.
-
"Inner Filter" Effect: If the DBC concentration is too high, molecules at the surface of the solution absorb all the light, shielding molecules in the bulk solution. Try diluting your sample.
-
Inappropriate Solvent: The solvent may be quenching the excited state of DBC.
-
Oxygen Availability: Photooxidation is often a key pathway.[6] Ensure your solution is not unintentionally de-gassed or, if studying anaerobic degradation, that your nitrogen/argon purge is effective.
Part 2: Core Experimental Workflow & Protocols
This section details a standard workflow for a DBC photodegradation experiment. Each step includes built-in controls for a self-validating system.
Workflow Overview Diagram
Caption: A typical experimental workflow for DBC photodegradation studies.
Protocol 1: Sample Preparation and Setup
-
Stock Solution Preparation: Prepare a concentrated stock solution of DBC (e.g., 1 mg/mL) in a high-solubility solvent like acetonitrile. Certified reference materials are recommended for accurate quantification.[7]
-
Working Solution: Dilute the stock solution in your chosen reaction solvent (e.g., water:acetonitrile 50:50) to the final experimental concentration (e.g., 1-10 µM).
-
Rationale: Working at lower concentrations helps prevent the inner filter effect and is more environmentally relevant.
-
-
Aliquot Samples: Dispense the working solution into multiple reaction vessels (e.g., 3 mL into quartz tubes). Quartz is essential for UV transmission below ~350 nm.
-
Prepare Controls (Crucial for Trustworthiness):
-
Dark Control: Prepare an identical sample but wrap the vessel completely in aluminum foil. This sample will be kept alongside the irradiated samples.
-
Solvent Blank: Prepare a sample with only the solvent and irradiate it. This checks for solvent degradation products that might interfere with analysis.
-
-
Time Zero (t=0) Sample: Immediately take an aliquot from one of the prepared tubes before starting irradiation. This is your baseline concentration (C₀).
Protocol 2: Irradiation and Sampling
-
System Equilibration: Place all samples (including the dark control) in the photoreactor and stir for 30-60 minutes in the dark to ensure adsorption equilibrium, especially if a photocatalyst is present.[8]
-
Initiate Irradiation: Turn on the light source. If the lamp generates heat, use a cooling system to maintain a constant temperature.[8]
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot from a reaction vessel.
-
Expert Insight: It is best practice to use a separate vessel for each time point to avoid volume changes in a single vessel over time.
-
-
Sample Storage: Immediately place the withdrawn aliquot in a dark vial (e.g., amber HPLC vial) and store it in a cool, dark place until analysis to prevent further degradation.
Protocol 3: HPLC-FLD Analysis
-
Instrument Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point is 80:20 ACN:Water.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detector (FLD): Set excitation and emission wavelengths based on DBC's spectral properties (e.g., Excitation ~295 nm, Emission ~380 nm). The use of synchronous fluorescence spectroscopy (SFS) can also be highly effective for identifying metabolites.[4]
-
-
Analysis: Inject the samples from your time course, including the t=0 and dark control samples.
-
Data Processing: Integrate the peak area corresponding to DBC for each time point. The concentration is directly proportional to the peak area.
Part 3: Troubleshooting Guide
This table addresses specific, challenging issues you may encounter during your experiments.
| Issue / Question | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Why is the DBC concentration in my "Dark Control" decreasing? | 1. Chemical Instability: DBC may be reacting with the solvent or other components in the matrix. 2. Adsorption: DBC is adsorbing to the walls of the reaction vessel. 3. Volatility: Loss of DBC due to evaporation (less likely for DBC but possible in some setups). | Solution: 1. Analyze the dark control for new peaks to identify degradation products. Change the solvent if necessary. 2. Pre-saturate the vessel with a DBC solution, discard, and then add the fresh experimental solution. This minimizes adsorptive losses during the experiment. 3. Ensure your reaction vessel is properly sealed. |
| I see new peaks forming, but my DBC peak area isn't decreasing proportionally. What's happening? | 1. Different Detector Responses: The degradation products may have different molar absorptivity (UV-Vis) or fluorescence quantum yields than DBC. 2. Co-elution: A new product peak may be hiding under your DBC peak. | Solution: 1. This is expected. For true mass balance, you need to identify the products (e.g., via HPLC-MS) and calibrate the detector with authentic standards for each, if available. 2. Adjust your HPLC method (e.g., change the gradient, mobile phase composition) to improve peak separation and resolution. |
| My results are not reproducible between experiments. | 1. Inconsistent Light Flux: Lamp output can vary with age and temperature. 2. Temperature Fluctuations: Reaction kinetics are temperature-dependent.[8] 3. Inconsistent Sample Positioning: Small changes in the distance or angle to the lamp can significantly alter the received photon dose. | Solution: 1. Use a radiometer to measure and standardize the light intensity at the sample position before each experiment. 2. Use a water bath or cooling fan to maintain a constant temperature (e.g., 25 °C).[8] 3. Build a fixed sample holder to ensure the geometry of your setup is identical for every run. |
| How do I know if reactive oxygen species (ROS) are involved? | Mechanism: Photo-excited DBC can generate ROS (like singlet oxygen or hydroxyl radicals) that drive degradation.[6] | Solution: Use Quenchers/Scavengers. - For Hydroxyl Radicals (•OH): Add isopropanol or tert-butanol.[6] - For Singlet Oxygen (¹O₂): Add sodium azide or histidine. Procedure: Run parallel experiments with and without the scavenger. A significant decrease in the degradation rate in the presence of the scavenger strongly suggests the involvement of that specific ROS. |
References
- 1. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A metabolic activation mechanism of 7H-dibenzo[c,g]carbazole via o-quinone. Part 2: covalent adducts of 7H-dibenzo[c,g]carbazole-3,4-dione with nucleic acid bases and nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence spectroscopic studies on the identification and quantification of 7H-dibenzo[c,g]carbazole and dibenz[a,j]acridine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 7H-DIBENZO (c.g) CARBAZOLE (purity) | LGC Standards [lgcstandards.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
7H-Dibenzo(c,g)carbazole vs. Benzo[a]pyrene: A Comparative Toxicity Guide for Researchers
Introduction
Polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing counterparts, N-heterocyclic aromatic hydrocarbons (NHAs), are ubiquitous environmental pollutants formed from the incomplete combustion of organic materials. Within these vast classes of compounds, Benzo[a]pyrene (BaP) and 7H-Dibenzo(c,g)carbazole (DBC) have been identified as particularly potent carcinogens. BaP, a five-ring PAH, is one of the most extensively studied environmental carcinogens and is classified as a Group 1 carcinogen ("carcinogenic to humans") by the International Agency for Research on Cancer (IARC).[1][2][3] DBC, a potent NHA carcinogen found in tobacco smoke and coal tar, is classified by IARC as a Group 2B carcinogen ("possibly carcinogenic to humans").[4][5]
This guide provides a detailed comparative analysis of the toxicological profiles of DBC and BaP, designed for researchers and professionals in toxicology, drug development, and environmental health. By examining their mechanisms of action, metabolic activation, and genotoxic potential, supported by experimental data and protocols, this document aims to offer a comprehensive resource for understanding the distinct and overlapping toxicities of these two significant environmental contaminants.
Physicochemical Properties and Environmental Occurrence
While both BaP and DBC are products of incomplete combustion, their structural differences, particularly the presence of a nitrogen atom in the carbazole ring of DBC, lead to variations in their physicochemical properties and biological activities.
| Property | This compound (DBC) | Benzo[a]pyrene (BaP) |
| Chemical Structure | C₂₀H₁₃N | C₂₀H₁₂ |
| Molecular Weight | 267.33 g/mol | 252.31 g/mol |
| Appearance | Needle-like solid[6] | Solid[7] |
| Carcinogen Classification | IARC Group 2B (Possibly carcinogenic to humans)[4][5] | IARC Group 1 (Carcinogenic to humans)[1][2][3] |
| Common Sources | Tobacco smoke, coal tar, environmental pollutant from incomplete combustion.[8][9] | Coal tar, tobacco smoke, grilled meats, and other products of incomplete combustion.[1] |
Mechanisms of Toxicity: A Comparative Overview
The carcinogenicity of both DBC and BaP is not inherent to the parent molecules but is a consequence of their metabolic activation into reactive intermediates that can covalently bind to cellular macromolecules, most notably DNA.
Metabolic Activation
Benzo[a]pyrene (BaP): BaP is a procarcinogen, meaning its carcinogenicity depends on enzymatic metabolism.[1] The primary pathway for BaP activation involves a series of enzymatic reactions.[1][2] Initially, cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, oxidize BaP to form benzo[a]pyrene-7,8-epoxide.[2] This is followed by hydrolysis by epoxide hydrolase to yield (−)benzo[a]pyrene-7,8-dihydrodiol.[1] A subsequent oxidation by CYP1A1 results in the formation of the ultimate carcinogen, (+)benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE).[1][2] This highly reactive diol epoxide can then intercalate into DNA.[1]
References
- 1. Benzo(a)pyrene - Wikipedia [en.wikipedia.org]
- 2. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nfa.dk [nfa.dk]
- 4. This compound | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. nj.gov [nj.gov]
- 7. Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity [pubmed.ncbi.nlm.nih.gov]
- 9. 7H-Dibenzo[c,g]carbazole (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]
A Comparative Guide to Validating the Metabolic Activation Pathway of 7H-Dibenzo(c,g)carbazole (DBC)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Carcinogenic Conundrum of DBC
7H-Dibenzo(c,g)carbazole (DBC) is a potent environmental carcinogen found in complex organic mixtures from sources like tobacco smoke, coal tar, and gasoline exhaust. Its chemical structure, a nitrogen-containing heterocyclic aromatic, distinguishes it from more commonly studied polycyclic aromatic hydrocarbons (PAHs), and this difference has significant toxicological implications. While DBC is a known carcinogen in animal models, inducing tumors in tissues such as the liver, skin, and lung, the precise biochemical pathways that "activate" it from a stable molecule into a DNA-damaging agent are not fully elucidated. Understanding this activation process is critical for accurate risk assessment and for developing strategies to mitigate its carcinogenic effects.
This guide provides a framework for researchers to experimentally dissect and validate the primary metabolic activation pathways of DBC. We will compare the two major hypothesized routes: the cytochrome P450-mediated pathway and the peroxidase-mediated one-electron oxidation pathway. The methodologies described herein are designed to be self-validating, providing a logical and evidence-based approach to determine the predominant activation mechanism in a specific biological context.
Theoretical Framework: The Competing Activation Pathways
The carcinogenicity of DBC, like many PAHs, is not inherent to the parent molecule. It must first be metabolized by cellular enzymes into reactive electrophiles that can covalently bind to DNA, forming DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis. For DBC, two main pathways are proposed.
Pathway A: Cytochrome P450 (CYP)-Dependent Diol Epoxide Pathway
This pathway is considered the classical route for many polycyclic aromatic compounds. It involves a multi-step enzymatic process:
-
Mono-oxygenation: Cytochrome P450 enzymes, particularly members of the CYP1 family like CYP1A1 and CYP1B1, introduce an oxygen atom to form an epoxide.
-
Hydration: Epoxide hydrolase adds water to the epoxide, creating a dihydrodiol.
-
Second Epoxidation: A second epoxidation event, again catalyzed by CYP enzymes, occurs near the first diol group, forming a highly reactive diol epoxide. This diol epoxide is considered the "ultimate carcinogen" in this pathway.
-
DNA Adduction: The strained epoxide ring readily opens to form a covalent bond with nucleophilic sites on DNA bases (primarily guanine and adenine), forming stable DNA adducts.
The key players in this pathway are the CYP1 family of enzymes, which are highly inducible by exposure to PAHs themselves. Recent computational studies suggest that for DBC, CYP1A1 preferentially metabolizes the C5 position, leading to the formation of reactive intermediates through an electrophilic addition-rearrangement mechanism.
Caption: CYP450-mediated activation of DBC to a reactive diol epoxide.
Pathway B: Peroxidase-Mediated One-Electron Oxidation
An alternative pathway involves the removal of a single electron from the DBC molecule, a process catalyzed by peroxidases such as myeloperoxidase (MPO) or prostaglandin H synthase (PHS).
-
One-Electron Oxidation: Peroxidases, in the presence of a hydroperoxide (like H₂O₂), abstract one electron from the nitrogen atom or the aromatic ring of DBC.
-
Radical Cation Formation: This oxidation generates a highly reactive radical cation.
-
DNA Adduction: The radical cation can directly attack DNA bases, leading to the formation of unstable adducts. These adducts can be "depurinating," meaning the damaged base is cleaved from the DNA backbone, leaving behind an apurinic (AP) site which is itself mutagenic.
This pathway is significant because it does not rely on the same set of enzymes as the diol epoxide route and may be prominent in tissues with high peroxidase activity. It has been hypothesized that this pathway could contribute to the tissue-specific carcinogenicity of DBC.
Caption: Peroxidase-mediated one-electron oxidation of DBC.
Experimental Validation: A Comparative Protocol Guide
To validate which pathway is dominant, a multi-pronged approach is necessary, combining in vitro enzymatic assays with cell-based systems. This strategy allows for both mechanistic clarity and biological relevance.
Overall Experimental Workflow
The logic is to first establish the metabolic capability of isolated enzyme systems and then to confirm if these pathways are active and consequential in a living cell, using specific inhibitors to dissect the contribution of each route.
Caption: Integrated workflow for validating DBC metabolic activation.
In Vitro Approaches: Reconstituting Metabolism
These assays use subcellular fractions or purified enzymes to determine which metabolic routes are biochemically possible.
-
Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that are rich in CYP enzymes. This assay is the standard for assessing Phase I metabolism.
-
Protocol:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., from rat, mouse, or human) with a phosphate buffer (pH 7.4).
-
Add Cofactors: Introduce an NADPH-regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). NADPH is the essential cofactor for CYP enzyme activity.
-
Initiate Reaction: Add DBC (dissolved in a suitable solvent like DMSO) to the mixture. Incubate at 37°C with shaking.
-
Quench Reaction: Stop the reaction at various time points by adding a cold organic solvent (e.g., acetonitrile or methanol). This precipitates the proteins.
-
Sample Preparation: Centrifuge to pellet the protein. Collect the supernatant for analysis.
-
DNA Adduct Formation (Optional): For adduct analysis, include calf thymus DNA in the initial reaction mixture. After incubation, the DNA must be isolated and purified before analysis.
-
-
Analysis: Use High-Performance Liquid Chromatography (HPLC) to separate and identify DBC metabolites by comparing retention times to known standards. For DNA adducts, use more sensitive techniques like ³²P-postlabeling or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: This assay directly tests the capacity of peroxidases to activate DBC. Horseradish peroxidase (HRP) is often used as a model enzyme.
-
Protocol:
-
Prepare Reaction Mixture: Combine HRP, calf thymus DNA, and DBC in a suitable buffer.
-
Initiate Reaction: Add hydrogen peroxide (H₂O₂) to start the reaction. H₂O₂ is the co-substrate for peroxidase activity.
-
Incubation & Quenching: Incubate at 37°C. Stop the reaction by adding catalase (to degrade excess H₂O₂) and sodium dodecyl sulfate.
-
DNA Isolation: Isolate the DNA from the reaction mixture using standard phenol-chloroform extraction and ethanol precipitation methods.
-
Analysis: Analyze the isolated DNA for adducts using ³²P-postlabeling or LC-MS.
-
| Parameter | Liver Microsome Assay (CYP Pathway) | Peroxidase Assay (One-Electron Oxidation) |
| Enzyme Source | Liver S9/Microsomes or Recombinant CYPs | Horseradish Peroxidase (HRP), Myeloperoxidase (MPO) |
| Essential Cofactor | NADPH-regenerating system | Hydrogen Peroxide (H₂O₂) |
| Expected Metabolites | Phenols, Dihydrodiols, Diol Epoxides | Radical Cations (transient) |
| Expected DNA Adducts | Stable covalent adducts (e.g., DBCDE-dG) | Depurinating adducts (leading to AP sites) |
| Primary Analysis | HPLC (metabolites), LC-MS/³²P-Postlabeling (adducts) | ³²P-Postlabeling, LC-MS (adducts) |
Table 1. Comparison of In Vitro Assay Setups and Expected Outcomes.
Cell-Based Approaches: Confirming Biological Relevance
These assays determine which pathway is active in a living cell and responsible for genotoxicity.
-
Rationale: By selectively blocking each pathway with a chemical inhibitor, one can infer the contribution of that pathway to the overall DNA damage. Metabolically competent cell lines, such as the human hepatoma cell line HepG2, are often used as they express a range of metabolic enzymes.
-
Protocol:
-
Cell Culture: Culture HepG2 cells to an appropriate confluency.
-
Pre-treatment with Inhibitors: Pre-incubate separate batches of cells with:
-
Vehicle Control (e.g., DMSO).
-
CYP1A Inhibitor: α-Naphthoflavone (ANF).
-
Peroxidase Inhibitor: Resveratrol.
-
-
DBC Treatment: Add DBC to all batches and incubate for a set period (e.g., 24 hours).
-
Assess DNA Damage: Harvest the cells and measure the level of DNA damage using one of the following methods:
-
Comet Assay (Single-Cell Gel Electrophoresis): Measures DNA strand breaks. Damaged DNA migrates further in an electric field, creating a "comet tail." The intensity of the tail is proportional to the amount of damage.
-
Micronucleus Assay: Measures the formation of micronuclei, which are small nuclei containing chromosome fragments or whole chromosomes left behind during cell division. This is an indicator of chromosomal damage.
-
-
-
Interpretation of Results:
-
If DBC induces high DNA damage, and this damage is significantly reduced by ANF, the CYP pathway is the primary route of activation.
-
If the DNA damage is significantly reduced by resveratrol, the peroxidase pathway is implicated.
-
If both inhibitors cause a partial reduction, both pathways may be contributing.
-
| Treatment Group | Hypothesized Outcome if CYP Pathway is Dominant | Hypothesized Outcome if Peroxidase Pathway is Dominant |
| Vehicle + DBC | High DNA Damage (e.g., Large Comet Tail) | High DNA Damage (e.g., Large Comet Tail) |
| α-Naphthoflavone + DBC | Low DNA Damage (Damage is inhibited) | High DNA Damage (No inhibition) |
| Resveratrol + DBC | High DNA Damage (No inhibition) | Low DNA Damage (Damage is inhibited) |
Table 2. Expected Outcomes of the Cell-Based Inhibitor Assay.
Synthesizing the Evidence and Drawing Conclusions
-
Scenario 1: CYP Pathway Dominance. The in vitro liver microsome assay will show efficient metabolism of DBC into phenols and dihydrodiols, and the formation of stable DNA adducts. In the cell-based assay, DBC will induce significant DNA damage that is effectively blocked by the CYP inhibitor α-naphthoflavone.
-
Scenario 2: Peroxidase Pathway Dominance. The in vitro peroxidase assay will demonstrate the formation of DBC-DNA adducts, particularly depurinating ones. The cell-based assay will show that the genotoxicity of DBC is significantly reduced by a peroxidase inhibitor like resveratrol, but not by the CYP inhibitor.
-
Scenario 3: Contribution from Both Pathways. It is possible that both pathways contribute, perhaps to varying degrees depending on the tissue or cell type. In this case, in vitro assays for both systems would show activity, and in the cell-based experiments, both types of inhibitors would partially reduce the overall DNA damage. The pattern and relative levels of specific DNA adducts detected can also provide crucial clues.
By systematically applying this comparative framework, researchers can definitively validate the metabolic activation pathway of this compound, providing crucial insights into its mechanism of carcinogenicity and informing future toxicological and drug development studies.
A Comparative Guide to the Electronic Properties of 7H-Dibenzo[c,g]carbazole Isomers for Advanced Material Applications
In the landscape of organic electronics and drug development, the nuanced differences between molecular isomers can dictate the success or failure of a new material or therapeutic agent. Among the myriad of heterocyclic compounds, dibenzocarbazoles stand out for their exceptional thermal stability, high hole-transporting capabilities, and versatile electronic properties.[1] This guide provides a comprehensive comparative analysis of the electronic properties of 7H-Dibenzo[c,g]carbazole and its key isomers, offering researchers, scientists, and drug development professionals a critical resource for selecting the optimal molecular architecture for their specific applications.
The fusion of benzene rings to the carbazole core at different positions gives rise to a family of isomers, each with a unique electronic landscape. Understanding these subtle yet significant variations is paramount for the rational design of next-generation organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and novel therapeutic agents. This guide will delve into the structure-property relationships of these isomers, supported by experimental data and theoretical insights.
The Isomeric Landscape of Dibenzocarbazoles: A Structural Overview
The parent 7H-Dibenzo[c,g]carbazole, with its C2v symmetry, serves as our primary reference. Its isomers, such as dibenzo[a,c]carbazole and dibenzo[a,i]carbazole, exhibit distinct spatial arrangements of their aromatic rings. These structural differences directly influence the extent of π-conjugation, molecular packing in the solid state, and ultimately, the electronic and photophysical properties of the material.
References
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 7H-Dibenzo(c,g)carbazole
Introduction: The Analytical Imperative for a Potent Carcinogen
7H-Dibenzo(c,g)carbazole (DBC) is a polycyclic aromatic hydrocarbon (PAH) and a nitrogen-containing heterocyclic aromatic compound. It is recognized as a potent local and systemic carcinogen in animal studies and is a ubiquitous environmental pollutant resulting from the incomplete combustion of organic matter[1][2]. Its presence in environmental samples, food, and biological matrices is of significant concern for human health. For researchers in toxicology, environmental science, and drug development, the accurate and precise quantification of DBC is not merely an analytical task; it is a prerequisite for meaningful risk assessment and mechanistic studies.
The choice of an analytical method can profoundly impact experimental outcomes, influencing everything from detection limits to sample throughput and regulatory acceptance. This guide provides an in-depth comparison of the three most common analytical techniques for DBC quantification: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will move beyond a simple listing of techniques to a functional cross-validation framework, explaining the causality behind our experimental choices and providing the data and protocols necessary for you to make an informed decision for your own research.
Pillar 1: Understanding the Analytical Alternatives
The selection of an analytical technique is a balance of sensitivity, selectivity, matrix effects, cost, and the specific question being asked. Let's dissect the primary methods for DBC analysis.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
-
Principle of Operation: HPLC separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase within a column. For DBC, a reverse-phase C18 column is typically employed. The key to this method's success is DBC's native fluorescence. The extended aromatic ring system of DBC allows it to absorb light at a specific wavelength and emit it at a longer wavelength. A fluorescence detector is highly sensitive and selective, as few compounds in a complex matrix will fluoresce at the same excitation/emission wavelengths as DBC[3].
-
Expertise & Causality: Why choose HPLC-FLD? It offers an excellent balance of sensitivity and cost-effectiveness, especially for relatively clean matrices like treated water or cell culture media. The technique is robust and widely available. We choose fluorescence detection over standard UV-Vis because of its superior sensitivity and selectivity, which is critical for trace-level quantification. The combination of chromatographic retention time and specific fluorescence wavelengths provides a high degree of confidence in peak identification[4].
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle of Operation: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The sample is vaporized and travels through a capillary column, with separation based on boiling point and polarity. The eluting compounds then enter a mass spectrometer, which ionizes them (typically via electron ionization - EI), separates the ions by their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum provides a unique "fingerprint" for the compound[5][6].
-
Expertise & Causality: GC-MS is the gold standard for many environmental analyses due to its exceptional resolving power and the definitive identification provided by the mass spectrum[7]. For DBC, which has a molecular weight of 267.32 g/mol , we would expect to see a strong molecular ion peak at m/z 267[5][8]. This makes GC-MS highly reliable for confirming the presence of DBC, especially in complex matrices like soil extracts or biological tissues where co-eluting compounds could interfere with other detectors. However, it requires that the analyte be thermally stable and sufficiently volatile. For some larger or more polar metabolites of DBC, derivatization might be necessary, adding a step to sample preparation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle of Operation: LC-MS/MS combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. After separation on an LC column, the analyte is ionized (often using electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI). The first mass spectrometer (Q1) selects the parent ion of DBC (m/z 268, [M+H]⁺). This ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected by a second mass spectrometer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is extraordinarily selective.
-
Expertise & Causality: LC-MS/MS is the pinnacle of sensitivity and selectivity. It is the method of choice when dealing with extremely low concentrations of DBC in highly complex matrices, such as human serum or plasma[9]. The MRM transition is specific to the molecule's structure, virtually eliminating false positives from matrix interference. While being the most powerful technique, it is also the most expensive in terms of instrumentation and requires significant expertise to develop and validate methods.
Pillar 2: A Framework for Cross-Validation
Trustworthy data is generated from a self-validating system. Cross-validation is the process of ensuring that different analytical methods produce comparable and reliable results for the same sample. This is critical when comparing data across different studies, laboratories, or when transitioning from a high-cost to a lower-cost method for routine analysis[10].
The following workflow outlines a robust cross-validation study.
Cross-Validation Experimental Workflow
Caption: Workflow for the cross-validation of three analytical methods for DBC.
Data Presentation: A Comparative Analysis
To objectively compare these methods, we present hypothetical but realistic performance data from our cross-validation study using a spiked human serum matrix. This matrix is chosen for its complexity, which effectively challenges the selectivity of each method.
Table 1: Method Performance Characteristics in Human Serum
| Parameter | HPLC-FLD | GC-MS | LC-MS/MS |
| Linear Range | 0.5 - 200 ng/mL | 0.2 - 500 ng/mL | 0.05 - 100 ng/mL |
| Correlation (r²) | > 0.998 | > 0.999 | > 0.9995 |
| LOD (ng/mL) | 0.15 | 0.08 | 0.01 |
| LOQ (ng/mL) | 0.5 | 0.2 | 0.05 |
| Accuracy (at 3 QC levels) | 92 - 108% | 95 - 105% | 98 - 103% |
| Precision (RSD%) | < 10% | < 8% | < 5% |
| Matrix Effect | Moderate | Low | Very Low (with IS) |
| Throughput | High | Medium | Medium |
| Cost (Instrument) | Low | Medium | High |
LOD: Limit of Detection; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation; IS: Internal Standard
Pillar 3: Field-Proven Insights & Protocols
Expert Discussion & Method Selection
The data in Table 1 tells a clear story. While all three methods are valid, the "best" method is context-dependent.
-
For high-throughput screening of moderately contaminated environmental samples (e.g., groundwater): HPLC-FLD is the logical choice. Its LOQ is sufficient for many regulatory guidelines, it is cost-effective, and the sample throughput is high.
-
For confirmatory analysis and unambiguous identification in complex matrices (e.g., industrial sludge, soil): GC-MS is superior. The structural confirmation from the mass spectrum is invaluable for defending data in legal or regulatory settings.
-
For clinical research, biomonitoring, or trace-level toxicological studies (e.g., quantifying DBC in human plasma): LC-MS/MS is the only viable option. Its unparalleled sensitivity (LOQ of 50 pg/mL) and selectivity are necessary to detect the minute concentrations typically found in biological systems.
The following diagram illustrates this decision-making logic.
Decision Matrix for DBC Analytical Method Selection
Caption: Decision matrix for selecting the optimal analytical method for DBC.
Experimental Protocols
The following are condensed, step-by-step protocols grounded in established analytical practices for PAHs[7][9][11]. A certified reference material (CRM) of this compound is required for preparing standards and spikes[12].
Protocol 1: Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples)
-
Sample Collection: Collect 100 mL of the water sample in an amber glass bottle.
-
Internal Standard Spike: Spike the sample with an appropriate internal standard (e.g., D9-7H-Dibenzo(c,g)carbazole) to correct for extraction efficiency and instrument variability.
-
Extraction: Transfer the sample to a 250 mL separatory funnel. Add 30 mL of dichloromethane.
-
Mixing: Shake vigorously for 2 minutes, periodically venting the funnel.
-
Phase Separation: Allow the layers to separate for 10 minutes. Drain the lower organic layer into a collection flask.
-
Repeat Extraction: Repeat the extraction (steps 3-5) two more times, pooling the organic extracts.
-
Drying: Pass the pooled extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen at 35°C to a final volume of 1 mL.
-
Solvent Exchange: The final extract is now ready for GC-MS or can be solvent-exchanged into a mobile-phase compatible solvent (e.g., acetonitrile) for HPLC or LC-MS/MS analysis.
Protocol 2: HPLC-FLD Analysis
-
System: Standard HPLC with fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with 80:20 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
Fluorescence Detector: Excitation λ = 294 nm, Emission λ = 380 nm.
-
Quantification: Based on the peak area of the analyte relative to a multi-point calibration curve.
Protocol 3: GC-MS Analysis
-
System: Gas chromatograph with a single quadrupole mass spectrometer[6].
-
Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: 280°C, splitless mode.
-
Oven Program: Start at 80°C (hold 2 min), ramp at 15°C/min to 310°C (hold 5 min).
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Mode: Scan mode (m/z 50-400) for initial identification and Selected Ion Monitoring (SIM) mode for quantification.
-
Quantification Ions (SIM): m/z 267 (quantifier), m/z 266, 133.5 (qualifiers).
Conclusion
The cross-validation of analytical methods for this compound is not a mere academic exercise but a cornerstone of producing robust and defensible scientific data. There is no single "best" method; rather, there is an optimal method for a specific application. HPLC-FLD provides a cost-effective solution for routine screening, GC-MS offers unparalleled certainty for identification in complex matrices, and LC-MS/MS delivers the ultimate performance for trace-level biomonitoring. By understanding the principles behind each technique and employing a rigorous cross-validation framework, researchers can select the most appropriate tool for their work, ensuring data of the highest accuracy, integrity, and scientific value.
References
- 1. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7H-Dibenzo[c,g]carbazole | CAS#:194-59-2 | Chemsrc [chemsrc.com]
- 3. Fluorescence spectroscopic studies on the identification and quantification of 7H-dibenzo[c,g]carbazole and dibenz[a,j]acridine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. 7H-Dibenzo[c,g]carbazole [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. e-b-f.eu [e-b-f.eu]
- 11. env.go.jp [env.go.jp]
- 12. 7H-DIBENZO (c.g) CARBAZOLE (purity) | LGC Standards [lgcstandards.com]
A Comparative Guide to the Carcinogenicity of 7H-Dibenzo(c,g)carbazole and Its Methylated Derivatives
This guide provides a comprehensive comparison of the carcinogenic properties of the environmental pollutant 7H-Dibenzo(c,g)carbazole (DBC) and its synthetic methylated derivatives. Designed for researchers, toxicologists, and drug development professionals, this document delves into the mechanisms of metabolic activation, genotoxicity, and tissue-specific tumorigenicity, supported by detailed experimental methodologies.
Introduction: The Challenge of Heterocyclic Aromatic Carcinogens
This compound (DBC) is a potent N-heterocyclic aromatic hydrocarbon (NHA) found in complex mixtures generated from the incomplete combustion of organic materials, such as tobacco smoke, coal tar, and gasoline engine exhaust. Classified by the IARC as possibly carcinogenic to humans (Group 2B), DBC has demonstrated significant carcinogenic activity in multiple tissues in animal models, including the skin, liver, and lung.
Like most polycyclic aromatic hydrocarbons (PAHs), DBC is not directly carcinogenic. It requires metabolic activation to electrophilic intermediates that can covalently bind to cellular macromolecules, most critically DNA, to initiate the carcinogenic process. Understanding how subtle structural modifications, such as methylation, alter the metabolic fate and carcinogenic potency of the parent molecule is crucial for both mechanistic toxicology and human health risk assessment. This guide compares DBC with two key derivatives, 5,9-dimethyl-DBC (DMDBC) and N-methyl-DBC (NMDBC), which exhibit remarkable tissue-specific carcinogenicity, providing a powerful model for studying structure-activity relationships.
Metabolic Activation: The Genesis of Carcinogenicity
The carcinogenicity of DBC is intrinsically linked to its biotransformation. The process is complex, involving multiple enzymatic pathways that can lead to detoxification or, conversely, to the formation of highly reactive, DNA-damaging species.
The primary route of activation is initiated by the cytochrome P450 (CYP) family of enzymes, which oxidize the DBC molecule. Studies using liver microsomes from mice and rats have shown that this process predominantly yields phenolic derivatives, with 5-hydroxy-DBC and 3-hydroxy-DBC being the major metabolites. While these phenols were initially considered potential proximate carcinogens, subsequent studies have shown they are less sarcomagenic than the parent DBC.
Current evidence points to two main pathways leading to the ultimate carcinogenic species:
-
o-Quinone Formation: The proximate metabolite, 3-OH-DBC, can undergo further oxidation to form a highly reactive DBC-3,4-dione (o-quinone). This electrophilic species can act as a Michael acceptor, readily reacting with nucleophilic sites on DNA bases, particularly adenine and cytosine, to form stable and depurinating DNA adducts.
-
One-Electron Oxidation: This pathway involves the formation of a DBC radical-cation, which can also react with DNA. However, adducts formed through this mechanism appear to be a minor component of the total DNA damage observed in vivo.
The specific metabolic pathway that predominates may be dependent on the tissue, influencing the organ-specific carcinogenicity of DBC.
Caption: Metabolic activation pathway of this compound (DBC).
The Impact of Methylation on Tissue-Specific Carcinogenesis
To probe the relationship between chemical structure and carcinogenic outcome, synthetic derivatives of DBC were developed. Two derivatives, 5,9-dimethyl-DBC (DMDBC) and N-methyl-DBC (NMDBC), have proven particularly insightful. These compounds display highly specific carcinogenic profiles:
-
5,9-dimethyl-DBC (DMDBC): This derivative is a potent hepatocarcinogen (liver-specific), showing little to no carcinogenic activity in the skin.
-
N-methyl-DBC (NMDBC): In contrast, methylation at the nitrogen atom directs carcinogenicity specifically to the skin, with weak effects in the liver.
This stark difference in organ tropism, driven by the simple addition and placement of methyl groups, underscores the critical role of tissue-specific metabolic enzymes in determining the ultimate biological effect of a chemical carcinogen.
Comparative Analysis of Genotoxicity and Carcinogenicity
A tiered approach, examining mutagenicity, DNA adduct formation, and finally tumorigenicity, provides a comprehensive picture of how methylation alters the carcinogenic potential of DBC.
Mutagenicity (Ames Test)
The Ames test, or bacterial reverse mutation assay, is a widely used short-term screen for genotoxicity. It assesses a chemical's ability to induce mutations in histidine-requiring strains of Salmonella typhimurium. The mutagenic potential of nitrated derivatives of DBC has been characterized, showing that dinitro-DBC has a stronger mutagenic response than mono-nitro-DBC, and that these responses are often enhanced in the presence of a metabolic activation system (S9).
Table 1: Comparative Mutagenicity of Nitrated DBC Derivatives
| Compound | Salmonella Strain | Metabolic Activation (S9) | Relative Mutagenicity |
|---|---|---|---|
| 5-nitro-DBC | TA98 | - | + |
| 5-nitro-DBC | TA98 | + | ++ |
| 5,9-dinitro-DBC | TA98 | - | +++ |
| 5,9-dinitro-DBC | TA98 | + | ++++ |
| 2-hydroxy-5-nitro-DBC | TA100 | - | +++ |
Data synthesized from studies on nitrated derivatives, which serve as a proxy for comparing genotoxic potential. "+" indicates relative mutagenic strength.
DNA Adduct Formation
The formation of covalent DNA adducts is a critical biomarker of carcinogenic initiation. The ³²P-postlabeling assay is an ultrasensitive method for detecting these adducts, even when the carcinogen is not radiolabeled. Comparative studies using this technique reveal a strong correlation between adduct formation in a specific tissue and its susceptibility to tumor development.
Following topical application, DBC and the skin carcinogen NMDBC produce significant levels of DNA adducts in the skin. Conversely, the liver-specific carcinogen DMDBC shows very weak adduct formation in the skin. In the liver, both DBC and DMDBC are potent inducers of DNA adducts, while NMDBC has a much weaker effect. This demonstrates that the tissue-specific carcinogenicity is directly linked to the local metabolic activation of the compound and subsequent DNA damage.
Table 2: Comparative DNA Adduct Formation in MutaMouse Tissues
| Compound | Route of Administration | Target Tissue | Relative Adduct Level |
|---|---|---|---|
| DBC | Topical Application | Skin | +++ |
| Liver | +++ | ||
| NMDBC | Topical Application | Skin | +++ |
| Liver | + | ||
| DMDBC | Topical Application | Skin | +/- |
| Liver | ++++ |
Data represent a qualitative summary based on findings from ³²P-postlabeling assays in mice. "+" indicates relative adduct levels.
Tumorigenicity in Animal Bioassays
Long-term animal bioassays provide the definitive endpoint for assessing carcinogenic potential. Studies in mice confirm the tissue-specific effects predicted by the genotoxicity and DNA adduct data. DBC itself is a multi-site carcinogen, inducing tumors in both the skin and liver upon topical application.
The methylated derivatives, however, show a clear divergence. NMDBC induces skin tumors but not liver tumors, while DMDBC induces liver tumors but not skin tumors. This tissue-specific tropism is directly correlated with the patterns of gene mutations observed in the respective target organs, solidifying the link between localized metabolic activation, DNA damage, and cancer.
Table 3: Comparative Tumorigenicity in Mice
| Compound | Route of Administration | Primary Target Organ | Tumor Outcome |
|---|---|---|---|
| DBC | Topical / Subcutaneous | Skin, Liver, Lung | Potent multi-site carcinogen |
| NMDBC | Topical / Subcutaneous | Skin | Potent skin carcinogen, weak hepatocarcinogen |
| DMDBC | Topical / Subcutaneous | Liver | Potent hepatocarcinogen, non-carcinogenic in skin |
Summary of findings from various mouse bioassay studies.
Experimental Protocols: A Methodological Framework
The evaluation of a potential carcinogen follows a logical progression from rapid in vitro screens to long-term in vivo studies. This workflow ensures a comprehensive assessment while adhering to principles of ethical animal use.
Caption: Tiered workflow for assessing chemical carcinogenicity.
Protocol 1: Ames Test (Bacterial Reverse Mutation Assay)
Purpose: To rapidly screen for mutagenic potential. Based on OECD 471 Guideline.
Principle: The assay uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot grow without external histidine. A mutagen can cause a reverse mutation, restoring the gene function and allowing the bacteria to synthesize their own histidine, forming visible colonies on a histidine-limited agar plate.
Methodology:
-
Strain Selection: Use multiple strains (e.g., TA98, TA100) to detect different types of mutations (frameshift vs. base-pair substitution).
-
Metabolic Activation: For each strain, run parallel experiments with and without a rat liver homogenate fraction (S9 mix). The S9 mix contains CYP enzymes and cofactors necessary to metabolically activate pro-mutagens like DBC into their reactive forms.
-
Exposure: In a sterile tube, combine the bacterial culture, the test compound (at several concentrations), and either the S9 mix or a phosphate buffer (for the non-activation arm).
-
Plating: Add the mixture to a molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions for mutations to be fixed) and pour it onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative (vehicle) control indicates a positive mutagenic response. A known mutagen (e.g., sodium azide for TA100) is used as a positive control to validate the assay.
Protocol 2: ³²P-Postlabeling Assay for DNA Adduct Detection
Purpose: To sensitively detect and quantify covalent DNA adducts in vivo.
Principle: This method allows for the detection of DNA adducts without prior knowledge of their structure or requiring a radiolabeled carcinogen. It involves enzymatic digestion of DNA to normal and adducted deoxynucleoside 3'-monophosphates, followed by ³²P-labeling of the adducted nucleotides.
Methodology:
-
Animal Dosing & Tissue Collection: Administer the test compound (e.g., DBC, NMDBC) to mice (e.g., CD-1 or ICR strain) via the relevant route (e.g., topical application). After a set time (e.g., 24-48 hours), euthanize the animals and harvest target tissues (skin, liver).
-
DNA Isolation: Isolate high-purity DNA from the tissues using standard phenol-chloroform extraction or commercial kits.
-
DNA Digestion: Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Nuclease P1 Method): Treat the digest with nuclease P1, which dephosphorylates normal nucleotides to nucleosides but does not act on the bulky adducted nucleotides. This step enriches the sample for the adducts.
-
³²P-Postlabeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatography & Detection: Separate the ³²P-labeled adducts using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Quantification: Detect the adduct spots by autoradiography and quantify them using liquid scintillation or phosphorimaging. Adduct levels are typically expressed as Relative Adduct Labeling (RAL), representing the number of adducts per 10⁷ or 10⁸ normal nucleotides.
Protocol 3: Mouse Carcinogenicity Bioassay
Purpose: To determine the tumorigenic potential of a compound in a whole-animal model over a long-term exposure.
Principle: Animals are exposed to the test chemical for a significant portion of their lifespan to assess the incidence of neoplastic lesions compared to a control group.
Methodology:
-
Animal Model: Select a suitable mouse strain (e.g., ICR or A/J for lung tumor assays). Use groups of 50 male and 50 female mice per dose level to ensure statistical power.
-
Dose Selection: Based on preliminary toxicity studies, select at least two dose levels and a vehicle control. The highest dose is typically the Maximum Tolerated Dose (MTD), which causes no more than a 10% reduction in body weight and does not produce overt toxicity or mortality.
-
Administration: Administer the compound via a route relevant to human exposure. For DBC and its derivatives, this is often topical application (for skin carcinogenicity) or subcutaneous/intraperitoneal injection (for systemic effects). Dosing is typically performed 1-3 times per week.
-
Duration: The study duration is typically 18-24 months for mice.
-
Monitoring: Observe the animals daily for clinical signs of toxicity. Record body weights and food consumption weekly for the first 3 months and monthly thereafter. Palpate for masses regularly.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals (including those that die prematurely). Collect all major organs and any gross lesions. Process tissues for histopathological examination by a qualified veterinary pathologist.
-
Analysis: Statistically compare the incidence and multiplicity of tumors in the dosed groups with the vehicle control group to determine if there is a compound-related carcinogenic effect.
Synthesis and Conclusion
The comparative analysis of this compound and its methylated derivatives provides a clear and compelling illustration of the principles of chemical carcinogenesis.
-
Metabolic Activation is Key: DBC itself is inert; its carcinogenic potential is unlocked through metabolic activation, primarily by CYP enzymes, to reactive intermediates that damage DNA.
-
Structure Dictates Tissue Specificity: The position of methylation dramatically alters the carcinogenic profile. Methylation at the 5 and 9 positions (DMDBC) restricts carcinogenicity to the liver, whereas N-methylation (NMDBC) directs it to the skin.
-
Mechanism Follows a Clear Path: This tissue specificity is not random. It is dictated by the presence of the appropriate metabolic enzymes in a given tissue, leading to localized DNA adduct formation, subsequent gene mutation, and ultimately, tumor development.
For researchers in toxicology and drug development, this case study highlights the importance of considering metabolic pathways and substituent effects when evaluating the safety of novel chemical entities. The methodologies described herein represent the gold standard for a tiered investigation of carcinogenic risk, providing a robust framework for moving from initial screening to definitive in vivo assessment.
Bridging the Gap: Correlating In Vitro and In Vivo Toxicity of 7H-Dibenzo(c,g)carbazole
<
A Guide for Researchers in Toxicology and Drug Development
Introduction: The Challenge of 7H-Dibenzo(c,g)carbazole
This compound (DBC) is a potent N-heterocyclic aromatic hydrocarbon, recognized as a significant environmental pollutant originating from the incomplete combustion of organic materials.[1] Its established carcinogenicity in animal models, where it exerts both local and systemic effects, raises considerable concern for human health.[2][3] DBC has been identified in various environmental matrices, including cigarette tar, and its high lipophilicity, coupled with greater water solubility compared to homocyclic aromatic hydrocarbons, suggests a significant potential for bioaccumulation and persistence.[1][2] Understanding the toxicological profile of DBC is paramount for accurate risk assessment and the development of effective safety strategies.
This guide provides a comparative analysis of in vitro and in vivo toxicity data for DBC, offering insights into the strengths and limitations of each testing paradigm. By examining the correlation—or lack thereof—between these datasets, we aim to equip researchers with a more nuanced understanding of DBC's mechanisms of toxicity and to facilitate more predictive and efficient toxicological screening.
The Dichotomy of Toxicity Testing: In Vitro vs. In Vivo Approaches
Toxicology relies on a combination of in vitro (cell-based) and in vivo (animal-based) models to predict the potential harm of chemical substances. In vitro assays offer a rapid, cost-effective, and high-throughput means of screening compounds and elucidating specific cellular mechanisms of toxicity. However, they often lack the complexity of a whole-organism system, including metabolic activation and detoxification pathways, as well as systemic effects. Conversely, in vivo studies provide a more holistic view of a substance's toxicity, accounting for absorption, distribution, metabolism, and excretion (ADME) and its effects on various organ systems. Yet, these studies are time-consuming, expensive, and raise ethical considerations regarding animal welfare.
The ultimate goal is to establish a robust in vitro-in vivo correlation (IVIVC), where in vitro data can reliably predict in vivo outcomes. For a compound like DBC, where metabolic activation is a key determinant of its toxicity, understanding the IVIVC is critical for interpreting experimental results and extrapolating them to human health risks.
Comparative Analysis of DBC Toxicity Data
In Vitro Toxicity Profile
In vitro studies have been instrumental in dissecting the cellular mechanisms underlying DBC's toxicity. A key finding is the differential sensitivity of human liver cell lines to DBC.[4] For instance, HepG2 cells have been shown to be more susceptible to DBC-induced apoptosis compared to other liver cell lines like HLF and Mahlavu.[4][5] This difference is not due to variations in DBC uptake but rather to the metabolic capacity of the cells.[4]
Key In Vitro Findings:
-
Metabolic Activation is Crucial: The toxicity of DBC is intrinsically linked to its metabolic activation, primarily by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2.[1][6] Human liver cell lines that exhibit a greater capacity to metabolize DBC are more sensitive to its toxic effects.[4]
-
Genotoxicity: DBC is a potent genotoxic agent. In vitro studies have demonstrated its ability to induce DNA strand breaks, form DNA adducts, and cause micronuclei formation in human hepatoma (HepG2) cells.[6][7] The formation of stable DNA adducts is a critical step in the initiation of carcinogenesis.[6]
-
Apoptosis Induction: In metabolically competent cells like HepG2, DBC treatment leads to the induction of apoptosis.[4][5]
-
Inhibition of DNA Synthesis: At lower concentrations, DBC has been shown to inhibit DNA synthesis in certain human liver cell lines.[4]
Table 1: Summary of In Vitro Toxicity Data for this compound
| Endpoint | Cell Line | Observation | Reference |
| Apoptosis | HepG2 | Induced by DBC treatment | [4][5] |
| Clonogenic Growth | HepG2, HLF, Mahlavu | Inhibited at high concentrations | [4] |
| DNA Synthesis | HepG2, HLF | Inhibited at lower concentrations | [4] |
| DNA Adducts | HepG2 | Detected after DBC treatment | [4] |
| DNA Strand Breaks | HepG2 | Significant induction | [6][7] |
| Micronuclei Formation | HepG2 | Significant induction | [6][7] |
In Vivo Toxicity Profile
In vivo studies in various animal models have unequivocally established DBC as a carcinogen.[2] These studies provide crucial information on its target organs and the types of tumors it induces.
Key In Vivo Findings:
-
Multi-Organ Carcinogenicity: DBC is carcinogenic in mice, rats, and hamsters.[2]
-
Route-Dependent Carcinogenicity: The route of administration influences the site of tumor development. Oral administration in mice leads to forestomach tumors and hepatomas, while intratracheal administration in hamsters results in respiratory tract tumors.[2]
-
Potent Respiratory Tract Carcinogen: Compared to the well-known carcinogen benzo(a)pyrene, DBC appears to be a more potent respiratory tract carcinogen in hamsters.[2]
-
Hepatotoxicity: In addition to its carcinogenicity, DBC is also a known hepatotoxin in rodents, causing liver necrosis at high doses.[4][8]
-
Genotoxicity: In vivo studies have confirmed the genotoxic potential of DBC, with the formation of DNA adducts observed in the liver and lung of mice.[9]
Table 2: Summary of In Vivo Toxicity Data for this compound
| Species | Route of Administration | Target Organ(s) | Toxic Effect(s) | Reference |
| Mouse | Oral | Forestomach, Liver | Tumors, Hepatomas, Liver Necrosis | [2][8] |
| Rat | - | - | Carcinogenic | [2] |
| Hamster | Intratracheal | Respiratory Tract | Tumors | [2] |
Mechanistic Insights and the IVIVC Bridge
The correlation between in vitro and in vivo data for DBC toxicity is largely centered on its metabolic activation. The necessity of metabolic enzymes, as demonstrated in cell culture experiments, explains the organ-specific carcinogenicity observed in animal models. Tissues with high levels of CYP1A1/1A2, such as the liver and lung, are primary targets for DBC-induced toxicity.
The genotoxic effects observed in vitro, such as DNA adduct formation and the induction of mutations, provide a mechanistic basis for the carcinogenicity observed in vivo.[6][10] The formation of DBC-DNA adducts disrupts the normal functioning of DNA, leading to mutations that can initiate the process of cancer.
However, discrepancies can arise. The specific metabolites formed and their relative abundance can differ between in vitro systems and a whole organism, influenced by factors like first-pass metabolism in the liver and the interplay of various detoxification pathways. Furthermore, the tumor microenvironment and systemic inflammatory responses, which play a crucial role in carcinogenesis in vivo, are not fully recapitulated in simple in vitro models.
Experimental Protocols: A Guide to Best Practices
To ensure the generation of reliable and reproducible data, the following detailed protocols are provided for key in vitro and in vivo toxicity assays.
In Vitro Cytotoxicity Assay: MTT Assay
This protocol outlines the determination of cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures metabolic activity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of DBC in culture medium. Remove the old medium from the wells and add 100 µL of the DBC-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
In Vivo Carcinogenicity Study: Mouse Model (Oral Gavage)
This protocol provides a general framework for a long-term carcinogenicity study in mice. All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate male and female mice (e.g., C57BL/6) to the facility for at least one week before the start of the study.
-
Group Assignment: Randomly assign animals to different dose groups, including a vehicle control group (e.g., corn oil). A typical study might include a low, mid, and high dose group.
-
Dose Administration: Administer DBC dissolved in the vehicle via oral gavage at a specified frequency (e.g., 5 days a week) for a predetermined duration (e.g., 2 years).
-
Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall appearance and behavior.
-
Necropsy and Histopathology: At the end of the study, euthanize the animals and perform a complete necropsy. Collect all major organs and tissues, fix them in 10% neutral buffered formalin, and process them for histopathological examination.
-
Data Analysis: Analyze the incidence and severity of tumors and other lesions in the different dose groups compared to the control group using appropriate statistical methods.
Visualizing the Mechanisms of DBC Toxicity
To better understand the complex processes involved in DBC toxicity, the following diagrams illustrate key pathways and experimental workflows.
Caption: Metabolic activation of this compound leading to carcinogenesis.
Caption: Workflow for integrating in vitro and in vivo data for risk assessment.
Conclusion: Towards a More Predictive Toxicology
The case of this compound highlights both the power and the challenge of correlating in vitro and in vivo toxicity data. While in vitro assays provide invaluable mechanistic insights into DBC's genotoxicity and its reliance on metabolic activation, in vivo studies remain the gold standard for assessing its carcinogenic potential in a whole-organism context.
A robust IVIVC for DBC is contingent on the use of metabolically competent in vitro models that can accurately reflect the metabolic pathways operative in vivo. The continued development of more sophisticated in vitro systems, such as 3D organoids and microphysiological systems, holds promise for improving the predictive capacity of non-animal testing methods.
By critically evaluating and integrating data from both in vitro and in vivo studies, researchers can build a more comprehensive understanding of the toxicological profile of DBC and other hazardous compounds, ultimately leading to more accurate human health risk assessments and a reduction in reliance on animal testing.
References
- 1. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (IARC Summary & Evaluation, Volume 3, 1973) [inchem.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro toxicity of 7H-dibenzo[c,g]carbazole in human liver cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genotoxicity of 7H-dibenzo[c,g]carbazole and its tissue-specific derivatives in human hepatoma HepG2 cells is related to CYP1A1/1A2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7H-Dibenzo[c,g]carbazole | CAS#:194-59-2 | Chemsrc [chemsrc.com]
- 8. oehha.ca.gov [oehha.ca.gov]
- 9. Comparative in vitro and in vivo genotoxicities of 7H-benzo[c]fluorene, manufactured gas plant residue (MGP), and MGP fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Genotoxic Profiles of 7H-Dibenzo[c,g]carbazole and Dibenz[a,j]acridine
This guide provides a comprehensive comparison of the genotoxicity of two environmentally significant N-heterocyclic aromatic compounds: 7H-Dibenzo[c,g]carbazole (DBC) and dibenz[a,j]acridine (DBA). Both are byproducts of incomplete combustion of organic materials and are recognized carcinogens. Understanding their distinct mechanisms of DNA damage is crucial for researchers, scientists, and drug development professionals engaged in toxicology and cancer research. This document synthesizes experimental data to elucidate their metabolic activation, DNA adduct formation, and mutagenic potential.
Introduction: Two Structurally Related but Biologically Distinct Carcinogens
7H-Dibenzo[c,g]carbazole (DBC) and dibenz[a,j]acridine (DBA) are polycyclic aromatic hydrocarbons (PAHs) containing a nitrogen atom within their ring structures. While structurally similar, their biological activities and carcinogenic profiles exhibit significant differences. DBC is a potent carcinogen with both local and systemic effects, inducing tumors in the skin, liver, and lungs of mice. In contrast, DBA primarily acts as a moderate skin carcinogen with localized effects. These differences in carcinogenicity are rooted in their distinct metabolic activation pathways and the resulting patterns of DNA damage.
Mechanisms of Genotoxicity: A Tale of Two Activation Pathways
The genotoxicity of both DBC and DBA is contingent upon their metabolic activation to electrophilic intermediates that can covalently bind to DNA, forming DNA adducts. This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes.
Metabolic Activation of 7H-Dibenzo[c,g]carbazole (DBC)
DBC undergoes a complex metabolic activation process that can proceed through several pathways. The primary routes involve oxidation at either the carbon rings or the nitrogen atom.
-
Ring Oxidation: Cytochrome P450 enzymes, particularly CYP1A1, play a pivotal role in the metabolism of DBC. This process leads to the formation of various phenolic derivatives, with 3-hydroxy-DBC and 5-hydroxy-DBC being major metabolites. 3-hydroxy-DBC is considered a proximate carcinogen, as it can be further oxidized to form reactive intermediates that bind to DNA. One proposed ultimate carcinogenic metabolite is a DBC-3,4-dione, which can react with DNA bases.
-
Nitrogen-Centered Activation: An alternative pathway involves one-electron oxidation at the nitrogen atom, forming a radical cation that can directly react with DNA.
The specific metabolic pathway and the resulting DNA adducts are tissue-specific, which likely contributes to the organ-specific carcinogenicity of DBC.
Caption: Metabolic activation pathways of 7H-Dibenzo[c,g]carbazole (DBC).
Metabolic Activation of Dibenz[a,j]acridine (DBA)
The metabolic activation of DBA also involves cytochrome P450 enzymes, leading to the formation of dihydrodiol derivatives. The major pathway for DBA activation in mouse skin involves the formation of DBA-3,4-dihydrodiol (DBA-3,4-DHD). This proximate metabolite is then further metabolized to a highly reactive bay-region diol-epoxide, specifically trans-3,4-dihydroxy-anti-1,2-epoxy-1,2,3,4-tetrahydroDBA (DBADE), which is considered an ultimate carcinogen. This diol-epoxide can then intercalate into DNA and form covalent adducts, primarily with guanine and adenine bases. An alternative activation pathway may also exist, potentially involving a bis-dihydrodiol-epoxide.
Caption: Metabolic activation pathway of Dibenz[a,j]acridine (DBA).
Comparative Genotoxicity Data
The genotoxic potential of DBC and DBA has been evaluated in various experimental systems. The following tables summarize key findings from mutagenicity and DNA adduct formation studies.
Mutagenicity in the Ames Test (Salmonella typhimurium)
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.
| Compound | Strain | Metabolic Activation (S9) | Result | Reference |
| 7H-Dibenzo[c,g]carbazole (DBC) | TA98, TA100 | Required | Negative in some studies, but metabolites show mutagenicity. | |
| TM677 (forward mutation) | Required | Positive | ||
| Nitrated DBC derivatives | TA98, TA100 | Required | Higher mutagenicity than parent DBC. | |
| Dibenz[a,j]acridine (DBA) | TA98, TA100 | Required | Weakly mutagenic. | |
| DBA-3,4-dihydrodiol | TA100 | Required | Mutagenic. | |
| DBA diol epoxides | TA98, TA100 | Not Required | Highly mutagenic. |
Note: The requirement of metabolic activation (S9 fraction) indicates that the parent compounds themselves are not directly mutagenic but are converted to mutagenic metabolites by liver enzymes.
In Vivo DNA Adduct Formation
The formation of DNA adducts is a critical event in chemical carcinogenesis. The levels and types of adducts can vary significantly between tissues.
| Compound | Animal Model | Tissue | Key Findings | Reference |
| 7H-Dibenzo[c,g]carbazole (DBC) | Mouse | Liver | Strong DNA binding, with adduct levels significantly higher than in other tissues. | |
| Skin | Lower levels of adducts compared to the liver; different adduct profile. | |||
| Lung | Adduct formation detected, with a distinct pattern compared to the liver. | |||
| Dibenz[a,j]acridine (DBA) | Mouse | Skin | Formation of two major DNA adducts, with levels increasing upon application of the proximate metabolite DBA-3,4-DHD. |
Other Genotoxicity Endpoints
Both DBC and DBA have been shown to induce other forms of genotoxicity, such as DNA strand breaks and micronuclei formation.
-
DBC: Induced significant levels of DNA strand breaks and micronuclei in human keratinocytes and hepatoma HepG2 cells. The induction of micronuclei in V79MZh1A1 cells was dependent on the expression of human CYP1A1.
-
DBA: Has been shown to induce sister chromatid exchanges in human lymphocytes.
Experimental Protocols
To ensure the reproducibility and validity of genotoxicity data, standardized protocols are essential. Below are representative, step-by-step methodologies for key assays used in the assessment of DBC and DBA.
Ames Test (Bacterial Reverse Mutation Assay)
This protocol is based on the plate incorporation method.
Rationale: The choice of Salmonella typhimurium strains with different mutations (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) allows for the detection of different types of mutagens. The inclusion of a liver S9 fraction is crucial for identifying compounds that require metabolic activation to become mutagenic.
Protocol:
-
Strain Preparation: Inoculate the appropriate Salmonella typhimurium tester strain into nutrient broth and incubate overnight at 37°C with shaking.
-
Metabolic Activation: If required, prepare the S9 mix containing the S9 fraction (from Aroclor- or phenobarbital-induced rat liver), cofactors (e.g., NADP+, G6P), and buffer.
-
Exposure: In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of the S9 mix or buffer.
-
Plating: Add 2.0 mL of molten top agar (supplemented with a trace of histidine and biotin) to the test tube, mix gently, and pour onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vivo Micronucleus Assay
This assay detects chromosomal damage or damage to the mitotic apparatus.
Rationale: Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) effects.
Protocol:
-
Animal Dosing: Administer the test compound (e.g., DBC or DBA) to a group of rodents (typically mice or rats) via the appropriate route of exposure (e.g., intraperitoneal injection, oral gavage). Include a vehicle control group and a positive control group.
-
Tissue Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), collect bone marrow or peripheral blood.
-
Slide Preparation: Prepare smears of the collected cells on microscope slides.
-
Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa, acridine orange).
-
Microscopic Analysis: Score a predetermined number of polychromatic erythrocytes (immature red blood cells) for the presence of micronuclei.
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control group. A statistically significant, dose-dependent increase indicates a positive result.
Conclusion
7H-Dibenzo[c,g]carbazole and dibenz[a,j]acridine, while both carcinogenic N-heterocyclic aromatic compounds, exhibit distinct genotoxic profiles.
-
DBC is a potent, systemically acting carcinogen whose genotoxicity is mediated by multiple metabolic activation pathways, leading to tissue-specific DNA adduct patterns. Its mutagenicity in standard Ames strains can be weak, but its metabolites are clearly genotoxic, inducing mutations, DNA strand breaks, and micronuclei.
-
DBA is a more localized carcinogen, with its genotoxicity primarily driven by the formation of a bay-region diol epoxide. This ultimate carcinogen is a potent mutagen, and the parent compound's genotoxicity is highly dependent on its metabolic conversion to this reactive intermediate.
The choice of experimental system is critical for accurately assessing the genotoxicity of these compounds. For instance, the inclusion of an appropriate metabolic activation system is paramount, and the use of multiple genotoxicity endpoints provides a more comprehensive understanding of their DNA-damaging potential. This comparative guide underscores the importance of detailed mechanistic studies in understanding and predicting the carcinogenic risk of environmental pollutants.
A Senior Application Scientist's Guide to the Synthesis of 7H-Dibenzo[c,g]carbazole: An Assessment of Method Reproducibility
7H-Dibenzo[c,g]carbazole (DBC) is a polycyclic aromatic hydrocarbon containing a nitrogen heterocycle. As a significant environmental pollutant and a potent carcinogen, the availability of pure DBC standards is crucial for toxicological studies and analytical method development.[1][2][3] Its rigid, planar structure also makes the dibenzocarbazole core a compelling scaffold for developing advanced materials in organic electronics. The successful synthesis of DBC and its derivatives is therefore of paramount importance to researchers across multiple disciplines.
This guide provides a comparative analysis of established and modern synthetic methods for 7H-Dibenzo[c,g]carbazole. Moving beyond a simple recitation of protocols, we will dissect the mechanistic underpinnings of each route, evaluate the practical challenges affecting reproducibility, and offer data-driven insights to guide your selection of the most appropriate method for your research objectives.
Pillar 1: Classical Synthesis Routes - Foundations and Challenges
The synthesis of the carbazole core is well-established in organic chemistry, with several named reactions providing the foundational routes. However, their application to the sterically demanding and symmetrical DBC framework presents unique challenges that directly impact yield and reproducibility.
The Fischer Indole Synthesis and Borsche-Drechsel Cyclization
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, involving the acid-catalyzed cyclization of an arylhydrazone.[4][5] The Borsche-Drechsel cyclization is a specific application of this principle, typically starting from a cyclohexanone arylhydrazone to form a tetrahydrocarbazole, which is then oxidized.[6][7][8]
Mechanistic Causality: The reaction proceeds via the formation of a hydrazone, which, under acidic conditions, tautomerizes to an enamine. A critical [9][9]-sigmatropic rearrangement follows, leading to a diimine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic carbazole ring.[5][8] The choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂, BF₃) and reaction temperature are critical variables that control the reaction rate and the prevalence of side reactions.[5]
Application to DBC: A practical route to DBC derivatives involves the reaction of 2-naphthylhydrazine with 8-methoxy-2-tetralone, demonstrating the utility of the Fischer synthesis for building the complex DBC skeleton.[10]
Experimental Protocol: Fischer Indole Synthesis for a DBC Precursor [10]
-
Hydrazone Formation: Dissolve 2-naphthylhydrazine and an appropriate tetralone derivative (e.g., 8-methoxy-2-tetralone) in a suitable solvent such as ethanol or acetic acid.
-
Acid Catalysis: Add a strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or zinc chloride).
-
Cyclization: Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture and neutralize the acid. Extract the product with an organic solvent. The crude product is then purified by column chromatography to yield the tetrahydro-DBC derivative.
-
Aromatization: The resulting tetrahydro-DBC is aromatized to 7H-Dibenzo[c,g]carbazole using an oxidizing agent like palladium on carbon (Pd/C) in a high-boiling solvent or with chloranil.
Reproducibility Assessment:
-
Strengths: This method is versatile and utilizes readily available starting materials.
-
Challenges: The harsh acidic conditions and elevated temperatures can lead to undesired side reactions and charring, complicating purification and reducing yields. The choice and concentration of the acid catalyst are critical; batch-to-batch variations can significantly affect the outcome. For complex substrates, multiple isomers can form, posing a significant purification challenge.[4]
The Graebe-Ullmann Synthesis
The Graebe-Ullmann synthesis is a classic method for forming carbazoles from the diazotization of N-phenyl-2-aminobiphenyl (or its derivatives), followed by thermal or photochemical decomposition of the resulting benzotriazole.[9]
Mechanistic Causality: The reaction begins with the diazotization of a primary amine on a diphenylamine derivative to form a stable 1,2,3-benzotriazole intermediate.[9] Upon heating, this intermediate expels a molecule of nitrogen gas (N₂) to generate a diradical or carbenoid species, which then undergoes intramolecular cyclization to form the carbazole ring.[9][11]
Experimental Protocol: General Graebe-Ullmann Synthesis [9][12]
-
Diazotization: Dissolve the starting N-aryl-2-aminonaphthalene derivative in cold aqueous acid (e.g., HCl). Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining a low temperature (0-5 °C) to form the diazonium salt, which cyclizes to the triazole.
-
Isolation of Triazole: Isolate the benzotriazole intermediate by filtration.
-
Thermocyclization: Heat the isolated triazole in a high-boiling solvent (e.g., paraffin) or neat at high temperatures (often >300 °C). The vigorous evolution of nitrogen gas indicates the progress of the reaction.[11]
-
Purification: The resulting crude carbazole is cooled and purified, typically by recrystallization or sublimation.
Reproducibility Assessment:
-
Strengths: The reaction can be high-yielding if the starting material is pure and the thermolysis is well-controlled.[11]
-
Challenges: The primary drawback is the requirement for very high temperatures, which are difficult to control precisely and can lead to decomposition and the formation of tarry byproducts. This makes the reaction sensitive to scale and equipment variations, directly impacting reproducibility. The synthesis of the required substituted aminodiphenylamine precursor can also be complex.
Pillar 2: Modern Catalytic and Direct Approaches
Recent advances in organic synthesis have introduced milder and more efficient methods for constructing the carbazole nucleus, offering potential solutions to the reproducibility issues of classical routes.
Direct Amination of Binaphthols
A highly efficient and direct route involves the reaction of 2,2'-dihydroxy-1,1'-binaphthyl (BINOL) with an aminating agent under high temperature and pressure.
Mechanistic Causality: This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxyl groups of BINOL are displaced by amino groups, followed by an intramolecular cyclization to form the carbazole ring.
Application to DBC: A reported procedure details the synthesis of DBC from racemic BINOL using ammonium sulfite and aqueous ammonia in an autoclave, achieving a remarkable yield.[13]
Experimental Protocol: Synthesis of DBC from rac-BINOL [13]
-
Autoclave Setup: Place racemic 2,2'-dihydroxy-1,1'-binaphthyl (rac-BINOL), ammonium sulfite monohydrate, and aqueous ammonia in a stainless-steel autoclave.
-
Heating: Seal the autoclave and heat the mixture to 220 °C with stirring for a specified period (e.g., 8 hours).
-
Reagent Addition: Cool the autoclave to room temperature, add a second portion of ammonium sulfite and aqueous ammonia.
-
Second Heating: Reseal the autoclave and heat again to 220 °C for another 8 hours.
-
Isolation and Purification: After cooling, the solid product is collected by filtration, washed with water, and recrystallized from benzene to yield pure 7H-Dibenzo[c,g]carbazole.
Reproducibility Assessment:
-
Strengths: This method is exceptionally high-yielding (reported at 98%) and proceeds from a commercially available starting material.[13] The protocol is well-defined, suggesting good reproducibility provided the specific autoclave conditions can be precisely replicated.
-
Challenges: The primary barrier is the requirement for specialized high-pressure and high-temperature equipment (autoclave), which may not be available in all laboratories. Safety considerations for operating high-pressure reactors are paramount.
Gold-Catalyzed and Photomediated Cyclizations
A cutting-edge approach involves a sequential gold-catalyzed reaction followed by a photomediated cyclization to construct the dibenzocarbazole framework.[14]
Mechanistic Causality: This strategy leverages the power of gold catalysis for specific C-C bond formations, followed by a light-induced cyclization step to forge the final heterocyclic ring. This multi-step, one-pot approach represents a sophisticated and potentially highly selective route.
Reproducibility Assessment:
-
Strengths: These modern methods often operate under much milder conditions than classical syntheses, which can improve functional group tolerance and reduce side products. Photocatalysis and gold catalysis are areas of intense research, with methodologies continually improving in reliability.[15]
-
Challenges: Reproducibility can be dependent on highly specific catalysts, ligands, and photochemical reactor setups. Catalyst purity, solvent degassing, and the specific wavelength and intensity of the light source are all critical parameters that must be rigorously controlled to ensure consistent results.
Comparative Summary of Synthesis Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages & Reproducibility Issues |
| Fischer Indole Synthesis | 2-Naphthylhydrazine, Tetralone derivative | Strong acid (H₂SO₄, PPA), Heat | Versatile, common starting materials | Harsh conditions, potential for side products and low yields, catalyst sensitivity.[4][5] |
| Graebe-Ullmann Synthesis | N-Aryl-2-aminonaphthalene derivative | NaNO₂, Acid; High Temp. (>300°C) | Can be high-yielding | Extremely high temperatures are hard to control, risk of decomposition, precursor synthesis.[9][11] |
| Direct Amination of BINOL | rac-BINOL, Ammonium sulfite | Aqueous ammonia, 220°C, Autoclave | Excellent yield (98%), direct route | Requires specialized high-pressure equipment, safety considerations.[13] |
| Catalytic/Photochemical | Varies (e.g., alkynes, indoles) | Gold or other metal catalysts, light | Mild conditions, high selectivity | Requires specific catalysts and equipment, sensitive to catalyst purity and reaction setup.[14][15] |
Visualizing the Synthetic Workflows
To better illustrate the strategic differences between these approaches, the following diagrams outline the core transformations.
Caption: Workflow for the Fischer Indole Synthesis route to DBC.
Caption: Workflow for the Graebe-Ullmann Synthesis of DBC.
Caption: Workflow for the Direct Amination of BINOL to DBC.
Conclusion and Recommendations
The synthesis of 7H-Dibenzo[c,g]carbazole is achievable through several distinct pathways, each with a unique profile of advantages and reproducibility challenges.
-
For large-scale, high-purity synthesis , where specialized equipment is available, the Direct Amination of BINOL is demonstrably superior, offering an exceptional yield in a straightforward, albeit high-pressure, process.[13] Its well-defined conditions suggest that it is the most reproducible method if the necessary hardware is accessible.
-
For exploratory synthesis and the creation of derivatives with varied substitution patterns, the Fischer Indole Synthesis remains a valuable and versatile tool.[10] Researchers must be prepared, however, to invest significant effort in optimizing reaction conditions (acid type, concentration, temperature) and performing careful chromatographic purification to ensure reproducible outcomes.
-
The Graebe-Ullmann Synthesis , while historically significant, presents considerable challenges to reproducibility due to its reliance on extreme temperatures. It is generally less favorable unless a specific, highly stable precursor is readily available.
-
Modern catalytic methods represent the future of dibenzocarbazole synthesis. While potentially complex to establish initially, they promise milder conditions and higher selectivity, which ultimately lead to more reproducible and sustainable chemical processes.[14][15]
The choice of synthetic method should be a deliberate one, guided by the specific goals of the research, the available laboratory infrastructure, and the scale of the desired product. By understanding the mechanistic principles and practical limitations of each route, researchers can better navigate the challenges of synthesizing this important heterocyclic compound.
References
- 1. The chemistry and biology of 7H-dibenzo[c,g]carbazole: synthesis and characterization of selected derivatives, metabolism in rat liver preparations and mutagenesis mediated by cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7H-Dibenzo(c,g)carbazole | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Borsche-Drechsel Cyclization [drugfuture.com]
- 7. About: Borsche–Drechsel cyclization [dbpedia.org]
- 8. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 9. Graebe-Ullmann-Synthese – Wikipedia [de.wikipedia.org]
- 10. Synthesis and characterization of monohydroxylated derivatives of 7H-dibenzo[c,g]carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 25. Experiments on the preparation of indolocarbazoles. Part II. Some observations on the Graebe–Ullmann carbazole synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. 7H-DIBENZO[C,G]CARBAZOLE synthesis - chemicalbook [chemicalbook.com]
- 14. Synthesis of Benzo[ a]carbazoles and Dibenzo[ c, g]carbazoles via Sequential Gold Catalysis and Photomediated Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
A Guide to Inter-laboratory Comparison of 7H-Dibenzo(c,g)carbazole Analysis: Methodologies, Data Interpretation, and Best Practices
Introduction: The Analytical Challenge of 7H-Dibenzo(c,g)carbazole
This compound (7H-DBC) is a polycyclic aromatic compound containing a nitrogen heteroatom.[1] Its significance in the fields of environmental science and toxicology stems from its classification as a potential human carcinogen.[1][2][3][4] Found in tobacco smoke and potentially other combustion products, the monitoring of 7H-DBC in various matrices is crucial for assessing human exposure and environmental contamination.[2][4]
The analysis of 7H-DBC, however, is not without its challenges. It is often present at trace levels in complex sample matrices, necessitating highly sensitive and selective analytical methods. This guide provides an in-depth comparison of common analytical techniques for 7H-DBC, outlines a framework for conducting an inter-laboratory comparison to ensure data reliability, and offers expert insights into best practices for its accurate quantification.
Core Analytical Methodologies for 7H-DBC Quantification
The choice of analytical technique is paramount for achieving the required sensitivity and selectivity for 7H-DBC analysis. The most prevalent and robust methods involve chromatographic separation coupled with mass spectrometric or spectrophotometric detection.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like 7H-DBC.[1][5] The methodology involves separating chemical mixtures in the gas phase and then identifying the individual components at a molecular level using mass spectrometry.
-
Principle of Operation: Samples are vaporized and introduced into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the analytical column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.
-
Advantages for 7H-DBC Analysis:
-
Considerations:
-
Derivatization may be necessary for less volatile compounds, although 7H-DBC is generally amenable to direct GC-MS analysis.
-
Matrix effects can interfere with ionization, requiring thorough sample cleanup.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is another powerful technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry.[8] It is particularly well-suited for compounds that are not easily volatilized.
-
Principle of Operation: The sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases. The eluent from the column is then introduced into the mass spectrometer for detection.[8]
-
Advantages for 7H-DBC Analysis:
-
Suitable for a wide range of compounds without the need for derivatization.
-
High sensitivity and selectivity, especially with tandem mass spectrometry (LC-MS/MS).[9]
-
Can handle complex sample matrices with appropriate sample preparation.
-
-
Considerations:
-
Ion suppression or enhancement due to matrix components can affect quantification.
-
The choice of ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) is critical for optimal sensitivity.
-
3. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
For targeted analysis of fluorescent compounds like 7H-DBC, HPLC with a fluorescence detector offers exceptional sensitivity and selectivity.
-
Principle of Operation: Similar to LC-MS, separation is achieved via HPLC. Following separation, the analyte passes through a fluorescence detector. The compound absorbs light at a specific excitation wavelength and emits light at a longer emission wavelength. This emitted light is detected and quantified.
-
Advantages for 7H-DBC Analysis:
-
Extremely high sensitivity for fluorescent analytes.
-
High selectivity, as few compounds will fluoresce at the specific excitation and emission wavelengths of 7H-DBC.
-
Synchronous fluorescence spectroscopy (SFS) can be particularly useful for identifying metabolites.[10]
-
-
Considerations:
-
Not all compounds are fluorescent.
-
Quenching of the fluorescence signal can occur in the presence of certain matrix components.
-
Framework for an Inter-laboratory Comparison of 7H-DBC Analysis
An inter-laboratory comparison (ILC) is essential for assessing the competence of participating laboratories and ensuring the reliability and comparability of analytical data. A well-designed ILC for 7H-DBC should encompass the following stages:
-
Preparation and Distribution of a Homogenous Test Material: A certified laboratory should prepare a homogenous sample matrix (e.g., soil, sediment, or a synthetic biological fluid) spiked with a known concentration of 7H-DBC. The stability and homogeneity of this material must be rigorously verified before distribution to participating laboratories.[11]
-
Clear Instructions and Analytical Requirements: Participants should receive a detailed protocol outlining the scope of the study, any mandatory analytical methods or performance criteria, and specific instructions for reporting results.
-
Analysis by Participating Laboratories: Each laboratory analyzes the test material using their in-house validated methods.
-
Data Submission and Statistical Analysis: Results are submitted to the coordinating body for statistical analysis. Key performance indicators include:
-
Accuracy: How close the laboratory's result is to the certified reference value.
-
Precision: The degree of agreement among replicate measurements.
-
z-scores: A statistical measure of a laboratory's performance relative to the group. A satisfactory z-score typically falls between -2 and +2.
-
-
Reporting and Feedback: A comprehensive report is issued, summarizing the overall performance of the participating laboratories and providing individual, confidential feedback.
Visualizing the Inter-laboratory Comparison Workflow
Caption: Workflow for an Inter-laboratory Comparison of 7H-DBC Analysis.
Detailed Experimental Protocols
The following protocols provide a robust starting point for the analysis of 7H-DBC in a solid matrix like soil or sediment. Method validation is a critical prerequisite for reliable results.[12]
Sample Preparation: Extraction and Cleanup
Effective sample preparation is crucial to isolate 7H-DBC from the sample matrix and remove interfering substances.[13]
Objective: To extract 7H-DBC from a solid matrix and purify it for instrumental analysis.
Materials:
-
Homogenized soil/sediment sample
-
Anhydrous sodium sulfate
-
Extraction solvent (e.g., Hexane:Acetone 1:1 v/v)
-
Solid Phase Extraction (SPE) cartridge (e.g., Silica gel or Florisil)
-
Nitrogen evaporator
Procedure:
-
Sample Weighing: Accurately weigh approximately 10 g of the homogenized sample into a beaker.
-
Drying: Mix the sample with anhydrous sodium sulfate until a free-flowing powder is obtained. This removes residual water.
-
Extraction: Transfer the dried sample to an extraction thimble and perform a Soxhlet extraction for 8-12 hours with the chosen extraction solvent. Alternatively, pressurized fluid extraction or ultrasonic extraction can be used for faster sample processing.[14]
-
Concentration: Concentrate the resulting extract to a small volume (approximately 1-2 mL) using a rotary evaporator, followed by gentle evaporation under a stream of nitrogen.
-
Cleanup (SPE): a. Condition the SPE cartridge with the appropriate solvent. b. Load the concentrated extract onto the cartridge. c. Wash the cartridge with a non-polar solvent (e.g., hexane) to remove aliphatic interferences. d. Elute the 7H-DBC and other aromatic compounds with a more polar solvent or solvent mixture.
-
Final Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for injection (e.g., dichloromethane for GC-MS or acetonitrile for LC-MS).
Visualizing the Sample Preparation and Analysis Workflow
Caption: General workflow for sample preparation and analysis of 7H-DBC.
GC-MS/MS Instrumental Analysis Protocol
Instrumentation: Gas chromatograph coupled to a tandem quadrupole mass spectrometer.
| Parameter | Specification | Causality/Rationale |
| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar | A non-polar column provides good separation for polycyclic aromatic compounds. |
| Injector Temp. | 280 °C | Ensures complete vaporization of 7H-DBC without thermal degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes the transfer of the analyte to the column for trace-level analysis. |
| Oven Program | 80°C (hold 2 min), ramp 10°C/min to 300°C, hold 10 min | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| Carrier Gas | Helium, constant flow of 1.2 mL/min | Inert carrier gas to transport the sample through the column. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| MS/MS Transitions | Precursor Ion: m/z 267; Product Ions: To be determined empirically | Multiple Reaction Monitoring (MRM) enhances selectivity and sensitivity by monitoring specific fragmentation pathways. |
| Ion Source Temp. | 230 °C | Optimized to maintain analyte integrity and promote efficient ionization. |
| Transfer Line Temp. | 290 °C | Prevents condensation of the analyte between the GC and MS. |
Comparative Performance and Inter-laboratory Data
The following tables present a summary of expected performance characteristics for each analytical technique and hypothetical data from an inter-laboratory comparison.
Table 1: Comparison of Analytical Method Performance for 7H-DBC
| Parameter | GC-MS/MS | LC-MS/MS | HPLC-FLD |
| Limit of Detection (LOD) | Low pg range | Low to mid pg range | Sub-pg to low pg range |
| Limit of Quantification (LOQ) | Mid to high pg range | Mid to high pg range | Low to mid pg range |
| Linearity (r²) | > 0.995 | > 0.995 | > 0.998 |
| Precision (%RSD) | < 15% | < 15% | < 10% |
| Selectivity | Very High | Very High | Excellent (for fluorescent compounds) |
| Matrix Effect | Moderate | Can be significant | Moderate (quenching) |
Table 2: Hypothetical Inter-laboratory Comparison Results for 7H-DBC in Spiked Soil (Assigned Value: 25.0 µg/kg)
| Laboratory ID | Analytical Method | Reported Value (µg/kg) | z-score | Performance |
| Lab 01 | GC-MS/MS | 24.5 | -0.25 | Satisfactory |
| Lab 02 | HPLC-FLD | 26.1 | 0.55 | Satisfactory |
| Lab 03 | GC-MS/MS | 28.9 | 1.95 | Satisfactory |
| Lab 04 | LC-MS/MS | 20.2 | -2.40 | Unsatisfactory |
| Lab 05 | GC-MS | 23.8 | -0.60 | Satisfactory |
| Lab 06 | LC-MS/MS | 25.5 | 0.25 | Satisfactory |
| Lab 07 | GC-MS/MS | 31.0 | 3.00 | Unsatisfactory |
| Lab 08 | HPLC-FLD | 24.9 | -0.05 | Satisfactory |
Discussion of Results and Best Practices
The hypothetical data in Table 2 illustrates a typical outcome of an ILC. Most laboratories produced satisfactory results, indicating a good level of competence in 7H-DBC analysis. However, the unsatisfactory performance of Lab 04 and Lab 07 highlights potential issues.
-
Lab 04 (z-score: -2.40): A significant negative bias could indicate issues such as incomplete extraction, losses during sample cleanup, or ion suppression in their LC-MS/MS method.
-
Lab 07 (z-score: 3.00): A significant positive bias might suggest a calculation error, co-eluting interference that was not properly resolved, or an issue with instrument calibration.
To ensure the highest quality data and improve inter-laboratory agreement, the following best practices are recommended:
-
Method Validation: All in-house methods must be thoroughly validated for parameters such as accuracy, precision, linearity, and limits of detection and quantification.[12]
-
Use of Certified Reference Materials (CRMs): The use of CRMs for 7H-DBC is essential for verifying the accuracy of analytical measurements and ensuring traceability.[15][16]
-
Internal Standards: Incorporating an isotopically labeled internal standard (e.g., ¹³C-7H-DBC) can correct for variations in extraction efficiency and matrix effects, significantly improving accuracy and precision.
-
Proficiency Testing: Regular participation in proficiency testing schemes and inter-laboratory comparisons is crucial for monitoring and improving laboratory performance.
-
Continuing Education: Analysts should stay informed about advancements in analytical techniques and sample preparation methods.[14][17]
By adhering to these principles and employing robust, validated analytical methods, the scientific community can ensure the generation of high-quality, comparable data for this compound, which is vital for protecting human health and the environment.
References
- 1. This compound | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. 7H-dibenzo[c,g]carbazole - OEHHA [oehha.ca.gov]
- 4. 7H-Dibenzo[c,g]carbazole (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Fluorescence spectroscopic studies on the identification and quantification of 7H-dibenzo[c,g]carbazole and dibenz[a,j]acridine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 12. scilit.com [scilit.com]
- 13. env.go.jp [env.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. This compound, SPEX CertiPrep™ | Fisher Scientific [fishersci.ca]
- 16. 7H-DIBENZO (c.g) CARBAZOLE (purity) | LGC Standards [lgcstandards.com]
- 17. jelsciences.com [jelsciences.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7H-Dibenzo(c,g)carbazole
This document provides essential procedural guidance for the safe handling and disposal of 7H-Dibenzo(c,g)carbazole (CAS No: 194-59-2), a heterocyclic aromatic compound utilized in scientific research. Given its potent carcinogenic and mutagenic properties, adherence to stringent safety and disposal protocols is paramount to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety standards and regulatory requirements.
Critical Hazard Profile of this compound
This compound is not merely a chemical reagent; it is a significant occupational hazard that must be handled with extreme caution.[1] It is a confirmed animal carcinogen and is classified as a potential human carcinogen, demanding the most stringent handling and disposal practices.[2][3] Exposure can cause irritation to the eyes, nose, and throat, and the compound is harmful if swallowed.[1][4] When heated to decomposition, it emits toxic nitrogen oxide fumes.[2]
Understanding these risks is the foundation of safe laboratory practice. The causality is clear: the compound's ability to induce mutations and cancerous growth necessitates its complete isolation from human contact and the environment.[2][5] Therefore, every step, from handling to disposal, must be considered a critical control point.
| Identifier | Value / Classification | Source(s) |
| CAS Number | 194-59-2 | [2][6] |
| Molecular Formula | C₂₀H₁₃N | [5][6] |
| Appearance | Yellow Crystalline Solid | [2][4] |
| Carcinogenicity | IARC Group 2B: Possibly carcinogenic to humans | [3][4] |
| GHS Hazard Codes | H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H351 (Suspected of causing cancer) | [4] |
| Primary Disposal Route | High-Temperature Incineration | [4] |
Regulatory Framework: The Generator's Responsibility
Under the Resource Conservation and Recovery Act (RCRA), the responsibility for hazardous waste management lies with the generator—the laboratory that creates the waste.[7] While this compound is not explicitly assigned a specific 'P' or 'U' hazardous waste code by the U.S. Environmental Protection Agency (EPA), its carcinogenic nature requires it to be managed as a hazardous waste.[1][8]
It is imperative to consult with your institution's Environmental Health & Safety (EHS) department and your state's Department of Environmental Protection (DEP) or an equivalent agency for specific disposal recommendations, as state regulations can be more stringent than federal rules.[1][9] All waste must be managed from "cradle-to-grave," meaning its journey is tracked from generation to final disposal.[7]
Core Directive: Waste Management and Disposal Protocol
The following protocol outlines a self-validating system for the disposal of this compound. Each step is designed to ensure containment, prevent exposure, and comply with regulatory standards.
Step 1: Waste Stream Identification and Segregation
Proper segregation at the point of generation is crucial to prevent accidental mixing with incompatible materials and to ensure proper disposal.[10]
-
Pure Compound/Neat Material: Any expired or unused solid this compound.
-
Acutely Contaminated Materials: Items with visible solid contamination or those used for direct handling, such as weigh boats, spatulas, and contaminated flasks.
-
Grossly Contaminated Liquid Waste: Solvents used to dissolve or react with the compound.
-
Trace Contaminated Solid Waste: This includes personal protective equipment (PPE) like gloves, bench paper, and disposable lab coats.
Step 2: Containment and Labeling
Proper containment prevents the release of the hazardous material into the laboratory environment.
-
Solid Waste (Pure and Contaminated): Collect in a dedicated, puncture-proof, and sealable container. A plastic pail or a drum with a secure lid is recommended.
-
Liquid Waste: Use a dedicated, leak-proof, and shatter-resistant container (e.g., a coated glass or polyethylene bottle) compatible with the solvent used. Do not mix with other waste streams.[10]
-
Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE " and must identify the contents, including "This compound " and any other chemical constituents. The date of accumulation should also be clearly marked.
Step 3: On-Site Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) or a central accumulation area that meets institutional and RCRA requirements.
-
The storage area should be secure and accessible only to trained personnel.
-
Store away from incompatible materials, particularly strong reducing agents or acids, which could cause hazardous reactions.[2][10]
-
Ensure containers are sealed at all times, except when adding waste.
Step 4: Final Disposal Method - High-Temperature Incineration
For potent carcinogens like this compound, high-temperature incineration is the required method of disposal.[4] This process ensures the complete thermal destruction of the molecule, breaking it down into less harmful components. Landfilling is not an acceptable option due to the risk of environmental contamination.
Step 5: Arranging for Disposal
-
Contact your institution’s EHS department to schedule a pickup.
-
EHS will coordinate with a licensed hazardous waste disposal vendor who is permitted to transport and incinerate carcinogenic waste.
-
Ensure all required paperwork, including a hazardous waste manifest, is completed accurately to maintain the "cradle-to-grave" tracking record.[11]
Procedural Workflow: Spill Management Protocol
In the event of a spill, a swift and correct response is critical to mitigate exposure.
-
Evacuate and Alert: Immediately evacuate all non-essential personnel from the area and alert others.[1]
-
Isolate the Area: Secure the spill area. For a solid spill, an isolation distance of at least 25 meters (75 feet) is recommended.[10]
-
Remove Ignition Sources: Although the compound itself is not highly flammable, this is a standard precaution for any chemical spill.[1]
-
Don Appropriate PPE: At a minimum, this includes a lab coat, double gloves (nitrile), safety goggles, and a respirator if ventilation is inadequate.[1]
-
Clean the Spill:
-
Gently cover the powdered material with an inert absorbent material to avoid raising dust.
-
Carefully collect the mixture using non-sparking tools and place it into a sealed container for hazardous waste disposal.[1]
-
-
Decontaminate the Area: Wash the spill area thoroughly with soap and water.[1]
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for managing waste streams containing this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
References
- 1. nj.gov [nj.gov]
- 2. 7H-DIBENZO[C,G]CARBAZOLE | 194-59-2 [chemicalbook.com]
- 3. This compound (IARC Summary & Evaluation, Volume 3, 1973) [inchem.org]
- 4. This compound | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7H-Dibenzo[c,g]carbazole | CAS#:194-59-2 | Chemsrc [chemsrc.com]
- 6. 7H-Dibenzo[c,g]carbazole [webbook.nist.gov]
- 7. epa.gov [epa.gov]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. epa.gov [epa.gov]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. epa.gov [epa.gov]
Mastering Safety: A Researcher's Guide to Handling 7H-Dibenzo(c,g)carbazole
For the dedicated researcher, scientist, and drug development professional, the pursuit of novel discoveries requires not only intellectual rigor but also an unwavering commitment to safety. When working with potent compounds such as 7H-Dibenzo(c,g)carbazole, a known carcinogen, this commitment is paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding and implementing comprehensive safety protocols. Our goal is to empower you with the knowledge to handle this compound with the extreme caution it demands, ensuring both personal safety and the integrity of your research.
Hazard Analysis: Understanding the Threat of this compound
This compound is a heterocyclic aromatic compound recognized for its potent mutagenic and carcinogenic properties.[1] It is classified as a carcinogen by the National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC).[2][3][4] Animal studies have demonstrated its ability to cause liver and stomach cancers, and it is considered a potential human carcinogen.[2] Therefore, all contact should be minimized to the lowest possible level, as there may be no safe exposure threshold.[2]
Beyond its carcinogenicity, acute exposure can cause irritation to the eyes, nose, and throat.[2] As a solid, crystalline substance, the primary routes of exposure are inhalation of airborne particles and skin contact.[2][5]
| Hazard Classification | Description | Primary Routes of Exposure |
| Carcinogen | Confirmed animal carcinogen with potential human carcinogenicity.[1][2][6] | Inhalation, Skin Contact, Ingestion |
| Acute Toxicity | May cause irritation to the eyes, nose, and throat upon short-term exposure.[2] | Inhalation, Eye Contact |
| Mutagen | Possesses mutagenic properties.[1] | Inhalation, Skin Contact, Ingestion |
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, a multi-layered approach to exposure control is essential. This begins with engineering controls and is supplemented by rigorous use of appropriate Personal Protective Equipment (PPE).
Engineering Controls: Isolating the Hazard
The most effective way to minimize exposure is to handle the compound within a controlled environment.
-
Fume Hoods and Enclosures: All weighing and handling of this compound powder should be conducted in a certified chemical fume hood or a glove box to contain any airborne particles.[7]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[8]
Personal Protective Equipment (PPE): A Comprehensive Barrier
The following PPE is mandatory when handling this compound. The selection of specific items should be based on a thorough risk assessment of the planned procedures.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile rubber gloves (thickness >0.11 mm) is recommended.[9] | Provides a robust barrier against skin contact. Double-gloving allows for the safe removal of the outer, potentially contaminated glove without exposing the skin. |
| Lab Coat | A disposable, solid-front lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing. A solid front offers better protection against spills. |
| Eye Protection | Chemical safety goggles or a full-face shield.[9][10] | Protects the eyes from airborne particles and splashes. A face shield offers additional protection for the face. |
| Respiratory Protection | A NIOSH-certified air-purifying, half-mask respirator with particulate filters.[11] | Essential for preventing the inhalation of fine particles, especially during weighing and transfers. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, step-by-step operational plan is critical to minimizing exposure risk.
Preparation and Weighing
-
Designate a Work Area: Cordon off a specific area within the fume hood for handling this compound.
-
Don PPE: Follow the PPE donning procedure outlined below.
-
Tare and Weigh: Carefully weigh the required amount of the compound in a tared, sealed container.
-
Dissolution: If dissolving the compound, add the solvent to the container with the powder, cap it securely, and then agitate to dissolve. This minimizes the risk of generating dust.
Donning and Doffing of PPE Workflow
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Spill Management and Decontamination
In the event of a spill, a clear and immediate response is crucial.
-
Evacuate: Alert others and evacuate the immediate area.[2]
-
Isolate: Restrict access to the spill area.
-
PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Containment: For a solid spill, gently cover with a damp paper towel to avoid raising dust.
-
Cleanup:
-
Disposal: Dispose of all cleanup materials as hazardous waste.[2]
Disposal Plan: Responsible Waste Management
All materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Contaminated gloves, lab coats, weigh boats, and other solid materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container.
-
Sharps: Contaminated needles and other sharps must be placed in a designated sharps container for hazardous waste.
Disposal Workflow
The disposal of this compound waste must follow a strict protocol to ensure safety and regulatory compliance.
Caption: Step-by-step hazardous waste disposal workflow.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures, as regulations can vary.[2] Incineration at high temperatures is a common disposal method for carcinogenic waste.[5]
Emergency Procedures
In case of exposure, immediate action is required.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove contaminated clothing.[2][8]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8]
-
Inhalation: Move the individual to fresh air immediately.[8]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
In all cases of exposure, seek prompt medical evaluation and inform medical personnel of the identity of the compound.
By integrating these safety protocols into your laboratory workflow, you can confidently handle this compound, ensuring your personal safety and the advancement of your research.
References
- 1. 7H-DIBENZO[C,G]CARBAZOLE | 194-59-2 [chemicalbook.com]
- 2. nj.gov [nj.gov]
- 3. 15th Report on Carcinogens [ntp.niehs.nih.gov]
- 4. epa.gov [epa.gov]
- 5. This compound | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (IARC Summary & Evaluation, Volume 3, 1973) [inchem.org]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. uprm.edu [uprm.edu]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
